Di-tert-butyl hydrogen phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ditert-butyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWZQCDRZRYAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330480 | |
| Record name | Di-tert-butyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33494-81-4 | |
| Record name | Phosphoric acid, bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33494-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Di-tert-butyl Hydrogen Phosphate from tert-Butanol
Abstract
Di-tert-butyl hydrogen phosphate (DBHP) is a pivotal reagent in modern organic and medicinal chemistry, primarily utilized for the introduction of phosphate monoesters into complex molecules. Its sterically hindered tert-butyl groups provide a unique combination of stability and selective deprotection, making it an invaluable tool in the synthesis of phosphate prodrugs and biologically active compounds.[1][2] However, the same steric bulk that imparts these desirable properties also presents significant challenges in its synthesis.[1][3] Direct phosphorylation of tert-butanol is often inefficient, leading to side reactions such as elimination to form isobutylene. This guide provides a comprehensive exploration of a robust and widely adopted two-step synthetic pathway, beginning from tert-butanol. We will delve into the causal mechanisms behind the experimental choices, provide detailed, field-proven protocols, and address critical safety considerations, offering researchers a self-validating system for the successful synthesis of this important compound.
Introduction: The Strategic Importance of this compound
In pharmaceutical development, modifying a drug's structure to enhance its bioavailability and therapeutic profile is a constant objective. The phosphorylation of parent drugs to create phosphate prodrugs is a well-established strategy to improve aqueous solubility and absorption. This compound, and its precursor di-tert-butyl phosphite, are key intermediates in this process.[3] The tert-butyl protecting groups are stable under a variety of reaction conditions but can be cleaved under specific acidic conditions to unmask the phosphate moiety.
The primary challenge in synthesizing tert-butylated phosphates lies in the steric hindrance imposed by the bulky tert-butyl group.[1] This encumbrance inhibits direct nucleophilic attack on phosphorus reagents, often requiring carefully optimized, indirect synthetic routes. This guide focuses on the most practical and reliable of these routes: the synthesis of an intermediate, di-tert-butyl phosphite, followed by its oxidation to the final product, this compound.
Strategic Overview of the Synthetic Pathway
The direct reaction of tert-butanol with phosphorylating agents like phosphorus oxychloride is complicated by low yields and competing elimination reactions. A more effective strategy involves a two-stage process that navigates these challenges by utilizing a more stable intermediate.
Stage 1: Synthesis of Di-tert-butyl Phosphite (a P(III) species). The most common and scalable method for producing the di-tert-butyl phosphite intermediate is through a base-catalyzed transesterification reaction.[3] This approach involves reacting a simple dialkyl phosphite, such as dimethyl phosphite, with an excess of tert-butanol.[4] The use of a catalyst like calcium hydroxide and heating to reflux drives the reaction forward by removing the more volatile methanol byproduct.[4] An alternative, though often lower-yielding route, involves the reaction of phosphorus trichloride (PCl₃) with tert-butanol in the presence of a tertiary amine base.[5][6] This method can inadvertently form tri-tert-butyl phosphite, an unstable compound that readily decomposes to the desired di-tert-butyl phosphite.[3][6]
Stage 2: Oxidation to this compound (a P(V) species). With the stable phosphite intermediate in hand, the final step is a straightforward oxidation of the phosphorus center from the +3 to the +5 oxidation state. This transformation is crucial for creating the final phosphate product.[3] Efficient oxidation can be achieved using various reagents, with one common method employing hydrogen peroxide in the presence of a catalytic amount of potassium iodide.[3]
Detailed Experimental Protocols
The following protocols represent a validated, step-by-step methodology for the synthesis.
Part A: Synthesis of Di-tert-butyl Phosphite via Transesterification
This procedure is adapted from established methods utilizing a base-catalyzed transesterification.[3][4]
Materials & Equipment:
-
3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Vacuum distillation apparatus
-
Reagents: Dimethyl phosphite, tert-Butanol, Calcium hydroxide (Ca(OH)₂)
Procedure:
-
Reaction Setup: In a 3-liter, three-necked round-bottom flask purged with nitrogen, add dimethyl phosphite (110 g, 1.0 mol), tert-butanol (260 g, 3.5 mol), and calcium hydroxide (3.3 g, 0.045 mol).[4] The excess tert-butanol is critical to drive the reaction equilibrium towards the desired product.
-
Transesterification: With stirring, heat the mixture to reflux. A fraction consisting of methanol will begin to distill at approximately 60-65°C.[4] Continue to collect this fraction.
-
Driving the Reaction: Once the methanol has been removed, increase the temperature of the heating mantle. The bottom of the flask should reach about 130°C.[4] Excess tert-butanol will begin to reflux and can be collected via the distillation head.
-
Isolation of Crude Product: After the excess tert-butanol has been distilled off, the remaining liquid in the flask is the crude di-tert-butyl phosphite.
-
Purification: Purify the crude product by vacuum distillation at a pressure of approximately 1 kPa. The pure di-tert-butyl phosphite will be collected as a colorless liquid. A typical yield is around 91.5%.[4]
Part B: Oxidation to this compound
This protocol describes the efficient oxidation of the phosphite intermediate.
Materials & Equipment:
-
Jacketed reaction vessel or a round-bottom flask in an ice/water bath
-
Magnetic stirrer
-
Addition funnel
-
Reagents: Di-tert-butyl phosphite, Hydrogen peroxide (30% solution), Potassium iodide (KI), Potassium bicarbonate (KHCO₃), Dichloromethane (DCM), Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the purified di-tert-butyl phosphite (from Part A) in a suitable solvent like dichloromethane in a reaction vessel cooled to 0-5°C.
-
Catalyst Addition: Add a catalytic amount of potassium iodide to the stirred solution.
-
Oxidation: Slowly add a 30% hydrogen peroxide solution via an addition funnel, ensuring the internal temperature does not exceed 20°C. The reaction is exothermic and careful control of the addition rate is necessary.
-
Quenching: After the addition is complete and the reaction is stirred for an appropriate time (monitored by TLC or ³¹P NMR), quench any remaining peroxide by adding a saturated solution of sodium bisulfite until a negative test with peroxide indicator strips is obtained.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.
Mechanistic Rationale and Causality
Understanding the "why" behind each step is crucial for troubleshooting and optimization.
-
Role of the Base Catalyst: In the transesterification step, the calcium hydroxide acts as a base to facilitate the reaction. While the exact mechanism can be complex, it is understood to increase the nucleophilicity of the system, enabling the displacement of methoxy groups by the bulkier tert-butoxy groups.
-
Le Châtelier's Principle in Action: The reaction is an equilibrium. By physically removing the methanol byproduct through distillation, the equilibrium is continuously shifted towards the formation of the di-tert-butyl phosphite product, ensuring a high conversion rate.
-
The P(III) to P(V) Oxidation: Di-tert-butyl phosphite exists predominantly in the phosphonate form with a hydrogen atom directly bonded to phosphorus. The oxidation step converts this P(III) species to a more stable pentavalent phosphate (P(V)). The H₂O₂/KI system is an effective way to achieve this, where iodide is oxidized to hypoiodite, which then acts as the active oxidant for the phosphorus center.
Quantitative Data Summary
| Parameter | Dimethyl Phosphite | tert-Butanol | Di-tert-butyl Phosphite | This compound |
| Formula | C₂H₇O₃P | C₄H₁₀O | C₈H₁₉O₃P | C₈H₁₉O₄P |
| M.W. ( g/mol ) | 110.05 | 74.12 | 194.21 | 210.21[7] |
| Role | Starting Material | Reagent / Solvent | Intermediate | Final Product |
| Typical Moles | 1.0 | 3.5 | ~0.92 (Theoretical) | ~0.92 (Theoretical) |
| Typical Yield | N/A | N/A | ~91.5%[4] | High (typically >85%) |
| Purity | >98% | >99% | >98% (after distillation)[4] | >97% |
| Physical Form | Liquid | Solid/Liquid | Liquid | White Solid |
Critical Safety & Handling Protocols
Adherence to strict safety protocols is non-negotiable when handling the reagents involved in this synthesis.
-
Phosphorus Reagents: Phosphorus trichloride and phosphorus oxychloride (used in alternative syntheses) are extremely hazardous. They are corrosive, react violently with water to liberate toxic gas, and are fatal if inhaled.[8][9] All work must be conducted in a certified chemical fume hood under an inert atmosphere.[9][10] Personal protective equipment (PPE), including heavy-duty gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a face shield, is mandatory.[8][11]
-
tert-Butanol: This reagent is flammable and should be handled away from ignition sources.
-
Hydrogen Peroxide: Concentrated solutions are strong oxidizers and can cause severe burns. Avoid contact with skin and eyes.
-
Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible.[10][11] Have appropriate quenching agents (e.g., sodium bicarbonate for acids, sodium bisulfite for oxidizers) and spill kits available. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10][11]
Conclusion
The synthesis of this compound from tert-butanol, via a di-tert-butyl phosphite intermediate, is a robust and scalable method that circumvents the challenges of direct phosphorylation. By understanding the underlying principles of transesterification and oxidation, and by adhering strictly to the detailed protocols and safety guidelines outlined in this guide, researchers in drug development and organic synthesis can reliably produce this valuable reagent. This self-validating system, grounded in established chemical principles, empowers scientists to confidently incorporate this versatile building block into their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (33494-81-4) for sale [vulcanchem.com]
- 3. di-tert-Butyl phosphite | Benchchem [benchchem.com]
- 4. DI-TERT-BUTYL PHOSPHITE synthesis - chemicalbook [chemicalbook.com]
- 5. CN102850394A - Preparation method of PPOH - Google Patents [patents.google.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. 33494-81-4 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 8. my.airliquide.com [my.airliquide.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to Di-tert-butyl Hydrogen Phosphate (CAS 33494-81-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of di-tert-butyl hydrogen phosphate (CAS 33494-81-4), a versatile organophosphate compound. With its unique structural features, this reagent has found applications in diverse fields, from the synthesis of pharmaceutical prodrugs to the fabrication of advanced materials. This document delves into its chemical and physical properties, reactivity, and established applications, offering insights for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₈H₁₉O₄P, possesses a tetrahedral phosphorus center bonded to two tert-butoxy groups and two hydroxyl groups, one of which is deprotonated to form the phosphate anion. The bulky tert-butyl groups play a crucial role in the molecule's reactivity and stability, imparting significant steric hindrance around the phosphorus atom.[1] This steric shielding influences its behavior in chemical reactions, often leading to selective transformations.
A summary of its key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 33494-81-4 | [1] |
| Molecular Formula | C₈H₁₉O₄P | [1] |
| Molecular Weight | 210.21 g/mol | [1] |
| Physical State | Typically a white solid | [1] |
| Boiling Point | 252 °C | [1] |
| Density | 1.077 g/cm³ | [1] |
| Flash Point | 106 °C | [1] |
| pKa | 1.48 ± 0.50 (Predicted) |
Spectral Characterization
¹H NMR: The proton NMR spectrum is expected to be dominated by a large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups. The acidic proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show two main signals: one for the quaternary carbons of the tert-butyl groups and another for the methyl carbons of the tert-butyl groups.
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the phosphate ester region. The exact chemical shift would be influenced by the solvent and pH.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the central phosphorus atom and the bulky tert-butyl groups. These bulky substituents provide steric protection, which can moderate the reactivity of the phosphate group and influence the reaction pathway. For instance, the steric hindrance can prevent the formation of over-phosphorylated byproducts in reactions with polyhydroxylated compounds.
The hydroxyl group on the phosphate can be deprotonated to form a phosphate anion, which can act as a nucleophile in various reactions. The compound can also serve as a phosphorylating agent, transferring a phosphate group to a suitable substrate, typically an alcohol.
The mechanism of phosphorylation generally involves the activation of the phosphate group, followed by nucleophilic attack by the alcohol. The bulky tert-butyl groups can be removed under acidic conditions to yield the final phosphorylated product.
Applications in Synthesis and Materials Science
This compound has emerged as a valuable tool in several areas of chemical synthesis and materials science.
Pharmaceutical and Prodrug Applications
A significant application of this compound lies in the field of medicinal chemistry, particularly in the synthesis of prodrugs.[1] By masking a polar phosphate group with lipophilic tert-butyl groups, the resulting derivative can exhibit improved cell membrane permeability. Once inside the cell, these protecting groups can be cleaved by cellular enzymes to release the active phosphorylated drug. This strategy is particularly useful for delivering nucleotide analogs and other phosphorylated drugs that have poor bioavailability in their free form.[1]
Precursor for Advanced Materials
In materials science, this compound serves as a precursor for the synthesis of various inorganic phosphate materials.[1] For example, it is used in the preparation of Nasicon-type phosphates, which are known for their applications as fast ion conductors in solid-state batteries and other electrochemical devices.[1]
Furthermore, it is a key starting material for the synthesis of calcium phosphate ceramic biomaterials.[1] These materials are of great interest in biomedical applications, such as bone tissue engineering and dental implants, due to their biocompatibility and similarity to the mineral component of bone. The use of this compound allows for the controlled synthesis of these materials with specific properties.
Reagent in Organic Synthesis
Beyond its role in prodrug and materials synthesis, this compound is also employed as a versatile reagent in general organic synthesis. It can act as a phosphorylating agent for a variety of substrates. The steric bulk of the tert-butyl groups can be advantageous in achieving regioselectivity in the phosphorylation of complex molecules with multiple hydroxyl groups.
Experimental Protocols
While specific, detailed protocols for the synthesis and use of this compound are often proprietary or described in the context of complex multi-step syntheses, general procedures can be adapted from the literature for related compounds.
Generalized Synthesis of Dialkyl Hydrogen Phosphates
A general approach to synthesizing dialkyl hydrogen phosphates involves the controlled hydrolysis of the corresponding dialkyl chlorophosphate.
Materials:
-
Dialkyl chlorophosphate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the dialkyl chlorophosphate in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of 1 M NaOH solution dropwise with vigorous stirring.
-
Continue stirring at 0 °C for 30 minutes.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude dialkyl hydrogen phosphate.
-
Further purification can be achieved by chromatography or recrystallization as needed.
Note: This is a generalized procedure and may require optimization for the specific synthesis of this compound.
Generalized Protocol for Alcohol Phosphorylation using a Protected Phosphate Reagent
The phosphorylation of an alcohol using a protected phosphate reagent like this compound typically involves activation of the phosphate followed by reaction with the alcohol.
Materials:
-
This compound
-
Alcohol substrate
-
A suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or a phosphonium salt-based reagent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
Acidic solution for deprotection (e.g., Trifluoroacetic acid in Dichloromethane)
Procedure:
-
Dissolve the alcohol substrate and this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent to the solution at room temperature or 0 °C, depending on the reactivity of the substrate.
-
Stir the reaction mixture until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with appropriate aqueous solutions to remove any unreacted starting materials and byproducts.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting protected phosphate ester by column chromatography.
-
For deprotection, dissolve the purified product in a suitable solvent and treat with an acid, such as trifluoroacetic acid, until the tert-butyl groups are cleaved.
-
Remove the solvent and excess acid under reduced pressure to obtain the final phosphorylated product.
Note: This is a generalized protocol. Reaction conditions, stoichiometry, and purification methods must be optimized for each specific substrate.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent with a growing number of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a reactive phosphate group and sterically demanding tert-butyl substituents allows for controlled and selective chemical transformations. As research in these fields continues to advance, the demand for and applications of this important compound are likely to expand.
References
1H and 31P NMR spectral data of Di-tert-butyl hydrogen phosphate
An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Di-tert-butyl Hydrogen Phosphate
Authored by a Senior Application Scientist
Foreword: The Analytical Power of Multinuclear NMR in Organophosphorus Chemistry
This compound, (tBuO)₂P(O)OH, is a key intermediate and building block in synthetic organic and organometallic chemistry.[1][2] Its bulky tert-butyl groups confer unique solubility and reactivity properties, making it a valuable precursor for materials science and drug development.[1] Accurate and unambiguous characterization of this molecule is paramount, and for this, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique.
This guide provides an in-depth exploration of the ¹H and ³¹P NMR spectra of this compound. We will move beyond a simple recitation of spectral data, delving into the underlying principles that govern the observed chemical shifts and coupling constants. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to not only interpret these spectra but also to understand the causality behind experimental choices and to design robust analytical protocols. We will emphasize the synergistic power of observing both the proton (¹H) and phosphorus (³¹P) nuclei, a combination that provides a comprehensive and self-validating structural portrait of the molecule.
Foundational Principles: Understanding the ¹H and ³¹P NMR Landscape
NMR spectroscopy leverages the magnetic properties of atomic nuclei. For the analysis of this compound, two nuclei are of primary importance: ¹H and ³¹P.
-
¹H (Proton) NMR: The most common NMR experiment, sensitive to the electronic environment of hydrogen atoms.
-
³¹P NMR: A highly effective technique for phosphorus-containing compounds. The ³¹P nucleus has a spin of ½ and 100% natural abundance, resulting in excellent NMR sensitivity and sharp signals.[3] A key advantage of ³¹P NMR is its vast chemical shift range (approx. 2000 ppm), which minimizes the likelihood of signal overlap, a common challenge in ¹H NMR.[3][4]
The two key parameters obtained from an NMR spectrum are the chemical shift (δ) and the spin-spin coupling constant (J).
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. It is measured in parts per million (ppm) relative to a standard reference (Tetramethylsilane or TMS for ¹H; 85% phosphoric acid for ³¹P).[5] Factors influencing the chemical shift include the electronegativity of neighboring atoms, molecular geometry, and solvent effects.[5][6] For phosphorus compounds, the oxidation state and coordination number cause dramatic changes in the ³¹P chemical shift.[7]
-
Spin-Spin Coupling (J): This arises from the interaction of nuclear spins through the intervening bonding electrons. It results in the splitting of a single resonance into a multiplet. The magnitude of the coupling constant, measured in Hertz (Hz), provides information about the number of bonds separating the interacting nuclei. In this molecule, we are particularly interested in couplings between ¹H and ³¹P nuclei.[8]
Spectral Analysis of this compound
The ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. Two distinct signals are expected:
-
t-Butyl Protons (-C(CH₃)₃): The 18 protons of the two tert-butyl groups are chemically and magnetically equivalent. In the absence of coupling, this would produce a single, intense peak. However, these protons are three bonds removed from the phosphorus atom, leading to spin-spin coupling (³JHP). Consequently, the singlet is split into a doublet.
-
Acidic Proton (-OH): The single proton of the hydroxyl group is directly bonded to an oxygen atom, which is in turn bonded to the phosphorus. This proton is acidic and capable of chemical exchange with other protic species (like trace water in the solvent). This exchange process often broadens the signal significantly. Its chemical shift is highly sensitive to solvent, concentration, and temperature. While a one-bond coupling to phosphorus (¹JHP) exists, it is often not resolved due to this rapid exchange.[9]
Table 1: Summary of Expected ¹H NMR Spectral Data
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration | Notes |
| -C(CH ₃)₃ | Doublet | ~1.5 | ³JHP ≈ 1-2 Hz | 18H | The large integration value makes this peak unmistakable. The small coupling constant may require good resolution to observe clearly. |
| P-OH | Singlet (broad) | Variable (e.g., 8-12 ppm) | ¹JHP (often unobserved) | 1H | Position and width are highly dependent on experimental conditions. May not be observed in the presence of D₂O due to H/D exchange. |
The ³¹P NMR Spectrum
The ³¹P NMR spectrum provides a direct and unambiguous window into the phosphorus center. The standard experiment is performed with simultaneous decoupling of all proton frequencies (denoted as ³¹P{¹H}), which collapses all H-P couplings and simplifies the spectrum.
-
Proton-Decoupled Spectrum (³¹P{¹H}): This is the most common acquisition method. It yields a single, sharp singlet. The chemical shift for phosphate esters typically falls within a well-defined range.[10][11] This experiment is excellent for identification and quantification.[9]
-
Proton-Coupled Spectrum: In this experiment, the proton decoupler is turned off. The single phosphorus nucleus is coupled to the 18 equivalent tert-butyl protons (³JHP). This will split the phosphorus signal into a multiplet of 19 lines (a nonadecatet), though in practice, it often appears as a single broad multiplet due to the complexity and small coupling value. Coupling to the acidic proton (¹JHP) may also occur but is often absent due to exchange, as noted earlier.[9]
Solvent and pH Effects: The ³¹P chemical shift of phosphates is particularly sensitive to the surrounding environment.[6][12] Hydrogen bonding with the solvent can cause significant shifts.[13] Furthermore, because this compound is an acid, its state of protonation will drastically alter the electron density at the phosphorus nucleus, leading to large changes in the chemical shift.[14] Therefore, consistency in solvent and sample preparation is crucial for reproducible results.
Table 2: Summary of Expected ³¹P NMR Spectral Data
| Experiment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Notes |
| ³¹P{¹H} (Proton-Decoupled) | Singlet | ~ -10 to -15 | The standard, most useful experiment for identification and quantification. Referenced to external 85% H₃PO₄ at 0 ppm. |
| ³¹P (Proton-Coupled) | Multiplet | ~ -10 to -15 | Shows coupling to the 18 tert-butyl protons. Primarily used for confirming structural assignments through J-coupling. |
Experimental Protocols: A Self-Validating System
Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data.
Protocol for NMR Sample Preparation
This protocol ensures the sample is correctly prepared for analysis, minimizing common issues like poor spectral resolution.
Materials:
-
This compound (5-10 mg for ¹H; 20-50 mg for ³¹P)
-
High-quality 5 mm NMR tube
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; DMSO-d₆), 0.6-0.7 mL
-
Glass Pasteur pipette
-
Small vial for dissolution
Procedure:
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[15][16] Mix gently until the solid is completely dissolved. Preparing the sample in a secondary vial ensures complete dissolution before transfer.[15]
-
Transfer: Using a glass Pasteur pipette, carefully transfer the solution into the NMR tube.
-
Filtering (if necessary): If any solid particulates are visible, the solution must be filtered. This can be done by plugging a Pasteur pipette with a small amount of cotton or glass wool and filtering the solution directly into the NMR tube.[17] Solid particles will degrade the spectral quality.[15][18]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol for NMR Data Acquisition
These are general starting parameters. Optimization may be required based on the specific instrument and sample concentration.
For ¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set up a standard proton experiment with the following key parameters:
-
Number of Scans (NS): 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Acquire and process the data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
For ³¹P{¹H} NMR Acquisition (for Quantitative Analysis):
-
Tune the phosphorus channel on the NMR probe.
-
Set up a ³¹P experiment with proton decoupling. For accurate quantification, it is critical to use inverse-gated decoupling.[9] This method turns on the proton decoupler only during data acquisition, suppressing coupling while preventing the Nuclear Overhauser Effect (NOE), which can artificially and unevenly enhance signal intensities.[3]
-
Set the following key parameters:
-
Number of Scans (NS): 64-128 scans, depending on concentration.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nucleus. A delay of 10-20 seconds is a conservative and safe starting point for quantitative work.
-
-
Acquire and process the data. Reference the spectrum to the external 85% H₃PO₄ standard.
Integrated Data Interpretation Workflow
The process from sample to structure is a logical sequence of steps, each validating the next. This workflow ensures that the final structural assignment is robust and well-supported by the empirical data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DI-T-BUTYL PHOSPHORIC ACID | 33494-81-4 [chemicalbook.com]
- 3. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 4. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | Semantic Scholar [semanticscholar.org]
- 5. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 6. <sup>31</sup>P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. organomation.com [organomation.com]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Di-tert-butyl Hydrogen Phosphate
Introduction: The Structural Significance of Di-tert-butyl Hydrogen Phosphate in Supramolecular Chemistry and Drug Development
This compound ((tBuO)₂PO₂H), a sterically hindered organophosphate, serves as a critical building block in coordination chemistry and the synthesis of novel materials. Its bulky tert-butyl groups impart unique solubility, stability, and reactivity, making it a ligand of choice in the design of metal-organic frameworks, catalysts, and precursors for advanced ceramic materials.[1] In the pharmaceutical industry, understanding the three-dimensional architecture of phosphate-containing molecules is paramount for designing effective kinase inhibitors and prodrugs, where precise molecular recognition and intermolecular interactions govern therapeutic efficacy.
This technical guide provides a comprehensive analysis of the crystal structure of the di-tert-butyl phosphate anion. While a definitive crystal structure of the free acid has remained elusive in publicly accessible databases, its intricate structural details have been unveiled through the single-crystal X-ray diffraction (XRD) analysis of its various metal complexes. By examining the anion's conformation and its role in crystal packing within these complexes, we can derive invaluable insights into its inherent structural predispositions and its functional behavior in the solid state. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the structural chemistry of this versatile organophosphate.
Experimental Foundation: From Synthesis to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The principles and protocols described herein represent a self-validating system, ensuring the integrity of the final structural model.
Synthesis of this compound
A common and effective laboratory-scale synthesis involves the oxidation of di-tert-butyl phosphite. This method reliably produces the target phosphate with high purity, a crucial prerequisite for successful crystallization.
Protocol: Oxidation of Di-tert-butyl Phosphite
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, combine di-tert-butyl phosphite and a slight excess of potassium bicarbonate (KHCO₃) in an aqueous solution.
-
Oxidation: Slowly add potassium permanganate (KMnO₄) to the cooled and stirring solution. The temperature should be carefully monitored and maintained near 0°C to control the exothermic reaction.
-
Reaction Monitoring: After the addition of KMnO₄ is complete, allow the reaction to stir at room temperature for approximately 30 minutes to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified and extracted with an organic solvent, such as dichloromethane.
-
Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a white solid.[1]
Crystallization: The Art and Science of Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For this compound and its metal complexes, slow evaporation and vapor diffusion techniques are commonly employed. The choice of solvent is critical and is often determined empirically.
Protocol: Slow Evaporation Technique
-
Solution Preparation: Prepare a saturated solution of the purified this compound or its metal complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a less polar co-solvent).
-
Crystallization Vessel: Transfer the solution to a clean vial or small beaker.
-
Controlled Evaporation: Cover the vessel with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free environment at a constant, cool temperature. Crystal growth can take several days to weeks.
Protocol: Vapor Diffusion Technique
-
Sample Preparation: Dissolve the compound in a small amount of a relatively non-volatile, good solvent.
-
Apparatus Setup: Place this solution in a small, open vial. Position this vial inside a larger, sealed jar containing a more volatile, poor solvent (the precipitant).
-
Diffusion and Crystallization: Over time, the vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.
Core Analysis: Unveiling the Crystal Structure
The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule.
Single-Crystal X-ray Diffraction (XRD) Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation. Monochromatic X-rays are diffracted by the crystal's lattice planes, and the resulting diffraction pattern is collected by a detector. The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined using full-matrix least-squares on F².
Structural Insights: The Di-tert-butyl Phosphate Anion in the Solid State
Analysis of various crystal structures containing the di-tert-butyl phosphate anion reveals a consistent tetrahedral geometry around the central phosphorus atom. The bulky tert-butyl groups significantly influence the local conformation and the intermolecular interactions.
Intramolecular Geometry
The P-O bond lengths to the tert-butyl groups are typical for single bonds, while the P-O bonds of the deprotonated phosphate moiety exhibit partial double bond character due to resonance. The O-P-O bond angles deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric repulsion between the bulky tert-butyl groups and the electronic effects of the phosphate oxygen atoms.
| Parameter | Typical Value Range |
| P-O(tert-butyl) Bond Length | 1.58 - 1.62 Å |
| P-O(phosphate) Bond Length | 1.48 - 1.52 Å |
| O-P-O(tert-butyl) Angle | 100 - 105° |
| O-P-O(phosphate) Angle | 115 - 120° |
Note: These values are generalized from various metal complexes containing the di-tert-butyl phosphate ligand and may vary slightly depending on the specific coordination environment.
Intermolecular Interactions and Crystal Packing
In the solid state, the di-tert-butyl phosphate anions, when part of a larger complex, engage in a variety of non-covalent interactions that dictate the overall crystal packing. Hydrogen bonding is a predominant feature, with the phosphate oxygen atoms acting as hydrogen bond acceptors. In complexes where the this compound acts as a neutral ligand, the P-OH group can serve as a hydrogen bond donor.
The bulky tert-butyl groups, while sterically demanding, can also participate in weaker C-H···O interactions. The overall packing is a delicate balance between the strong, directional hydrogen bonds and the weaker, more diffuse van der Waals forces.
Conclusion: A Foundation for Rational Design
The crystal structure analysis of this compound, gleaned from its various coordination complexes, provides a foundational understanding of its conformational preferences and intermolecular interactions. The steric hindrance imposed by the tert-butyl groups, coupled with the hydrogen bonding capabilities of the phosphate moiety, dictates its role in the assembly of supramolecular structures. For researchers in materials science and drug development, this structural knowledge is invaluable for the rational design of new materials with tailored properties and potent pharmaceuticals with high specificity and efficacy. The experimental protocols and analytical insights presented in this guide offer a robust framework for future investigations into the rich structural chemistry of this important organophosphate.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of Di-tert-butyl Hydrogen Phosphate
Executive Summary
Di-tert-butyl hydrogen phosphate (DtBHP) is a dialkyl phosphate ester utilized in various sectors of organic synthesis and materials science. A comprehensive understanding of its thermal behavior is paramount for ensuring its safe handling, storage, and effective application. This guide provides a detailed examination of the thermal stability, decomposition pathways, and requisite analytical methodologies for DtBHP. The primary decomposition mechanism involves the thermally induced elimination of isobutylene from the tert-butyl groups, a characteristic reaction of tert-butyl esters, which subsequently yields phosphoric acid. At higher temperatures, this intermediate undergoes condensation to form polyphosphoric acids. This document delineates these processes, offers detailed protocols for their investigation using thermal analysis techniques, and discusses methods for the identification and quantification of decomposition products.
Introduction and Physicochemical Properties
This compound (C₈H₁₉O₄P) is an organophosphate compound whose utility is intrinsically linked to its chemical reactivity and thermal stability. The presence of two bulky tert-butyl ester groups significantly influences its decomposition profile compared to less sterically hindered dialkyl phosphates.[1] An accurate assessment of its thermal limits is crucial for preventing runaway reactions and ensuring the integrity of processes in which it is used.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 33494-81-4 | [2][3][4] |
| Molecular Formula | C₈H₁₉O₄P | [2][4] |
| Molecular Weight | 210.21 g/mol | [2] |
| IUPAC Name | di(tert-butyl) hydrogen phosphate | [5] |
| Synonyms | Di-t-butyl phosphoric acid, Phosphoric acid di-tert-butyl ester | [3][5] |
| Physical Form | Solid or liquid (purity dependent) | [2][5] |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources. | [5] |
Thermal Decomposition Pathways
The thermal degradation of this compound is predicted to occur in a sequential, multi-stage process. This assessment is based on the established principles of organophosphate chemistry and the known behavior of tert-butyl esters under thermal stress.[1]
Stage 1: Elimination of Isobutylene
The primary and most significant decomposition event is the elimination of isobutylene from the phosphate ester. The tert-butyl group is an excellent leaving group, readily forming a stable tert-butyl cation which then deprotonates to yield isobutylene gas. This reaction proceeds via a mechanism analogous to an E1 elimination, likely catalyzed by the acidic proton on the phosphate moiety itself. This initial stage results in the formation of mono-tert-butyl hydrogen phosphate and subsequently orthophosphoric acid (H₃PO₄).
(tBuO)₂P(O)OH → tBuOH + (tBuO)P(O)(OH)₂ → H₃PO₄ + 2 C₄H₈
Stage 2: Condensation of Phosphoric Acid
Upon further heating, the orthophosphoric acid generated in the first stage undergoes a series of condensation reactions. This process involves the elimination of water molecules to form pyrophosphoric acid (H₄P₂O₇) and, at progressively higher temperatures, longer-chain polyphosphoric acids.[6][7]
2 H₃PO₄ → H₄P₂O₇ + H₂O H₄P₂O₇ + H₃PO₄ → H₅P₃O₁₀ + H₂O
The following diagram illustrates the proposed decomposition cascade.
Thermal Analysis Techniques
To empirically validate the proposed decomposition mechanism and quantify the thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing clear data on decomposition temperatures and stoichiometry.[8] For DtBHP, a TGA thermogram is expected to show two primary mass loss regions:
-
First Mass Loss: A sharp decrease in mass corresponding to the loss of two isobutylene molecules per molecule of DtBHP. This would account for approximately 53.3% of the initial mass.
-
Second Mass Loss: A more gradual mass loss at higher temperatures, corresponding to the condensation of phosphoric acid and the release of water.
Protocol 1: Thermogravimetric Analysis of DtBHP
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. An inert atmosphere is recommended to isolate the thermal decomposition from oxidative processes.
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Quantify the percentage mass loss for each distinct step and correlate it with the proposed decomposition products (isobutylene, water).
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[9] It is used to determine the energetics (exothermic or endothermic nature) of thermal events like melting and decomposition. The decomposition of tert-butyl esters is often highly exothermic and can pose a risk of thermal runaway.[10][11]
-
Expected Thermogram: A DSC curve for DtBHP would likely show an endothermic peak corresponding to its melting point, followed by one or more strong exothermic peaks associated with the decomposition reactions.
-
Kinetic Analysis: By performing DSC scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using methods like the ASTM E698 standard, providing deeper insight into the reaction kinetics.[11]
Protocol 2: Differential Scanning Calorimetry of DtBHP
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or high-pressure stainless steel DSC pan. The use of a sealed pan is critical to contain volatile decomposition products.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C). Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.
-
Safety Note: Due to the potential for energetic decomposition and pressure buildup, perform initial scans on very small sample sizes (<1 mg) and behind a safety shield.
-
-
Data Analysis:
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
Integrate the area under the exothermic peaks to determine the heat of decomposition (ΔH_decomp) in J/g.
-
Determine the onset temperature of decomposition (T_onset) as an indicator of thermal stability.
-
Analytical Methodologies for Decomposition Products
The definitive identification and quantification of decomposition products require robust analytical techniques. Gas and Liquid Chromatography, particularly when coupled with Mass Spectrometry, are the gold standards for this purpose.[12][13]
Table 2: Analytical Techniques for DtBHP and its Decomposition Products
| Technique | Analyte(s) | Sample Preparation | Purpose | Reference(s) |
| Headspace GC-MS | Isobutylene | Heating the sample in a sealed vial and injecting the headspace vapor. | Identification and quantification of volatile decomposition products. | [14] |
| GC-MS | DtBHP, Mono-tert-butyl phosphate | Derivatization (e.g., silylation or methylation) to increase volatility. | Separation and identification of parent compound and less volatile phosphate esters. | [15][16][17] |
| LC-MS | DtBHP, Mono-tert-butyl phosphate, Phosphoric Acid | Dilution in a suitable mobile phase. | Direct analysis of non-volatile, polar analytes without derivatization. | [12] |
| GC-FPD | All Phosphorus-containing species | Derivatization may be required. | Selective and sensitive quantification of organophosphorus compounds. | [12][18] |
Protocol 3: GC-MS Analysis of Non-Volatile Decomposition Products
This protocol provides a framework for identifying the phosphate-containing species after a controlled thermal degradation experiment.
-
Sample Degradation: Heat a known quantity of DtBHP in a sealed reactor to a specific temperature (e.g., determined from TGA/DSC results) for a set duration.
-
Sample Preparation & Derivatization:
-
Dissolve the cooled residue in a suitable solvent (e.g., methylene chloride).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and heat at ~70 °C for 30 minutes to convert the acidic protons on the phosphates into volatile trimethylsilyl (TMS) esters.
-
-
GC-MS Conditions:
-
GC Column: Use a low-polarity column, such as a 30 m x 0.25 mm, 0.25 µm HP-5MS or equivalent.[15]
-
Injector: Split/splitless injector at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[15]
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 40 to 500.
-
-
Data Analysis:
-
Identify peaks corresponding to the TMS derivatives of DtBHP, mono-tert-butyl hydrogen phosphate, and phosphoric acid by comparing their mass spectra with reference libraries (e.g., NIST).
-
Safety, Handling, and Storage
Given its chemical nature and thermal instability, strict safety protocols must be followed when working with this compound.
-
Hazards: The compound is classified as a highly flammable liquid and vapor, may cause skin irritation and serious eye damage, and can be harmful if inhaled or swallowed.[5]
-
Safe Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][5] Avoid contact with skin and eyes, and prevent inhalation of fumes or dust. Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. It should be stored separately from incompatible materials such as strong oxidizing agents.[5]
Conclusion
The thermal stability of this compound is governed by the lability of its tert-butyl ester groups. Its decomposition proceeds through a predictable pathway involving the initial elimination of isobutylene to form phosphoric acid, which subsequently condenses at higher temperatures. A combination of TGA and DSC provides a comprehensive profile of its thermal behavior, defining safe operating temperatures and revealing the energetic nature of its decomposition. Chromatographic methods, especially GC-MS, are essential for the definitive identification of both volatile and non-volatile degradation products. Adherence to rigorous safety and handling protocols is mandatory to mitigate the risks associated with its flammability and potential for energetic decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. americanelements.com [americanelements.com]
- 5. aksci.com [aksci.com]
- 6. Stability, structure, dynamics and thermal properties of C-type aluminium tris-dihydrogen phosphate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. jes.or.jp [jes.or.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. cromlab-instruments.es [cromlab-instruments.es]
- 18. epa.gov [epa.gov]
Solubility of Di-tert-butyl hydrogen phosphate in organic solvents
An In-Depth Technical Guide to the Solubility of Di-tert-butyl Hydrogen Phosphate in Organic Solvents
Introduction
This compound (DBP), a dialkyl phosphate ester, is a compound of significant interest in organic synthesis and medicinal chemistry. Its utility often hinges on its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical prerequisite for its effective application in reaction design, purification, and formulation development. This guide provides a comprehensive analysis of the factors governing the solubility of DBP and outlines robust experimental protocols for its quantitative determination. Given the scarcity of published systematic solubility data for this specific compound, this document emphasizes the foundational principles of solubility and provides researchers, scientists, and drug development professionals with the tools to determine solubility in their specific systems of interest.
Physicochemical Properties Governing Solubility
The solubility of a solute in a given solvent is dictated by a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a useful heuristic, but a deeper understanding requires an examination of the specific molecular characteristics of this compound.
Molecular Structure and Polarity
This compound possesses a distinct amphiphilic character. Its molecular structure consists of a highly polar phosphate head group and two bulky, nonpolar tert-butyl groups.[1][2]
-
Polar Head Group: The central phosphorus atom is bonded to a hydroxyl group (-OH) and a phosphoryl group (P=O), both of which are highly polar and capable of engaging in strong intermolecular interactions.
-
Nonpolar Tails: The two tert-butyl groups are hydrocarbon moieties that are nonpolar and interact primarily through weaker van der Waals forces.
This dual nature means that the overall polarity of the molecule is a balance between these two regions. The calculated topological polar surface area (TPSA) of 65.57 Ų indicates a significant polar character.[3]
Hydrogen Bonding Capability
Hydrogen bonding is a critical determinant of solubility, particularly in protic solvents. This compound can act as both a hydrogen bond donor and acceptor:[3]
-
Hydrogen Bond Donor: The hydroxyl group (P-OH) can donate a hydrogen bond to an electronegative atom in a solvent molecule (e.g., the oxygen in an alcohol or a ketone).
-
Hydrogen Bond Acceptor: The oxygen of the phosphoryl group (P=O) and the ester linkages (P-O-C) can accept hydrogen bonds from a donor group in a solvent molecule.[3]
This capacity for hydrogen bonding suggests a favorable interaction with polar protic solvents.
Steric Hindrance
The two bulky tert-butyl groups introduce significant steric hindrance around the polar phosphate core.[1][2] This steric shielding can impede the close approach of solvent molecules, potentially limiting the effectiveness of solvation, even in polar solvents. This effect is a crucial consideration when comparing the solubility of DBP to less hindered phosphate esters.[4]
Thermodynamics of Dissolution
The process of dissolution can be understood through its thermodynamic components: the enthalpy (ΔH) and entropy (ΔS) of solution. The overall spontaneity of dissolution is determined by the Gibbs free energy change (ΔG = ΔH - TΔS).[5][6]
-
Breaking Solute-Solute Interactions (Endothermic): Energy is required to overcome the intermolecular forces (hydrogen bonds and dipole-dipole interactions) holding the DBP molecules together in the solid crystal lattice.
-
Breaking Solvent-Solvent Interactions (Endothermic): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Forming Solute-Solvent Interactions (Exothermic): Energy is released when the DBP molecule interacts with the solvent molecules through forces like hydrogen bonding and dipole-dipole interactions.[7]
The net enthalpy of solution can be either endothermic or exothermic. A significant increase in entropy upon dissolution, as the ordered crystal lattice is broken down and the molecules become more disordered in solution, can drive the process even if it is endothermically unfavorable.[5]
Predicted Solubility Profile
Based on the physicochemical principles outlined above, a qualitative solubility profile for this compound in various classes of organic solvents can be predicted. It is crucial to note that these are predictions and should be confirmed experimentally for any specific application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions (both donor and acceptor) with the solvent.[8] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | Favorable dipole-dipole interactions. The phosphoryl oxygen can act as a hydrogen bond acceptor for any trace water. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Capable of some dipole-dipole interactions. Chloroform can act as a weak hydrogen bond donor. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Sparingly Soluble | The nonpolar tert-butyl groups may provide some affinity, but the highly polar phosphate head will limit overall solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble to Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the strong intermolecular forces in the DBP crystal lattice. |
Methodologies for Experimental Solubility Determination
Accurate solubility data is best obtained through empirical measurement. It is important to distinguish between two key types of solubility: thermodynamic and kinetic.
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure.[1][9] It is a path-independent property.
-
Kinetic Solubility measures the concentration at which a compound precipitates out of solution when added from a concentrated stock solution (typically in DMSO).[1][10] It is often higher than thermodynamic solubility due to the formation of a supersaturated solution and is highly dependent on the experimental protocol.[9][10]
Experimental Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]
Principle: An excess of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by:
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to draw the supernatant. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid, then carefully pipette the clear supernatant.
-
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Techniques for Quantification
The choice of analytical technique depends on the required sensitivity, the properties of the solute, and the available instrumentation.
-
Gravimetric Analysis:
-
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.[13][14]
-
Protocol:
-
Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the dish containing the residue in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.[15]
-
Calculate the solubility based on the mass of the residue and the initial volume of the solution.
-
-
Causality: This method is simple and does not require a chromophore, but it is less sensitive and can be affected by non-volatile impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: A small, known volume of the saturated solution is injected into an HPLC system. The compound is separated from any impurities, and its concentration is determined by comparing its peak area to a standard calibration curve.[16][17]
-
Protocol:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration.
-
Inject a known volume of the filtered, and if necessary diluted, supernatant.
-
Determine the concentration of DBP in the sample from the calibration curve.[16]
-
-
Causality: HPLC is highly specific, sensitive, and can separate the analyte from impurities, making it one of the most reliable methods for solubility determination.[18]
-
-
UV-Vis Spectroscopy:
-
Principle: If DBP exhibits absorbance in the UV-Vis spectrum, its concentration can be determined by measuring the absorbance of the saturated solution and applying the Beer-Lambert Law.[19][20]
-
Protocol:
-
Identify the wavelength of maximum absorbance (λmax) for DBP in the specific solvent.
-
Prepare a series of standard solutions and measure their absorbance to create a calibration curve.
-
Measure the absorbance of the filtered supernatant (diluted if necessary to be within the linear range of the calibration curve).
-
Calculate the concentration from the calibration curve.
-
-
Causality: This method is rapid and straightforward but requires the compound to have a chromophore and is susceptible to interference from UV-absorbing impurities.
-
Visualization of Molecular Interactions
The solubility of this compound in polar protic solvents like methanol is driven by a network of favorable intermolecular interactions.
Interactions between DBP and Methanol
Caption: Hydrogen bonding between DBP and Methanol.
Conclusion
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. This compound (33494-81-4) for sale [vulcanchem.com]
- 3. 33494-81-4 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. Item - Steric and kinetic effects of the t-butyl substituent at phosphorus. - University of Leicester - Figshare [figshare.le.ac.uk]
- 5. fiveable.me [fiveable.me]
- 6. Khan Academy [khanacademy.org]
- 7. Enthalpy change of solution - Wikipedia [en.wikipedia.org]
- 8. Organophosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Solubility Measurements | USP-NF [uspnf.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. pharmajournal.net [pharmajournal.net]
- 16. pharmaguru.co [pharmaguru.co]
- 17. improvedpharma.com [improvedpharma.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. scirp.org [scirp.org]
- 20. researchgate.net [researchgate.net]
Mechanism of Di-tert-butyl hydrogen phosphate synthesis
An In-depth Technical Guide to the Synthesis of Di-tert-butyl Hydrogen Phosphate
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of this compound
This compound (dtbp-H) is a dialkyl phosphate ester of significant interest in modern chemistry. Its bulky tert-butyl groups confer unique steric and electronic properties, making it a valuable reagent and intermediate in diverse fields. In pharmaceutical development, it serves as a crucial component in the synthesis of N-phosphonooxymethyl prodrugs, enhancing the bioavailability of therapeutic agents.[1] For materials scientists, dtbp-H and its metal complexes are versatile single-source precursors for creating nano-sized ceramic phosphates and advanced materials like Nasicon-type fast ion conductors.[1][2][3] Furthermore, its role as a phosphorylating agent and a starting material for other complex phosphorus-containing compounds solidifies its importance in synthetic chemistry.[1]
This guide provides an in-depth exploration of the core mechanisms for synthesizing this compound. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the causality behind the synthesis. We will dissect the most prevalent and effective synthetic routes, grounding our discussion in mechanistic logic and field-proven insights to ensure both accuracy and reproducibility.
Physicochemical & Safety Profile
A thorough understanding of a compound's properties is paramount before undertaking its synthesis. The key data for this compound is summarized below.
| Property | Value | Reference(s) |
| CAS Number | 33494-81-4 | [4] |
| Molecular Formula | C₈H₁₉O₄P | [4] |
| Molecular Weight | 210.21 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 252 °C | [5] |
| Density | 1.077 g/cm³ | [5] |
| pKa (Predicted) | 1.48 ± 0.50 | [5] |
| Storage Temperature | 2-8 °C | [5] |
Safety Synopsis: this compound is classified as a corrosive solid.[6] Handling requires stringent adherence to safety protocols, including the use of personal protective equipment (gloves, protective clothing, eye/face protection) in a well-ventilated area.[7] Avoid breathing dust and prevent contact with skin and eyes.[7] All handling should be performed away from ignition sources.[7]
PART 1: Core Synthesis Mechanisms & Rationale
The synthesis of this compound can be approached through several distinct mechanistic pathways. The choice of method often depends on the available starting materials, desired scale, and purity requirements. We will explore two primary, reliable routes: the oxidation of a phosphite precursor and the direct phosphorylation of tert-butanol.
Mechanism I: Oxidation of Di-tert-butyl Phosphite
This is arguably one of the most efficient and high-yielding methods for producing this compound. The logic is straightforward: a P(III) species (di-tert-butyl phosphite) is oxidized to the more stable P(V) state (the target phosphate).
Causality: Di-tert-butyl phosphite exists in tautomeric equilibrium with its phosphonate form, but it readily undergoes oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are highly effective for this transformation. The reaction is typically performed in an aqueous medium where the permanganate ion (MnO₄⁻) acts as the oxygen source, being reduced to manganese dioxide (MnO₂) in the process. The use of a base, such as potassium bicarbonate, helps to maintain a suitable pH and facilitate the reaction.[5]
Caption: Oxidation of Di-tert-butyl Phosphite to Phosphate.
Mechanism II: Phosphorylation of tert-Butanol via Phosphorus Oxychloride
This classic approach builds the phosphate ester directly from the corresponding alcohol and a phosphorus source. Phosphorus oxychloride (POCl₃) is a highly reactive and common phosphorylating agent.
Causality: The mechanism involves a stepwise nucleophilic substitution at the electrophilic phosphorus center.
-
First Substitution: The hydroxyl group of tert-butanol attacks the phosphorus atom of POCl₃, displacing a chloride ion. This forms a mono-tert-butyl phosphorodichloridate intermediate.
-
Second Substitution: A second molecule of tert-butanol attacks this intermediate, displacing another chloride ion to yield di-tert-butyl phosphorochloridate.
-
Hydrolysis: The final P-Cl bond is hydrolyzed during aqueous workup to give the desired this compound.
A crucial aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct generated at each substitution step. An acid scavenger, typically a non-nucleophilic tertiary amine like pyridine or triethylamine, is essential.[8] The base neutralizes the HCl, preventing it from protonating the starting alcohol (which would deactivate it as a nucleophile) and preventing acid-catalyzed side reactions.[8]
Caption: Stepwise Synthesis from Phosphorus Oxychloride.
PART 2: Self-Validating Experimental Protocol
The following protocol details the synthesis via the oxidation of di-tert-butyl phosphite, a method noted for its high yield and operational simplicity.[5] This protocol is designed as a self-validating system, with clear checkpoints to ensure reaction progression and product purity.
Objective: To synthesize this compound from di-tert-butyl phosphite.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Notes |
| Di-tert-butyl phosphite | 194.21 | 38.8 | 0.2 | Starting material |
| Potassium bicarbonate (KHCO₃) | 100.12 | 12.2 | 0.12 | Base |
| Potassium permanganate (KMnO₄) | 158.03 | 23.1 | 0.14 | Oxidizing agent |
| Deionized Water | 18.02 | 170 mL | - | Solvent |
| Activated Carbon | - | 3 g | - | For decolorization |
| Concentrated HCl (37%) | 36.46 | 35 mL | ~0.43 | For precipitation |
| Phosphorus Pentoxide (P₄O₁₀) | 283.89 | - | - | For final drying (in desiccator) |
Step-by-Step Methodology:
-
Reaction Setup (Checkpoint: Homogeneous Solution):
-
In a 500 mL flask equipped with a magnetic stirrer, dissolve di-tert-butyl phosphite (38.8 g) and potassium bicarbonate (12.2 g) in deionized water (170 mL).
-
Prepare an ice-salt bath and cool the flask until the internal temperature is between 0-5 °C. The solution should be clear and well-stirred.
-
-
Oxidation (Checkpoint: Color Change & Temperature Control):
-
While stirring vigorously and maintaining the temperature at 0-5 °C, add finely pulverized potassium permanganate (23.1 g) in small portions over approximately 1 hour.
-
Causality: The slow, portion-wise addition is critical to control the exothermic reaction and prevent temperature spikes, which could lead to side reactions.
-
A distinct color change from the deep purple of permanganate to a brown suspension of manganese dioxide (MnO₂) will be observed. This indicates the reaction is proceeding.
-
-
Reaction Completion & Coagulation (Checkpoint: Stable Suspension):
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.
-
Gently heat the mixture to 60 °C and maintain for 15 minutes. This step promotes the coagulation of the colloidal MnO₂ suspension, making it easier to filter.[5]
-
-
Filtration and Decolorization (Checkpoint: Clear Filtrate):
-
Cool the mixture back to room temperature. Remove the brown MnO₂ precipitate by vacuum filtration.
-
Transfer the filtrate to a clean flask, add activated carbon (3 g), and bring to a boil for a few minutes to decolorize the solution.[5]
-
Filter the hot solution to remove the activated carbon. The resulting filtrate should be colorless.
-
-
Product Precipitation (Checkpoint: Crystalline Solid Formation):
-
Cool the decolorized filtrate in an ice bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (35 mL) with continuous stirring.
-
Causality: The acidic conditions protonate the di-tert-butyl phosphate salt, decreasing its aqueous solubility and causing the neutral product to precipitate out of solution.
-
A colorless crystalline precipitate should form.
-
-
Isolation and Drying (Checkpoint: Constant Weight):
-
Collect the crystalline product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water to remove residual salts.
-
Dry the product under vacuum in a desiccator containing phosphorus pentoxide until a constant weight is achieved. The expected yield is approximately 40.0 g (95%).[5]
-
PART 3: Characterization and Verification
Final product verification is essential. The primary techniques for characterizing this compound are NMR and IR spectroscopy.
-
¹H NMR: The spectrum is expected to be simple, dominated by a large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups. A broad singlet corresponding to the acidic P-OH proton may also be visible, though its chemical shift can be highly dependent on concentration and solvent.
-
³¹P NMR: A single resonance is expected, with a chemical shift characteristic of a phosphate ester.
-
IR Spectroscopy: Key vibrational bands to identify include a strong P=O (phosphoryl) stretch, P-O-C (ester) stretches, and a broad O-H stretch from the acidic proton.
Conclusion
The synthesis of this compound is a well-understood process achievable through robust and high-yielding methodologies. The oxidation of di-tert-butyl phosphite offers a particularly effective route, characterized by its efficiency and straightforward execution.[5] Alternatively, direct phosphorylation using reagents like phosphorus oxychloride provides a classic, albeit more demanding, pathway that underscores fundamental principles of nucleophilic substitution. By understanding the causality behind each step—from temperature control during oxidation to the role of an acid scavenger in phosphorylation—researchers can confidently and safely produce this versatile and valuable chemical building block for applications spanning from pharmaceuticals to advanced materials.
References
- 1. This compound (33494-81-4) for sale [vulcanchem.com]
- 2. Alkali Metal Di- tert-butyl Phosphates: Single-Source Precursors for Homo- and Heterometallic Inorganic Phosphate Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanelements.com [americanelements.com]
- 5. DI-T-BUTYL PHOSPHORIC ACID | 33494-81-4 [chemicalbook.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. aksci.com [aksci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Hydrolytic Stability of Di-tert-butyl Hydrogen Phosphate
Abstract
Di-tert-butyl hydrogen phosphate is a dialkyl phosphate ester characterized by significant steric shielding of the central phosphorus atom. This guide provides a comprehensive technical overview of its hydrolytic stability, a critical parameter for its application in organic synthesis, as a potential prodrug moiety, and in materials science. We will explore the underlying chemical principles governing its degradation, focusing on the profound impact of steric hindrance. This document synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols for assessing stability and elucidating degradation pathways. The causality behind experimental design is emphasized to ensure that the described methodologies serve as self-validating systems for robust and reliable data generation.
Introduction: The Significance of this compound
This compound, with its two bulky tert-butyl groups attached to the phosphate core, is a molecule of significant interest in several scientific domains. In synthetic chemistry, it serves as a versatile reagent for phosphorylation and as a starting material for various phosphorus-containing compounds.[1] Its structural motif also appears in the context of drug development and as a degradation product of phosphite antioxidants used in polymer processing, where its stability directly impacts material longevity and biocompatibility.[1]
Understanding the hydrolytic stability of this molecule is paramount. For drug development professionals, a stable phosphate ester can serve as a robust, uncleavable linker or, if designed for cleavage, its hydrolysis rate dictates the release kinetics of an active pharmaceutical ingredient (API). For materials scientists, predicting its formation and persistence is crucial for evaluating the long-term performance and safety of stabilized polymers. This guide addresses the core principles that confer its notable stability and provides the technical framework to quantify it.
The Chemistry of Hydrolytic Stability
The hydrolysis of phosphate esters is a fundamental reaction involving the nucleophilic attack of water on the electrophilic phosphorus atom, leading to the cleavage of a P-O bond. The rate of this reaction is profoundly influenced by a combination of electronic and steric factors, as well as external conditions such as pH and temperature.
The Dominant Role of Steric Hindrance
The most defining structural feature of this compound is the presence of two tertiary butyl groups. These groups create a sterically congested environment around the phosphorus center, physically impeding the approach of a water molecule or a hydroxide ion. This "steric shielding" dramatically reduces the rate of nucleophilic attack.
Diagram 1: Structure of this compound
References
Methodological & Application
Application Notes & Protocols: Di-tert-butyl Hydrogen Phosphate Chemistry for Advanced Organic Synthesis
Introduction: The Strategic Role of the Di-tert-butyl Phosphate Moiety in Modern Phosphorylation
In the landscape of organic synthesis, particularly within drug discovery and chemical biology, the precise installation of phosphate groups onto sensitive molecules is a paramount challenge. Phosphorylation is a fundamental transformation that governs the function of biomolecules and is a key strategy in developing prodrugs to enhance bioavailability.[1][2] While numerous phosphorylating agents exist, methodologies employing the di-tert-butyl protected phosphate group offer a robust and highly controllable approach.
This guide delineates the strategic use of di-tert-butyl phosphate chemistry. It is crucial to distinguish that di-tert-butyl hydrogen phosphate, a stable P(V) compound, is less commonly a direct phosphorylating agent for complex alcohols. Instead, the field-proven strategy involves the use of P(III) phosphoramidite reagents, such as di-tert-butyl N,N-diisopropylphosphoramidite or di-tert-butyl N,N-diethylphosphoramidite .[3][4] These reagents serve to install a di-tert-butyl protected phosphite triester, which is subsequently oxidized to the stable phosphate triester. The bulky, acid-labile tert-butyl groups provide excellent steric shielding during synthesis and are readily cleaved under mild acidic conditions to yield the final, unprotected phosphate monoester.[3][5][6] This methodology provides high yields and functional group tolerance, making it indispensable for complex molecule synthesis.
Part 1: The Phosphoramidite Approach - Mechanism and Rationale
The cornerstone of this phosphorylation strategy is the phosphoramidite reagent. The reaction proceeds via a well-defined, three-step sequence: (1) Activation and Coupling, (2) Oxidation, and (3) Deprotection.
Mechanism of Phosphorylation
The process begins with the activation of the di-tert-butyl N,N-dialkylphosphoramidite. A mild acidic activator, such as 1H-tetrazole or a modern equivalent, protonates the nitrogen atom of the phosphoramidite. This protonation converts the dialkylamino group into an excellent leaving group. The substrate alcohol then acts as a nucleophile, attacking the electrophilic phosphorus center to form a phosphite triester intermediate.
This intermediate is unstable under acidic or aqueous conditions and is therefore immediately oxidized to the corresponding stable P(V) phosphate triester. Common oxidizing agents include meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (tBuOOH).[3] The resulting di-tert-butyl protected phosphate is stable to a wide range of reaction conditions, allowing for further synthetic manipulations if required.
References
Application Notes & Protocols: The Strategic Use of Di-tert-butyl Protected Phosphoramidites in Modern Phospholipid Synthesis
This guide provides an in-depth exploration of the use of di-tert-butyl protected phosphoramidites, principally Di-tert-butyl N,N-dialkylphosphoramidites, as powerful reagents for the synthesis of phospholipids. It is designed for researchers, chemists, and drug development professionals who require a blend of theoretical understanding and practical, field-proven protocols. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Foundational Principles: Why Phosphoramidite Chemistry?
The synthesis of complex biomolecules like phospholipids is a challenge of selectivity and stability. The target molecule contains multiple reactive functional groups that must be addressed in a specific sequence. The phosphoramidite method has become a cornerstone of this field, including in the celebrated synthesis of oligonucleotides, due to its high efficiency and mild reaction conditions.[1][2][3]
The core of this strategy lies in using a trivalent phosphorus (P(III)) compound, the phosphoramidite, which reacts rapidly and cleanly with alcohol moieties. This intermediate is then oxidized to the more stable pentavalent phosphate (P(V)) state. The "di-tert-butyl" aspect refers to the use of tert-butyl groups to protect the phosphate oxygen atoms during synthesis. These groups are prized for their stability across a range of chemical conditions while being susceptible to clean removal under specific, mild acidic conditions.[4][5][6]
The key reagent is typically not di-tert-butyl hydrogen phosphate itself, but rather a phosphoramidite derivative like Di-tert-butyl N,N-diethylphosphoramidite or Di-tert-butyl N,N-diisopropylphosphoramidite .[7][8] These reagents allow for the sequential and controlled construction of the phosphate diester bridge that defines a phospholipid.
The Synthetic Workflow: A Three-Act Structure
The synthesis of a phospholipid using this methodology can be logically divided into three primary stages: Phosphitylation, Oxidation, and Deprotection. This workflow ensures high yields and purity by controlling the reactivity of the phosphorus center at each step.
Figure 1: High-level workflow for phospholipid synthesis using the phosphoramidite approach.
Deep Dive: Mechanism and Strategic Choices
Act I: Phosphitylation - The Critical Coupling
The first step involves the reaction of the phosphoramidite reagent with the free hydroxyl group of a lipid backbone, such as a protected 1,2-diacylglycerol. This reaction is not spontaneous; it requires an activator.
-
The Reagents:
-
Di-tert-butyl N,N-dialkylphosphoramidite: The P(III) center is rendered highly reactive once the dialkylamino group is protonated.
-
Activator (e.g., Tetrazole, Dicyanoimidazole): A weakly acidic catalyst that protonates the nitrogen of the phosphoramidite, transforming the dialkylamino group into an excellent leaving group. This generates a highly electrophilic phosphorus species ready for nucleophilic attack.
-
Lipid Backbone: The nucleophile that attacks the activated phosphorus center.
-
-
The Causality: The choice of an anhydrous solvent (like dichloromethane or acetonitrile) is critical. Phosphoramidites are highly sensitive to moisture, which can hydrolyze the reagent and quench the reaction. The mild acidity of the activator is key; a strong acid would prematurely remove the tert-butyl protecting groups.
Act II: Oxidation - Stabilizing the Linkage
The newly formed phosphite triester is unstable and prone to side reactions. It must be immediately oxidized to the corresponding pentavalent phosphate triester.
-
The Reagents:
-
Oxidizing Agent: Common choices include iodine in a THF/water/pyridine mixture or meta-chloroperoxybenzoic acid (m-CPBA).
-
-
The Causality: The P(V) phosphate triester is significantly more stable, providing a robust scaffold for subsequent reactions or deprotection steps. This step "locks in" the desired phosphotriester bond.
Act III: Deprotection - Unveiling the Phospholipid
The final stage involves the removal of the tert-butyl protecting groups to reveal the natural phosphate headgroup.
-
The Reagents:
-
The Causality: The mechanism proceeds via the formation of a stable tert-butyl cation. The mildness of these conditions is advantageous as it often preserves other sensitive functionalities within the molecule, such as ester linkages in the fatty acid chains.[5][9]
Figure 2: Simplified chemical pathway for forming a phosphatidic acid derivative.
Protocol: Synthesis of a Di-tert-butyl Protected Phosphatidic Acid
This protocol details the synthesis of a key intermediate, which can then be further functionalized to create various phospholipids.
Objective: To phosphorylate a protected 1,2-diacylglycerol using Di-tert-butyl N,N-diisopropylphosphoramidite.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1,2-Dipalmitoyl-sn-glycerol | 568.94 | 1.0 | 569 mg | Substrate (Ensure anhydrous) |
| Di-tert-butyl N,N-diisopropylphosphoramidite | 277.39 | 1.2 | 333 mg (0.37 mL) | Phosphitylating Agent[8] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 130.15 | 0.6 | 78 mg | Activator (0.6 M in Acetonitrile) |
| Anhydrous Dichloromethane (DCM) | - | - | 10 mL | Reaction Solvent |
| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 1.5 | 336 mg | Oxidizing Agent |
| Saturated aq. NaHCO₃ solution | - | - | 20 mL | Quenching |
| Saturated aq. Na₂S₂O₃ solution | - | - | 20 mL | Quenching |
| Anhydrous MgSO₄ | - | - | - | Drying Agent |
Step-by-Step Methodology
Part A: Phosphitylation & Oxidation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1,2-Dipalmitoyl-sn-glycerol (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add Di-tert-butyl N,N-diisopropylphosphoramidite (1.2 mmol) via syringe, followed by the activator solution (0.6 M ETT in acetonitrile, 1.0 mL, 0.6 mmol).
-
Scientist's Note: The phosphoramidite is added in slight excess to drive the reaction to completion. The activator is sub-stoichiometric as it acts catalytically.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The starting material should be consumed, and a new spot corresponding to the phosphite triester should appear.
-
Oxidation: Cool the flask to 0 °C in an ice bath. Add m-CPBA (1.5 mmol) portion-wise over 5 minutes.
-
Expert Insight: Adding the oxidant at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Monitor the oxidation via ³¹P NMR; the signal for the P(III) species (around +140 ppm) should disappear, and a new signal for the P(V) phosphate triester should appear (around -8 ppm).
-
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess oxidant, followed by saturated aqueous NaHCO₃ (10 mL) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel, add more DCM (20 mL), and wash the organic layer sequentially with NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure di-tert-butyl protected phosphatidic acid.
Part B: Deprotection
-
Setup: Dissolve the purified product (1.0 mmol) in DCM (5 mL).
-
Acid Addition: Add 85% aqueous phosphoric acid (5 equivalents).[4][5]
-
Reaction: Stir vigorously at room temperature for 3-6 hours. Monitor by TLC until the starting material is fully consumed.
-
Workup: Dilute the reaction with DCM and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final phosphatidic acid.
References
- 1. Synthesis of phospholipids by phosphoramidite methodology - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of phosphoglycerides by phosphoramidite chemistry - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of phosphoglycerides by phosphoramidite chemistry | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 6. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ジ-tert-ブチルN,N-ジエチルホスホロアミダイト technical grade, 93% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. tert-Butyl Esters [organic-chemistry.org]
Di-tert-butyl Hydrogen Phosphate: A Versatile Reagent in Modern Organic Synthesis
Abstract
Di-tert-butyl hydrogen phosphate (DTBHP) is a dialkyl hydrogen phosphate that, owing to its unique structural features, serves as a valuable reagent and precursor in a variety of chemical transformations. This technical guide provides an in-depth exploration of the applications of DTBHP in organic synthesis. While not a classical Brønsted acid catalyst for a broad range of reactions, its utility as a phosphorylating agent, a precursor to more complex chemical entities, and its role in pharmaceutical and materials science are significant. This document will detail the underlying chemical principles and provide actionable protocols for researchers, scientists, and professionals in drug development.
Introduction: Understanding the Role of this compound
This compound, with the chemical formula C₈H₁₉O₄P, is a phosphoric acid ester characterized by the presence of two sterically demanding tert-butyl groups.[1] These bulky substituents are central to its chemical behavior, influencing its reactivity, stability, and solubility.[1] While the presence of an acidic proton on the phosphate moiety suggests potential for Brønsted acid catalysis, its application in this regard is not widely documented in the scientific literature. Instead, the true strength of DTBHP lies in its utility as a versatile synthetic intermediate and phosphorylating agent.
The steric hindrance provided by the tert-butyl groups confers a degree of stability to the molecule, allowing for its isolation and handling.[1] However, these groups can also be cleaved under specific conditions, making DTBHP an effective protecting group for the phosphate moiety, which is crucial in the synthesis of more complex organophosphorus compounds.
This guide will focus on the established and practical applications of DTBHP, moving from its fundamental properties to its role in the synthesis of high-value molecules.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its effective application in the laboratory.
| Property | Value |
| Molecular Formula | C₈H₁₉O₄P |
| Molecular Weight | 210.21 g/mol |
| CAS Number | 33494-81-4 |
| Appearance | Typically a white solid |
| Boiling Point | 252°C |
| Density | 1.077 g/cm³ |
| Flash Point | 106°C |
Data sourced from Vulcanchem.[1]
Applications in Pharmaceutical Sciences: The Prodrug Approach
A significant application of this compound is in the field of pharmaceutical chemistry, particularly in the development of prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the bioavailability of a pharmaceutical compound.
DTBHP serves as a key intermediate in the preparation of N-phosphonooxymethyl prodrugs.[1] The di-tert-butyl phosphate group can be attached to a drug molecule, and the bulky tert-butyl groups can be enzymatically or chemically cleaved in vivo to release the active drug and phosphoric acid.
Workflow for Prodrug Synthesis using DTBHP Intermediates
Caption: General workflow for N-phosphonooxymethyl prodrug synthesis.
Role in Materials Science: A Precursor to Advanced Materials
In the realm of materials science, this compound is a valuable precursor for the synthesis of various inorganic phosphate materials. Its thermal decomposition properties allow for the controlled formation of metal phosphates with specific structures and properties.
Alkali metal complexes of di-tert-butyl phosphate have been utilized as single-source precursors for the synthesis of nano-sized ceramic phosphates.[1] These materials find applications in areas such as fast ion conductors and biomaterials for bone tissue engineering.[1] The organic tert-butyl groups are removed upon heating, leaving behind the desired inorganic phosphate material.
This compound in Synthetic Chemistry
Beyond its applications in pharmaceuticals and materials, DTBHP is a versatile reagent in general organic synthesis.
Phosphorylating Agent
DTBHP can be used as a phosphorylating agent to introduce a di-tert-butyl phosphate group onto a substrate. This is often a key step in the synthesis of more complex organophosphorus compounds, including phospholipids.[1]
Protocol: General Phosphorylation of an Alcohol using an Activated DTBHP Derivative
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and scales. Appropriate safety precautions must be taken when handling all chemicals.
Materials:
-
This compound (DTBHP)
-
Activating agent (e.g., trichloroacetonitrile)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
-
Alcohol substrate
-
Anhydrous base (e.g., DBU, triethylamine)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Activation of DTBHP: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in the anhydrous solvent. Cool the solution to 0 °C in an ice bath. To this stirred solution, add the activating agent (1.1 eq) and the anhydrous base (1.1 eq). Stir the reaction mixture at 0 °C for 30 minutes to form the activated phosphate intermediate.
-
Phosphorylation: To the solution containing the activated intermediate, add a solution of the alcohol substrate (1.2 eq) in the anhydrous solvent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of the quenching solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Hydrolysis of Phosphinates and Phosphonates
This compound can be employed in the hydrolysis of phosphinates and phosphonates.[1] The mechanism of this transformation is believed to involve the formation of a mixed anhydride, which is then susceptible to nucleophilic attack by water.
The Question of Brønsted Acid Catalysis
While this compound possesses an acidic proton, its role as a general Brønsted acid catalyst in organic reactions is not well-established in the literature. More complex phosphoric acid derivatives, often featuring electron-withdrawing groups or chiral backbones like BINOL, are typically employed for efficient Brønsted acid catalysis in reactions such as the Mannich or Pictet-Spengler reactions.[2][3]
The moderate acidity of DTBHP, coupled with the steric bulk of the tert-butyl groups, may limit its effectiveness in activating substrates for these transformations. However, it is plausible that in certain specific contexts, or as a co-catalyst, DTBHP could play a role in proton-mediated reaction pathways. Further research in this area would be necessary to fully elucidate its potential as a Brønsted acid catalyst.
Conceptual Mechanism of a Brønsted Acid-Catalyzed Reaction
Caption: General mechanism of Brønsted acid catalysis.
Conclusion
This compound is a multifaceted reagent with significant utility in organic synthesis. Its primary applications lie in its role as a precursor for prodrugs and advanced materials, and as a versatile phosphorylating agent. While its capacity as a standalone Brønsted acid catalyst may be limited compared to more specialized systems, its unique combination of steric bulk and reactive phosphate functionality ensures its continued importance in the synthetic chemist's toolkit. The protocols and conceptual frameworks provided in this guide are intended to serve as a practical resource for leveraging the full potential of this valuable compound.
References
Application Notes & Protocols: A Scientist's Guide to the Preparation of N-Phosphonooxymethyl (POM) Prodrugs Using Di-tert-butyl Hydrogen Phosphate Derivatives
Introduction: The Rationale for N-Phosphonooxymethyl Prodrugs
In modern drug development, overcoming poor aqueous solubility and limited membrane permeability remains a critical hurdle. Many promising therapeutic agents possess amine functionalities that, while essential for pharmacological activity, are protonated at physiological pH, leading to high polarity and consequently poor absorption. The N-phosphonooxymethyl (POM) prodrug strategy is an elegant and effective solution to this challenge.[1][2] By masking a tertiary amine with a phosphonooxymethyl group, a transient, more lipophilic quaternary salt is formed.[3][4] This moiety is designed to be cleaved in vivo by ubiquitous enzymes like alkaline phosphatase, regenerating the parent drug at the site of action.[3]
The use of tert-butyl protecting groups on the phosphate is a cornerstone of this synthetic approach. The bulky tert-butyl groups provide steric hindrance that protects the phosphate during coupling reactions and, critically, can be removed under specific, mild acidic conditions that often leave other sensitive functional groups in the parent drug molecule intact.[5] This guide provides a detailed, field-proven protocol for the synthesis of these valuable prodrugs, focusing on the preparation of the key phosphonooxymethylating agent and its subsequent coupling to an amine-containing molecule.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of an N-POM prodrug is conceptually straightforward, typically involving two main stages:
-
Preparation of the Key Intermediate: Synthesis of a reactive di-tert-butyl (halomethyl)phosphate, such as the chloro- or iodo- derivative. This reagent serves as the electrophilic donor of the protected phosphonooxymethyl group.
-
Coupling and Deprotection: Nucleophilic attack by the parent drug's amine functionality on the halomethyl intermediate, followed by the acidic removal of the tert-butyl protecting groups to yield the final prodrug.
Caption: Overall workflow for N-POM prodrug synthesis.
Part A: Protocol for Synthesis of Di-tert-butyl (chloromethyl)phosphate
The synthesis of the key phosphorylating agent, di-tert-butyl (chloromethyl)phosphate, is critical for the success of the subsequent coupling reaction.[6] This protocol is adapted from established industrial processes, emphasizing safety and yield.[7]
Rationale: This procedure involves the reaction of potassium di-tert-butylphosphate with chloromethyl chlorosulfate (CMCS). The phosphate salt acts as a nucleophile, displacing the highly reactive chlorosulfate group from CMCS to form the desired product. The choice of a biphasic system with a phase-transfer catalyst (PTC) can be employed to improve reaction efficiency, though this protocol details a straightforward approach in an appropriate solvent.
Materials:
-
Potassium di-tert-butylphosphate
-
Chloromethyl chlorosulfate (CMCS) - Caution: Highly reactive and corrosive.
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend potassium di-tert-butylphosphate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of phosphate).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.
-
Reagent Addition: Dissolve chloromethyl chlorosulfate (CMCS) (1.1-1.2 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the CMCS solution dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[8] A typical mobile phase for TLC is a mixture of ethyl acetate and hexane (e.g., 1:1), with visualization by potassium permanganate stain.
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold, saturated aqueous NaHCO₃ solution to quench any unreacted CMCS.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude di-tert-butyl (chloromethyl)phosphate.
-
-
Purification: The crude product is often used directly in the next step. If purification is required, it can be achieved via column chromatography on silica gel.
Part B: Protocol for Coupling to a Tertiary Amine Drug
Rationale: This step involves a standard SN2 reaction where the nucleophilic tertiary amine of the parent drug attacks the electrophilic chloromethyl carbon of the intermediate, displacing the chloride and forming a quaternary ammonium salt.[3][6] The resulting product is the di-tert-butyl protected N-POM prodrug.
Materials:
-
Parent drug containing a tertiary amine (1.0 eq)
-
Di-tert-butyl (chloromethyl)phosphate (1.1-1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or DCM)
-
Optional: Sodium Iodide (NaI) or Potassium Iodide (KI) (catalytic to 1.1 eq)
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the parent tertiary amine drug in an appropriate anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add the di-tert-butyl (chloromethyl)phosphate to the solution.
-
Catalysis (Finkelstein Reaction): For less reactive amines or to improve reaction rates, add sodium iodide or potassium iodide. This in-situ generates the more reactive di-tert-butyl (iodomethyl)phosphate, which accelerates the SN2 reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS. The formation of a precipitate (the quaternary salt product) is often observed.
-
Isolation:
-
If a precipitate forms, it can often be isolated by filtration, washed with a cold solvent (like diethyl ether) to remove unreacted starting materials, and dried under vacuum.
-
If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by an appropriate method such as recrystallization or chromatography.
-
Part C: Protocol for Deprotection of tert-Butyl Groups
Rationale: The final and crucial step is the removal of the tert-butyl ester groups to unmask the phosphonic acid. This is achieved under acidic conditions.[5] Trifluoroacetic acid (TFA) is highly effective as it readily protonates the ester oxygen, leading to the elimination of the stable tert-butyl cation, which typically forms isobutylene gas.[9][10]
Caption: Mechanism of acid-catalyzed tert-butyl deprotection.
Materials:
-
Di-tert-butyl protected N-POM prodrug
-
Trifluoroacetic acid (TFA) - Caution: Highly corrosive.
-
Dichloromethane (DCM), anhydrous
-
Optional Scavengers: Triisopropylsilane (TIS) or water if acid-sensitive groups are present.[9]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the protected prodrug in anhydrous DCM (or use neat TFA if the substrate is stable).
-
TFA Addition: Cool the solution to 0 °C and add TFA. A common ratio is a 1:1 mixture of TFA:DCM, but it can range from 25% to 95% TFA depending on the substrate's sensitivity.[9]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or ³¹P NMR spectroscopy, observing the shift of the phosphorus signal.
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).
-
The resulting residue is the final N-phosphonooxymethyl prodrug, often as a TFA salt.
-
-
Salt Conversion (Optional): The product can be converted to a different salt form (e.g., HCl or sodium salt) by appropriate ion exchange or precipitation methods if required for formulation.
Data Summary & Characterization
Proper characterization is essential to confirm the identity and purity of the final product.
| Parameter | Protected Intermediate | Final Prodrug |
| Typical Yield | 60-90% | >90% (Deprotection) |
| ¹H NMR | Shows characteristic singlet for 18 protons of tert-butyl groups (~1.5 ppm).[11] | Absence of the tert-butyl signal. |
| ³¹P NMR | Signal corresponding to the phosphonate diester. | Shift in the ³¹P signal corresponding to the phosphonic acid.[12] |
| Mass Spec (ESI) | Shows [M]⁺ peak for the quaternary cation. | Shows [M-H]⁻ or [M+H]⁺ depending on the final salt form. |
References
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 3. Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. Buy Di-tert-butyl (chloromethyl)phosphonate | 177348-28-6 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Synthesis routes of Potassium di-tert-butyl phosphate [benchchem.com]
- 12. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nasicon-Type Phosphates Utilizing Di-tert-butyl Hydrogen Phosphate
Abstract
This technical guide provides a comprehensive overview of the synthesis of NASICON (Na Super Ionic Conductor)-type phosphates, with a specific focus on the novel use of di-tert-butyl hydrogen phosphate as a phosphorus precursor. NASICON materials are renowned for their three-dimensional framework structure that facilitates high ionic conductivity, making them critical components in solid-state batteries and various electrochemical sensors.[1][2] Traditionally, the synthesis of these materials has relied on solid-state reactions or sol-gel processes employing inorganic phosphate sources.[3][4] This document explores these established methods and introduces detailed protocols for leveraging the unique chemical properties of this compound in both sol-gel and solid-state synthesis routes. The use of an organophosphate precursor is proposed to offer potential advantages in terms of precursor homogeneity, lower processing temperatures, and enhanced control over the final material's microstructure. This guide is intended for researchers, materials scientists, and professionals in the field of drug development and materials engineering who are seeking to advance the synthesis and application of NASICON-type materials.
Introduction to NASICON-Type Phosphates
NASICON, an acronym for Na Super Ionic Conductor, refers to a class of solid-state electrolytes with the general formula Na1+xZr2SixP3-xO12 (0 ≤ x ≤ 3).[2] The structure is characterized by a robust three-dimensional framework of corner-sharing ZrO6 octahedra and (P/Si)O4 tetrahedra.[4] This framework creates interconnected channels that allow for the rapid diffusion of Na+ ions, leading to high ionic conductivity.[2] The tunable composition of NASICON allows for the optimization of its electrical and thermal properties for various applications, including all-solid-state sodium batteries, which promise higher energy densities and improved safety over conventional lithium-ion batteries.[1]
The performance of NASICON materials is highly dependent on their phase purity, density, and microstructure, which are in turn dictated by the synthesis method.[4] Conventional synthesis techniques, such as solid-state reaction and sol-gel processes, have been extensively studied to produce high-quality NASICON ceramics.[3][4]
Established Synthesis Methodologies
Solid-State Reaction Method
The solid-state reaction (SSR) is a traditional and straightforward method for synthesizing NASICON powders.[4] It involves the intimate mixing of precursor powders, followed by calcination and sintering at high temperatures.[3]
Typical Precursors:
-
Sodium Source: Na2CO3 or NaNO3
-
Zirconium Source: ZrO2
-
Silicon Source: SiO2
-
Phosphorus Source: NH4H2PO4 or NaH2PO4
The primary challenge in the solid-state method is achieving a homogeneous mixture of the precursors, which is crucial for obtaining a single-phase final product.[5] Inhomogeneities can lead to the formation of impurity phases, such as ZrO2, at the grain boundaries, which can impede ionic conductivity.[1] High sintering temperatures (often exceeding 1200°C) are typically required to ensure complete reaction and densification, which can lead to the loss of volatile sodium species and uncontrolled grain growth.[1]
Sol-Gel Method
The sol-gel method offers a wet-chemistry alternative to the solid-state route, enabling the synthesis of NASICON powders with higher purity, better homogeneity, and smaller particle sizes at lower temperatures.[4][6] This method involves the hydrolysis and condensation of molecular precursors (alkoxides or salts) in a solvent to form a sol, which is then converted into a gel. The gel is subsequently dried and calcined to yield the final ceramic powder.
Typical Precursors:
-
Sodium Source: Sodium acetate or sodium methoxide
-
Zirconium Source: Zirconium(IV) propoxide or zirconium oxychloride
-
Silicon Source: Tetraethyl orthosilicate (TEOS)
-
Phosphorus Source: Triethyl phosphate or phosphoric acid
The sol-gel process allows for mixing of the precursors at the molecular level, which significantly improves the compositional homogeneity of the resulting material.[7] This often leads to a reduction in the calcination temperature and time required for the formation of the desired NASICON phase.[4]
Proposed Synthesis Protocols Utilizing this compound
The use of this compound [(t-BuO)2P(O)OH] as a phosphorus precursor offers several potential advantages over traditional inorganic phosphate sources. The bulky tert-butyl groups can enhance solubility in organic solvents, facilitating more intimate mixing in sol-gel preparations. Furthermore, the controlled thermal decomposition of this organophosphate can provide a highly reactive source of P2O5 at relatively low temperatures, which can be beneficial in solid-state reactions.
Sol-Gel Synthesis Protocol
This protocol outlines a proposed sol-gel route for the synthesis of Na3Zr2Si2PO12 using this compound. The causality behind this experimental design lies in the controlled hydrolysis of the precursors to form a homogeneous gel, which upon calcination, yields the desired NASICON phase.
Materials:
-
Sodium methoxide (CH3ONa)
-
Zirconium(IV) propoxide (Zr(OCH2CH2CH3)4)
-
Tetraethyl orthosilicate (TEOS, Si(OC2H5)4)
-
This compound ((C4H9O)2P(O)OH)
-
Anhydrous ethanol (C2H5OH)
-
Nitric acid (HNO3, catalyst)
-
Distilled water
Experimental Workflow:
Caption: Sol-gel synthesis workflow for NASICON using this compound.
Step-by-Step Methodology:
-
Preparation of Solution A (Na and Zr Precursors): In a dry glovebox, dissolve a stoichiometric amount of sodium methoxide in anhydrous ethanol. To this solution, slowly add zirconium(IV) propoxide while stirring. The alkoxides will form a complex in solution.
-
Preparation of Solution B (Si and P Precursors): In a separate beaker, mix tetraethyl orthosilicate (TEOS) with anhydrous ethanol. To this mixture, add the stoichiometric amount of this compound. Finally, add a mixture of distilled water and a catalytic amount of nitric acid. The acid catalyzes the hydrolysis of TEOS.
-
Formation of the Sol-Gel: Slowly add Solution B to Solution A under vigorous stirring. The hydrolysis and co-condensation of the precursors will lead to the formation of a transparent sol, which will gradually transform into a viscous gel. The bulky tert-butyl groups are expected to control the hydrolysis and condensation rates, potentially leading to a more ordered gel network.
-
Aging and Drying: The wet gel is aged at 60°C for 24 hours to complete the condensation reactions. The aged gel is then dried at 120°C for 12 hours to remove the solvent and obtain a xerogel.
-
Calcination: The dried xerogel is ground into a fine powder and calcined in an alumina crucible at temperatures ranging from 800°C to 1000°C for 4 hours in an air atmosphere. During calcination, the organic components are burned off, and the amorphous precursor crystallizes into the NASICON phase.
-
Characterization: The final product should be characterized by X-ray diffraction (XRD) to confirm phase purity, scanning electron microscopy (SEM) to observe the morphology and particle size, and electrochemical impedance spectroscopy (EIS) to measure the ionic conductivity.
| Parameter | Value/Range | Purpose |
| Precursor Molar Ratios | Stoichiometric for Na3Zr2Si2PO12 | To achieve the target composition |
| Aging Temperature | 60°C | To complete the gelation process |
| Drying Temperature | 120°C | To remove residual solvent |
| Calcination Temperature | 800-1000°C | To crystallize the NASICON phase |
| Calcination Time | 4 hours | To ensure complete reaction |
Solid-State Synthesis Protocol
In the solid-state route, this compound can act as a fluxing agent at lower temperatures before its decomposition, which may facilitate the initial reaction between the other solid precursors. Its decomposition will then provide a highly reactive, in-situ source of phosphorus oxide.
Materials:
-
Sodium carbonate (Na2CO3), dried
-
Zirconium dioxide (ZrO2), nano-powder
-
Silicon dioxide (SiO2), nano-powder
-
This compound ((C4H9O)2P(O)OH)
Experimental Workflow:
Caption: Solid-state synthesis workflow for NASICON ceramics using this compound.
Step-by-Step Methodology:
-
Precursor Preparation: Stoichiometric amounts of dried sodium carbonate, nano-sized zirconium dioxide, nano-sized silicon dioxide, and this compound are weighed out. The use of nano-sized precursors for ZrO2 and SiO2 is recommended to increase reactivity and reduce the required sintering temperature.[5]
-
Homogenization: The precursors are intimately mixed using a high-energy ball mill. An inert solvent like hexane can be used as a milling medium to ensure uniform mixing and prevent premature reactions. Milling should be carried out for an extended period (e.g., 12 hours) to achieve a homogeneous mixture.
-
Drying: The milled slurry is dried at 80°C to completely remove the solvent.
-
Pre-calcination: The dried powder is subjected to a pre-calcination step at 400-500°C for 2 hours. This step is designed to controllably decompose the this compound into a reactive phosphate species and volatile organic byproducts.
-
Calcination: The pre-calcined powder is then thoroughly ground and subjected to a final calcination at a higher temperature, typically between 1000°C and 1150°C, for 6 hours to form the crystalline NASICON phase.
-
Pelletization and Sintering: The calcined powder is uniaxially or isostatically pressed into pellets. These pellets are then sintered at a temperature between 1150°C and 1250°C for 8 hours to achieve high density. The sintering temperature and duration should be optimized to maximize density while minimizing sodium loss.
-
Characterization: The sintered pellets should be analyzed for their phase composition (XRD), density (Archimedes' method), microstructure (SEM), and ionic conductivity (EIS).
| Parameter | Value/Range | Rationale |
| Ball Milling Time | 12 hours | To ensure homogeneous mixing of precursors |
| Pre-calcination Temperature | 400-500°C | For controlled decomposition of the organophosphate |
| Final Calcination Temperature | 1000-1150°C | To form the crystalline NASICON phase |
| Sintering Temperature | 1150-1250°C | To achieve high-density ceramic pellets |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through a rigorous characterization of the synthesized materials. The success of the synthesis is determined by achieving the desired NASICON phase with high purity and density, which directly translates to high ionic conductivity.
Key Validation Checkpoints:
-
Phase Purity: X-ray diffraction (XRD) is the primary tool for verifying the formation of the desired NASICON crystal structure and identifying any secondary phases. A successful synthesis will show a clean XRD pattern corresponding to the target NASICON composition.
-
Microstructure and Density: Scanning electron microscopy (SEM) is used to examine the grain size, morphology, and porosity of the sintered pellets. High-density ceramics with well-connected grains are essential for achieving high ionic conductivity.
-
Ionic Conductivity: Electrochemical impedance spectroscopy (EIS) is employed to measure the total ionic conductivity of the NASICON material. The obtained conductivity values can be compared with literature values for high-quality NASICON electrolytes to validate the effectiveness of the synthesis protocol.
By systematically correlating the synthesis parameters with the material properties, researchers can optimize the protocols for their specific applications.
Conclusion
The use of this compound as a novel phosphorus precursor presents a promising avenue for the synthesis of NASICON-type phosphates. The proposed sol-gel and solid-state protocols offer potential advantages in terms of improved homogeneity and potentially lower processing temperatures. The detailed methodologies and validation checkpoints provided in this guide are intended to equip researchers with the necessary tools to explore this innovative approach to synthesizing advanced solid-state electrolytes. Further research and optimization of these protocols are encouraged to fully realize the potential of organophosphate precursors in the development of next-generation energy storage materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sol–Gel Synthesis of Carbon-Containing Na3V2(PO4)3: Influence of the NASICON Crystal Structure on Cathode Material Properties [mdpi.com]
Di-tert-butyl hydrogen phosphate in the hydrolysis of phosphinates and phosphonates.
The Strategic Role of Di-tert-butyl Esters in the Synthesis of Phosphonic Acids via Acid-Catalyzed Hydrolysis
Introduction
Phosphonic acids are a cornerstone of modern medicinal chemistry and materials science. Their structural analogy to phosphates, coupled with enhanced metabolic stability, makes them critical pharmacophores in antiviral drugs (e.g., Tenofovir), osteoporosis therapies (bisphosphonates), and as enzyme inhibitors.[1][2][3] In drug development, phosphonate esters are frequently employed as prodrugs to mask the dianionic nature of the phosphonic acid group at physiological pH, thereby improving cell permeability and oral bioavailability.[2][4] The final, and often critical, step in the synthesis of these vital compounds is the efficient and clean hydrolysis of a phosphonate ester precursor to the active phosphonic acid.
This application note provides a detailed examination of the use of di-tert-butyl phosphonate esters as versatile intermediates for the synthesis of phosphonic acids. We will delve into the mechanistic rationale for their use, provide detailed, field-tested protocols for their acid-catalyzed hydrolysis, and offer insights into optimizing this crucial transformation.
The Mechanistic Advantage of Di-tert-butyl Phosphonates
The dealkylation of phosphonate esters to their corresponding acids can be achieved through various methods, including treatment with strong acids like concentrated hydrochloric acid (HCl) or reagents like bromotrimethylsilane (TMSBr).[5][6][7] However, for substrates sensitive to harsh conditions, a milder approach is often necessary. Di-tert-butyl phosphonate esters are particularly advantageous in this context because they can be hydrolyzed under significantly milder acidic conditions compared to less sterically hindered dialkyl phosphonates (e.g., dimethyl or diethyl esters).[5][6]
The key to their reactivity lies in the mechanism of acid-catalyzed hydrolysis. The reaction proceeds via protonation of the phosphoryl oxygen, followed by cleavage of the carbon-oxygen bond. For di-tert-butyl esters, this cleavage occurs through a unimolecular nucleophilic substitution (SN1) pathway.[5][6] The bulky tert-butyl groups facilitate the formation of a highly stable tertiary carbocation, which readily departs, leaving behind the desired phosphonic acid. This is in contrast to less substituted alkyl esters, which may favor a slower, bimolecular (SN2) pathway requiring harsher conditions.[6]
The steric hindrance of the tert-butyl groups also plays a role in decreasing the rate of competing reactions, such as base-catalyzed hydrolysis, making the di-tert-butyl esters relatively stable during purification and handling until acidic deprotection is desired.[1]
Diagram: Mechanism of Acid-Catalyzed Hydrolysis of Di-tert-butyl Phosphonates
The following diagram illustrates the SN1 mechanism for the acid-catalyzed hydrolysis of a di-tert-butyl phosphonate ester.
Caption: SN1 mechanism for di-tert-butyl phosphonate hydrolysis.
Experimental Protocols
Two common and effective methods for the hydrolysis of di-tert-butyl phosphonates are presented below: one using trifluoroacetic acid (TFA) and another using aqueous hydrochloric acid (HCl). The choice of method depends on the stability of the target molecule to the specific acid and the desired workup procedure.
Protocol 1: Hydrolysis using Trifluoroacetic Acid (TFA)
This method is particularly useful for substrates that are sensitive to water but stable in strong organic acids. The reaction is often clean, and the volatile nature of TFA simplifies product isolation.
Materials:
-
Di-tert-butyl phosphonate substrate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous (optional, as co-solvent)
-
Toluene
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the di-tert-butyl phosphonate substrate (1.0 eq) in a minimal amount of dichloromethane if necessary, or use neat.
-
Acid Addition: At room temperature (20-25°C), add trifluoroacetic acid (10-20 eq) to the substrate. If a co-solvent is used, the ratio of DCM to TFA can be around 1:1 to 1:4 (v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate method (e.g., ³¹P NMR, TLC, or LC-MS). The reaction is typically complete within 2 to 6 hours. A downfield shift in the ³¹P NMR spectrum is indicative of the formation of the phosphonic acid.
-
Workup and Isolation: a. Once the reaction is complete, remove the excess TFA and DCM by rotary evaporation. b. To facilitate the removal of residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times. c. The resulting crude phosphonic acid can often be purified by precipitation. Add cold diethyl ether to the residue and agitate to induce precipitation of the phosphonic acid product. d. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Causality and Insights:
-
Why TFA? TFA is a strong acid that efficiently protonates the phosphonate and facilitates the SN1 cleavage. Its volatility makes it easy to remove post-reaction, avoiding aqueous workups that might be detrimental to some products.[5][6]
-
Why Toluene Co-evaporation? Toluene forms an azeotrope with TFA, aiding in its complete removal from the product.
-
Self-Validating Check: The disappearance of the starting material's ³¹P NMR signal and the appearance of a new, downfield-shifted signal corresponding to the phosphonic acid confirms the reaction's completion. The absence of mono-tert-butyl ester intermediate signals indicates a complete reaction.
Diagram: Workflow for TFA-Mediated Hydrolysis
Caption: Experimental workflow for TFA-mediated hydrolysis.
Protocol 2: Hydrolysis using Aqueous Hydrochloric Acid (HCl)
This is a more traditional and cost-effective method, suitable for water-stable compounds. It is a robust procedure for a wide range of phosphonate esters.
Materials:
-
Di-tert-butyl phosphonate substrate
-
Concentrated Hydrochloric Acid (35-37%, ~12 M)
-
Dioxane or Acetic Acid (optional, as co-solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: To the di-tert-butyl phosphonate substrate (1.0 eq) in a round-bottom flask, add a solution of concentrated HCl. If the substrate is not soluble in aqueous acid, a co-solvent like dioxane or acetic acid can be added to aid solubility. A typical ratio is 1:1 to 2:1 aqueous HCl to organic solvent.
-
Heating: Heat the reaction mixture to reflux (typically 80-110°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by ³¹P NMR, TLC, or LC-MS until the starting material is consumed. Reaction times can vary from 4 to 24 hours, depending on the substrate.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Remove the solvent and excess HCl by rotary evaporation. For water-stable compounds, repeated co-evaporation with water can help remove residual HCl. c. The crude phosphonic acid can be purified by recrystallization from a suitable solvent system (e.g., water, acetonitrile, or methanol/acetone) or by precipitation.
Causality and Insights:
-
Why Reflux? The elevated temperature provides the necessary activation energy for the hydrolysis, ensuring a reasonable reaction rate even though HCl is a strong acid.[6]
-
Co-solvent Choice: Dioxane and acetic acid are water-miscible and relatively stable to acidic conditions, making them good choices to homogenize the reaction mixture.
-
Self-Validating Check: Complete disappearance of the starting material and any mono-ester intermediate signals in the chosen analytical method (e.g., LC-MS) confirms the reaction has gone to completion. The isolated product should have a sharp melting point if crystalline.
Data Summary and Comparison
The following table summarizes the typical reaction conditions and considerations for the two protocols.
| Parameter | Protocol 1: TFA | Protocol 2: Aqueous HCl |
| Acid | Trifluoroacetic Acid | Concentrated Hydrochloric Acid |
| Solvent | DCM (optional) | Water, Dioxane/Acetic Acid (co-solvents) |
| Temperature | Room Temperature (20-25°C) | Reflux (80-110°C) |
| Reaction Time | 2 - 6 hours | 4 - 24 hours |
| Workup | Anhydrous, evaporation, precipitation | Aqueous, evaporation, recrystallization |
| Best Suited For | Water-sensitive substrates, acid-labile groups | Water-stable, robust substrates |
| Key Advantage | Mild temperature, volatile reagents | Low cost, robust and scalable |
Conclusion
The use of di-tert-butyl phosphonate esters represents a strategic choice for the synthesis of phosphonic acids, particularly for complex and sensitive molecules. The inherent stability of the tert-butyl carbocation leaving group allows for their efficient cleavage under relatively mild acidic conditions. By understanding the underlying SN1 mechanism, researchers can select the most appropriate protocol—either the anhydrous TFA method for delicate substrates or the robust aqueous HCl method for more resilient compounds—to achieve high yields of the desired phosphonic acids. These detailed protocols provide a reliable foundation for chemists in drug development and materials science to successfully perform this critical deprotection step.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Di-tert-butyl Hydrogen Phosphate as a Versatile Precursor for the Synthesis of Alkali Metal Phosphates
Abstract
This guide provides a comprehensive overview and detailed protocols for utilizing di-tert-butyl hydrogen phosphate ((tBuO)₂PO₂H or dtbp-H) as a precursor for the synthesis of alkali metal phosphates. The bulky tert-butyl groups offer unique advantages, including enhanced solubility in organic solvents and the ability to be removed under relatively mild thermal conditions. We present two primary methodologies: the direct synthesis of alkali metal di-tert-butyl phosphate salts via a simple acid-base reaction at room temperature, and their subsequent conversion into inorganic alkali metal dihydrogen phosphates through solvothermal decomposition. These methods provide a clean and efficient route to high-purity materials, suitable for applications ranging from materials science to drug development.
Introduction: The Strategic Advantage of this compound
The synthesis of pure, well-defined alkali metal phosphates is crucial for various applications, including the development of nano-sized ceramic phosphates, ion conductors, and catalytic materials[1][2]. Traditional aqueous routes can sometimes be complicated by hydration and purification challenges. This compound (dtbp-H) emerges as a superior precursor due to several key properties:
-
Enhanced Solubility: The two bulky tert-butyl groups impart significant solubility in common organic solvents, facilitating homogeneous reaction conditions.
-
Clean Deprotection: The tert-butyl groups are thermally labile and can be removed at moderate temperatures (300–500 °C), often leaving behind the desired inorganic phosphate material without organic residues[1][3].
-
Versatility: It serves as a versatile reagent for producing a range of phosphate compounds through straightforward and controllable reaction pathways[2].
This document details the underlying chemical principles and provides validated, step-by-step protocols for the synthesis and characterization of alkali metal phosphates using dtbp-H.
Foundational Chemistry: Mechanism of Salt Formation
The primary reaction involves the acidic proton of this compound reacting with a suitable alkali metal base. A particularly effective and mild method employs alkali metal acetates in methanol at room temperature[1][3]. This acid-base reaction proceeds cleanly, yielding the corresponding alkali metal di-tert-butyl phosphate salt and acetic acid as the only byproduct.
The general reaction is as follows: (tBuO)₂PO₂H + M(OAc) → M[(tBuO)₂PO₂] + HOAc (where M = Li, Na, K)
This approach avoids harsh conditions and the use of strong, difficult-to-handle bases, making it a highly accessible synthetic route.
Figure 1: General reaction scheme for the synthesis of alkali metal di-tert-butyl phosphates.
Experimental Protocols & Workflows
General Experimental Workflow
The process for synthesizing and validating alkali metal phosphates from dtbp-H follows a logical progression. The workflow ensures the formation of the target compound and confirms its purity and identity through rigorous characterization.
Figure 2: Standard experimental workflow from synthesis to final product validation.
Protocol 1: Synthesis of Sodium Di-tert-butyl Phosphate
This protocol is adapted from the method described by Murugavel et al., which demonstrates a clean, room-temperature synthesis[1][3].
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₈H₁₉O₄P | 210.21 | 5.0 | 1.051 g |
| Sodium Acetate (anhydrous) | NaOAc | 82.03 | 5.0 | 0.410 g |
| Methanol (anhydrous) | CH₃OH | 32.04 | - | 50 mL |
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.051 g (5.0 mmol) of this compound in 25 mL of anhydrous methanol. Stir until the solid is fully dissolved.
-
Reagent Addition: In a separate beaker, dissolve 0.410 g (5.0 mmol) of anhydrous sodium acetate in 25 mL of anhydrous methanol.
-
Reaction: Slowly add the sodium acetate solution to the stirring solution of this compound at room temperature. The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, the product, sodium di-tert-butyl phosphate, can be isolated. Depending on concentration, it may precipitate. If not, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product as a white solid.
-
Purification: The resulting solid can be washed with a cold, non-polar solvent like diethyl ether or hexane to remove any unreacted starting material or acetic acid, and then dried in vacuo.
Expected Outcome: A white, crystalline solid. The reaction leads to the clean formation of [Na(μ-dtbp)]n, which exists as a one-dimensional polymer in the solid state[1][3].
Protocol 2: Solvothermal Conversion to Sodium Dihydrogen Phosphate
The alkali metal di-tert-butyl phosphate complexes serve as excellent single-source precursors for inorganic phosphates[1][3]. This protocol describes the conversion to the corresponding dihydrogen phosphate.
Materials & Reagents:
| Reagent | Formula | Amount (mmol) | Mass | Solvent |
| Sodium Di-tert-butyl Phosphate | Na[(tBuO)₂PO₂] | 2.0 | 0.464 g | Toluene (20 mL) |
Step-by-Step Procedure:
-
Setup: Place 0.464 g (2.0 mmol) of the synthesized sodium di-tert-butyl phosphate into a Teflon-lined stainless-steel autoclave.
-
Solvent Addition: Add 20 mL of toluene to the autoclave.
-
Reaction: Seal the autoclave and heat it to the boiling point of toluene (~110 °C) for 24-48 hours. During this process, the thermally labile tert-butyl groups are eliminated.
-
Isolation: After cooling the autoclave to room temperature, the resulting inorganic solid (sodium dihydrogen phosphate) will have precipitated.
-
Purification: Collect the solid by vacuum filtration. Wash the product thoroughly with toluene and then acetone to remove any organic byproducts. Dry the white solid in an oven at 80-100 °C.
Expected Outcome: A pure, organic-free white powder of sodium dihydrogen phosphate (NaH₂PO₄)[1][3].
Product Characterization
Validation of the synthesized products is critical. The following techniques are recommended for full characterization.
| Technique | Purpose | Expected Results for Sodium Di-tert-butyl Phosphate | Expected Results for Sodium Dihydrogen Phosphate |
| ¹H NMR (in D₂O or DMSO-d₆) | To confirm the presence of the di-tert-butyl phosphate ligand. | A characteristic singlet peak around δ 1.2-1.5 ppm for the 18 protons of the tert-butyl groups[4]. | Absence of peaks in the organic region. |
| ³¹P NMR (in D₂O or DMSO-d₆) | To identify the phosphorus chemical environment. | A single resonance confirming one phosphorus environment. | A single resonance at a chemical shift characteristic for H₂PO₄⁻. |
| FT-IR Spectroscopy | To identify characteristic functional group vibrations (P-O, P=O). | Strong bands corresponding to P-O-C and P=O stretches. | Broad O-H stretching bands and characteristic PO₄ tetrahedron vibrations. |
| X-Ray Diffraction (XRD) | To determine the crystalline structure and phase purity. | Confirms the polymeric structure of the complex[1][3]. | Matches the known diffraction pattern for NaH₂PO₄. |
Safety & Handling
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
This compound: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling[5].
-
Alkali Metal Acetates: Generally considered low hazard, but standard chemical handling precautions should be followed.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Handle with care in a fume hood.
-
Toluene: Flammable liquid and vapor. Can cause skin irritation and is suspected of damaging fertility or the unborn child. Use only in a well-ventilated area.
-
Autoclave Usage: Ensure you are properly trained in the use of high-pressure solvothermal equipment. Never exceed the recommended temperature or pressure limits of the vessel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (33494-81-4) for sale [vulcanchem.com]
- 3. Alkali Metal Di- tert-butyl Phosphates: Single-Source Precursors for Homo- and Heterometallic Inorganic Phosphate Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium di-tert-butyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 5. file.bldpharm.com [file.bldpharm.com]
Application Notes and Protocols: The Role of Di-tert-butyl Hydrogen Phosphate in Bioprocessing Materials
Abstract
This document provides a detailed technical guide on the role and application of Di-tert-butyl hydrogen phosphate (CAS 33494-81-4) in bioprocessing. Contrary to some misconceptions, its primary utility is not as a direct component in downstream purification or formulation but as a critical reagent in the synthesis of high-purity oligonucleotides for therapeutic and research applications. This guide will elucidate its mechanism of action as a phosphorylating agent, provide detailed protocols for its use in solid-phase oligonucleotide synthesis, and clarify its distinction from structurally different compounds that are sometimes encountered as leachables from bioprocessing consumables.
Introduction: Defining the Role of this compound
This compound is an organophosphate compound whose utility in the bioprocessing field is highly specific and primarily confined to synthetic applications.[1][2] Its molecular structure, featuring two bulky tert-butyl groups, provides a unique combination of reactivity and steric hindrance. These tert-butyl groups function as effective protecting groups for the phosphate moiety, allowing for controlled phosphorylation reactions.[3]
A crucial point of clarification is the distinction between this compound and Bis(2,4-di-tert-butylphenyl) phosphate (bDtBPP). The latter is a known degradation product of antioxidants used in some single-use bioprocessing bags and has been shown to have cytotoxic effects on cell cultures.[4][5][6] this compound, the subject of this note, is a different chemical entity with a distinct CAS number (33494-81-4) and is not typically associated with being a leachable from bioprocessing materials. Its role is that of an intentionally used synthetic reagent.
Physicochemical Properties and Handling
A thorough understanding of the properties of this compound is essential for its safe and effective use.
| Property | Value | Source |
| CAS Number | 33494-81-4 | [1][7] |
| Molecular Formula | C₈H₁₉O₄P | [1][7] |
| Molecular Weight | 210.21 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Boiling Point | 252 °C | [1] |
| Density | 1.077 g/cm³ | [1] |
| pKa | 1.48 ± 0.50 (Predicted) | [1] |
| Storage Temperature | 2-8 °C | [1] |
Safety and Handling Precautions: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, eye protection) should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Core Application: Oligonucleotide Synthesis
The primary application of this compound in a bioprocessing context is as a key reagent in the H-phosphonate method of oligonucleotide synthesis. This method is an alternative to the more common phosphoramidite approach. The bulky tert-butyl groups act as protecting groups for the phosphate, preventing unwanted side reactions during the formation of the phosphodiester backbone of DNA or RNA.[8][9]
Mechanism of Action in Phosphitylation
In this synthetic approach, this compound is used to prepare monomer units, such as N-unprotected 2'-deoxyribonucleoside 5'-di-tert-butyl phosphites.[8] These monomers can be synthesized in a single step from unprotected 2'-deoxyribonucleosides through a chemo- and regioselective phosphitylation reaction.[8][10]
The overall workflow can be visualized as follows:
References
- 1. DI-T-BUTYL PHOSPHORIC ACID | 33494-81-4 [chemicalbook.com]
- 2. Cas 33494-81-4,DI-T-BUTYL PHOSPHORIC ACID | lookchem [lookchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Bis(2,4-di-tert-butylphenyl) hydrogen phosphate | 69284-93-1 | Benchchem [benchchem.com]
- 5. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. americanelements.com [americanelements.com]
- 8. Solution-phase synthesis of oligodeoxyribonucleotides using the H -phosphonate method with N -unprotected 5′-phosphite monomers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06619F [pubs.rsc.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Di-tert-butyl Hydrogen Phosphate as a Protecting Group for Phosphate Moieties
Introduction: The Strategic Role of Phosphate Protection
In the intricate landscape of chemical synthesis, particularly in drug development and oligonucleotide synthesis, the transient masking of reactive functional groups is a cornerstone of success. The phosphate moiety, with its ionizable nature and multiple reactive oxygens, presents a unique challenge. Unprotected phosphates can interfere with desired chemical transformations, complicate purification due to their charge, and reduce solubility in organic solvents. The di-tert-butyl phosphate group offers a robust solution, converting the polar, acidic phosphate group into a neutral, lipophilic phosphotriester.
The strategic value of the di-tert-butyl protecting group lies in its dual nature: it is sufficiently stable to withstand a variety of reaction conditions, yet it can be removed under specific, mild acidic conditions. This allows for orthogonal protection strategies, which are critical in the multi-step synthesis of complex molecules like phosphorylated peptides, nucleotide analogues, and phosphonooxymethyl prodrugs.[1][2] The bulky tert-butyl groups provide significant steric hindrance, which not only enhances the stability of the protected phosphate but also influences the reactivity of adjacent functionalities.[3]
The Phosphorylating Agent: Di-tert-butyl N,N-diethylphosphoramidite
Direct phosphorylation using di-tert-butyl hydrogen phosphate is often inefficient. Instead, the introduction of the protecting group is most effectively achieved using an activated phosphorus(III) reagent, Di-tert-butyl N,N-diethylphosphoramidite .[4] This phosphoramidite is a stable, liquid reagent that can be readily handled and stored under inert conditions. Its reactivity is unleashed in the presence of a mild acidic activator, making it a highly controllable phosphorylating agent.
| Property | Value |
| Chemical Formula | C₁₂H₂₈NO₂P |
| Molecular Weight | 249.33 g/mol |
| CAS Number | 117924-33-1 |
| Appearance | Liquid |
| Boiling Point | 39-41 °C / 0.3 mmHg |
| Density | 0.896 g/mL at 25 °C |
Mechanism and Workflow of Phosphate Protection
The phosphorylation of a hydroxyl group using di-tert-butyl N,N-diethylphosphoramidite is a two-step process that mirrors the well-established chemistry used in automated oligonucleotide synthesis.[][6]
Step 1: Coupling. The phosphoramidite itself is unreactive towards alcohols. It requires activation by a weak acid, typically an azole catalyst like 1H-tetrazole or 4,5-dicyanoimidazole (DCI).[7] The activator protonates the nitrogen atom of the phosphoramidite, converting the diethylamino group into an excellent leaving group. The free hydroxyl group of the substrate then attacks the electrophilic phosphorus center, displacing the diethylamine and forming a phosphite triester intermediate.
Step 2: Oxidation. The resulting phosphite triester is unstable and susceptible to undesired side reactions. It is immediately oxidized to the stable pentavalent phosphate triester. Common oxidizing agents include tert-butyl hydroperoxide (TBHP) or aqueous iodine.[7][8] This rapid oxidation "locks in" the desired protected phosphate linkage.
Figure 1. Experimental workflow for the protection of an alcohol as a di-tert-butyl phosphate ester.
Protocol 1: Phosphorylation of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol. Reaction conditions, particularly temperature and time, should be optimized for specific substrates.
Materials:
-
Substrate containing a primary alcohol
-
Di-tert-butyl N,N-diethylphosphoramidite (1.2 eq)
-
Activator: 1H-tetrazole, 0.45 M solution in anhydrous acetonitrile (2.5 eq)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 5.5 M solution in decane (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
TLC plates and appropriate eluent system for reaction monitoring
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) in anhydrous DCM.
-
Coupling Reaction: Add the 1H-tetrazole solution to the reaction mixture and stir for 2 minutes. Add the di-tert-butyl N,N-diethylphosphoramidite dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC (typically 1-2 hours). The intermediate phosphite triester will appear as a new spot.
-
Oxidation: Once the starting alcohol is consumed, cool the reaction mixture to 0 °C in an ice bath. Add the TBHP solution dropwise. Caution: This oxidation can be exothermic.
-
Quenching and Workup: After stirring for 1 hour at 0 °C, allow the mixture to warm to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure di-tert-butyl protected phosphate.
Mechanism of Deprotection: Acid-Catalyzed Cleavage
The di-tert-butyl phosphate group is cleaved under acidic conditions. The mechanism relies on the exceptional stability of the tertiary carbocation that is formed as a leaving group.[9]
The reaction is initiated by the protonation of one of the phosphate ester oxygens by a strong acid, such as trifluoroacetic acid (TFA). This enhances the leaving group ability of the phosphate moiety. The C-O bond then cleaves heterolytically, releasing a stable tert-butyl cation and the mono-tert-butylated phosphate.[10] This process repeats for the second tert-butyl group, ultimately yielding the free phosphoric acid derivative. The released tert-butyl cation is highly reactive and typically eliminates a proton to form gaseous isobutylene or is trapped by a nucleophilic solvent or scavenger.[9][11]
Figure 2. Mechanism of acid-catalyzed deprotection of a di-tert-butyl phosphate ester.
Application Notes: Selectivity and Side Reactions
Causality Behind Experimental Choices:
-
Choice of Acid: Trifluoroacetic acid (TFA) is widely used because it is a strong acid that is also highly volatile, facilitating its removal after the reaction.[12] It is typically used in a non-nucleophilic solvent like DCM to prevent solvent participation.
-
Scavengers: The intermediate tert-butyl cation is a powerful electrophile that can cause unwanted side reactions, such as the alkylation of electron-rich aromatic rings (e.g., tryptophan) or sulfur-containing residues (e.g., methionine).[9][10] To prevent this, a "scavenger" like water, triethylsilane (TES), or anisole is often added to the reaction mixture to trap the cation.
-
Orthogonality: The acid lability of the di-tert-butyl phosphate group is similar to that of the widely used N-Boc (tert-butyloxycarbonyl) protecting group.[9] Selective removal of one in the presence of the other is extremely challenging and generally not feasible with standard TFA conditions.[13][14] If orthogonality is required, a different phosphate protecting group (e.g., benzyl, cleavable by hydrogenolysis) should be considered.
-
Milder Conditions: For highly sensitive substrates, harsher conditions with TFA can lead to degradation. Milder acidic reagents have been explored for the cleavage of analogous tert-butyl esters, which can sometimes be adapted. These include Lewis acids like zinc bromide or protic acids like aqueous phosphoric acid.[12][15][16]
Comparative Deprotection Conditions for tert-Butyl Groups
| Reagent(s) | Solvent(s) | Temperature | Selectivity & Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Standard/Strong: Cleaves t-butyl esters, ethers, and Boc groups. Not selective.[12] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ether | RT | Strong: Similar reactivity profile to TFA. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | Mild Lewis Acid: Can show selectivity for t-butyl esters over some other acid-labile groups, though N-Boc is often still cleaved.[13][14] |
| Aqueous Phosphoric Acid | Toluene or DCM | RT to 50 °C | Mild Protic Acid: Environmentally benign option, can be selective for t-butyl carbamates/esters over benzyl ethers.[12][16] |
| Silica Gel | Toluene | Reflux | Mild/Heterogeneous: Can selectively cleave t-butyl esters in the presence of t-butyl ethers.[17] |
| Thermolysis | High-boiling solvent (e.g., quinoline) | >150 °C | Non-acidic: Cleavage via elimination to isobutylene; requires high temperatures which may not be suitable for complex molecules.[12] |
Protocol 2: Deprotection Using Trifluoroacetic Acid (TFA)
This protocol describes a standard method for the complete removal of both tert-butyl groups from the phosphate moiety.
Materials:
-
Di-tert-butyl protected phosphate substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), reagent grade
-
Scavenger (optional, e.g., triethylsilane or water, 5% v/v)
-
Toluene
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the protected substrate in DCM (e.g., 0.1 M concentration). If using a scavenger, add it to the solution.
-
Deprotection: Cool the solution to 0 °C in an ice bath. Add an equal volume of TFA to the DCM solution (creating a 50% TFA/DCM mixture). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed (typically 1-3 hours).
-
Removal of Volatiles: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the crude product with toluene (3x).
-
Purification: The resulting crude phosphoric acid product is often highly polar. Purification may be achieved by precipitation, crystallization, or reverse-phase HPLC, depending on the properties of the final molecule.
Conclusion
The di-tert-butyl phosphate group is a highly effective and widely utilized protecting group in modern organic synthesis. Its introduction via stable phosphoramidite reagents and its clean, acid-labile deprotection make it an invaluable tool for researchers in medicinal chemistry and biotechnology. A thorough understanding of the underlying mechanisms, potential side reactions, and the rationale for specific protocol steps is essential for its successful application in the synthesis of complex, phosphorylated target molecules.
References
- 1. DI-TERT BUTYL POTASSIUM PHOSPHATE | Syensqo [syensqo.com]
- 2. Potassium di-tert-butyl phosphate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. di-tert-Butyl phosphite | Benchchem [benchchem.com]
- 4. Sigma Aldrich Di-tert-butyl N,N-diethylphosphoramidite 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. thermofishersci.in [thermofishersci.in]
- 8. researchgate.net [researchgate.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. tert-Butyl Esters [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Di-tert-butyl Phosphoramidite Chemistry in Oligonucleotide Synthesis
Introduction: The Cornerstone of Modern Oligonucleotide Synthesis
In the landscape of synthetic nucleic acid chemistry, the phosphoramidite method stands as the undisputed gold standard for the automated synthesis of DNA and RNA.[][] This elegant and highly efficient process relies on the sequential addition of nucleotide building blocks, known as nucleoside phosphoramidites, to a growing chain tethered to a solid support.[] A critical component of this chemistry is the strategic use of protecting groups to ensure regioselectivity and stability throughout the synthesis cycles.
This guide focuses on the application of phosphoramidite reagents featuring di-tert-butyl protection of the phosphate moiety. It is essential to distinguish the primary reactive agent, a Phosphorus(III) species like Di-tert-butyl N,N-diisopropylphosphoramidite [3][4], from its oxidized Phosphorus(V) counterpart, di-tert-butyl hydrogen phosphate. The phosphoramidite is the active building block, while the di-tert-butyl groups serve as temporary, acid-labile masks for the phosphate backbone, preventing unwanted side reactions during chain elongation.[5][6] Their steric bulk and specific chemical lability are key to the success of high-fidelity oligonucleotide synthesis.
Part 1: Foundational Principles and Key Reagents
The success of phosphoramidite chemistry hinges on a four-step iterative cycle: deblocking, coupling, capping, and oxidation.[7][8] The di-tert-butyl protected phosphoramidite is central to the coupling step, where a new nucleotide is added to the growing oligonucleotide chain.
The Phosphitylating Agent: Di-tert-butyl N,N-dialkylphosphoramidites
The reagent of interest, for instance, Di-tert-butyl N,N-diisopropylphosphoramidite, is a stable yet highly reactive molecule upon activation.[4][9] The diisopropylamino group is an excellent leaving group in the presence of a mild acid activator, while the tert-butyl groups protect the phosphate oxygen atoms.[10] This combination allows for rapid and near-quantitative coupling reactions, which are essential for the synthesis of long oligonucleotides.
Data Presentation: Key Reagents and Their Functions
The following table summarizes the critical components involved in a single synthesis cycle utilizing di-tert-butyl phosphoramidite chemistry.
| Reagent | Chemical Structure (Example) | Role | Key Considerations |
| Di-tert-butyl N,N-diisopropylphosphoramidite | [(CH3)3CO]2PN[CH(CH3)2]2 | Phosphitylating Agent | The core building block that introduces the protected phosphate group. It is highly sensitive to moisture and must be handled under anhydrous conditions.[3][9] |
| 1H-Tetrazole | CH2N4 | Activator | A weak acid that protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate for coupling.[7][10] |
| Dichloroacetic Acid (DCA) in Dichloromethane | Cl2CHCOOH in CH2Cl2 | Deblocking Agent | Removes the 5'-hydroxyl protecting group (typically DMT) from the support-bound oligonucleotide, preparing it for the next coupling step.[7] |
| Acetic Anhydride / N-Methylimidazole | (CH3CO)2O / C4H6N2 | Capping Reagents | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.[7][11] |
| Iodine (I2) Solution or tert-Butyl Hydroperoxide (tBuOOH) | I2 or (CH3)3COOH | Oxidizing Agent | Converts the unstable P(III) phosphite triester linkage into a stable P(V) phosphate triester backbone.[7][10][12] |
| Acetonitrile (ACN) | CH3CN | Solvent | The primary solvent used for reagent delivery and washing steps; must be rigorously anhydrous.[13] |
Part 2: The Phosphoramidite Synthesis Workflow
The automated synthesis of an oligonucleotide is a meticulously choreographed sequence of chemical reactions. The diagram below illustrates the logical flow of the four primary stages that are repeated for each nucleotide addition.
Caption: The four-step iterative cycle of solid-phase phosphoramidite oligonucleotide synthesis.
Mechanism of the Coupling Reaction
The coupling step is the heart of oligonucleotide synthesis. It proceeds via the activation of the phosphoramidite by a weak acid, typically 1H-tetrazole. This protonates the diisopropylamino group, turning it into a good leaving group. The free 5'-hydroxyl of the growing oligonucleotide chain then performs a nucleophilic attack on the phosphorus center, forming the new phosphite triester bond.
Caption: Activation of the phosphoramidite and subsequent nucleophilic attack by the 5'-hydroxyl group.
Part 3: Detailed Experimental Protocol
This protocol outlines a single, generalized synthesis cycle on an automated DNA/RNA synthesizer using Di-tert-butyl N,N-diisopropylphosphoramidite chemistry. All operations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Objective:
To execute one full cycle of nucleotide addition to a solid support-bound oligonucleotide.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
Deblocking Solution: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Activator Solution: 0.45 M 1H-Tetrazole in anhydrous Acetonitrile.
-
Phosphoramidite Solution: 0.1 M solution of the desired 5'-DMT, base-protected nucleoside 3'- (di-tert-butyl, N,N-diisopropyl)phosphoramidite in anhydrous Acetonitrile.
-
Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine.
-
Capping Solution B: N-Methylimidazole in THF.
-
Oxidizer Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Anhydrous Acetonitrile for washing.
Methodology:
Step 1: Deblocking (DMT Removal)
-
Rationale: The acid-labile dimethoxytrityl (DMT) group protecting the 5'-hydroxyl of the terminal nucleoside must be removed to allow for chain extension.
-
Procedure: a. Pass the Deblocking Solution (3% DCA in DCM) through the synthesis column for 60-90 seconds. b. The appearance of a bright orange color from the released trityl cation is indicative of a successful deblocking step. c. Thoroughly wash the column with anhydrous Acetonitrile to remove all traces of acid, which would otherwise neutralize the activator in the next step.
Step 2: Coupling (Chain Elongation)
-
Rationale: The activated phosphoramidite reacts with the now-free 5'-hydroxyl group to form a phosphite triester linkage, adding one nucleotide to the chain.[][7]
-
Procedure: a. Simultaneously deliver the Activator Solution and the Phosphoramidite Solution to the synthesis column and allow them to react for 45-90 seconds. b. The high reactivity of the protonated phosphoramidite ensures a rapid and efficient coupling reaction.[10] c. Wash the column with anhydrous Acetonitrile to remove unreacted reagents and the diisopropylammonium tetrazolide byproduct.
Step 3: Capping (Termination of Failures)
-
Rationale: A small fraction of the 5'-hydroxyl groups may fail to react during the coupling step. These must be permanently blocked to prevent them from reacting in subsequent cycles, which would result in oligonucleotides with internal deletions.
-
Procedure: a. Deliver Capping Solutions A and B to the synthesis column. b. Allow the reagents to react for 30-60 seconds, during which time any free 5'-hydroxyls are acetylated. c. Wash the column with anhydrous Acetonitrile.
Step 4: Oxidation (Phosphate Stabilization)
-
Rationale: The newly formed P(III) phosphite triester is unstable and must be oxidized to the more stable P(V) phosphate triester.[]
-
Procedure: a. Introduce the Oxidizer Solution (0.02 M Iodine) to the column. b. Allow the reaction to proceed for 30-60 seconds. The iodine rapidly oxidizes the phosphorus center.[7] c. Wash the column extensively with anhydrous Acetonitrile to remove residual iodine and prepare for the next cycle.
Cycle Completion: The completion of the oxidation step marks the end of one full cycle. The process is repeated, starting with the deblocking step, for each subsequent nucleotide to be added to the sequence.
Part 4: Post-Synthesis Deprotection and Cleavage
Upon completion of the final coupling cycle, the fully assembled oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed. This typically involves:
-
Base and Phosphate Deprotection: Treatment with concentrated ammonium hydroxide or a similar basic solution removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the phosphate backbone.
-
Cleavage from Support: The same basic treatment cleaves the ester linkage holding the oligonucleotide to the CPG support.
-
Final Deprotection: For the di-tert-butyl groups on the phosphate backbone, a final treatment with acid (e.g., trifluoroacetic acid) is required.[6] The high acid lability of the tert-butyl group allows for its clean removal, yielding the final, natural phosphodiester linkages.[14]
Conclusion and Expert Insights
The use of di-tert-butyl N,N-dialkylphosphoramidites represents a robust and reliable strategy within the broader framework of phosphoramidite chemistry. The steric hindrance and acid-labile nature of the tert-butyl groups provide an excellent balance of stability during the synthesis cycle and ease of removal during final deprotection. This methodology is not only foundational for the production of standard DNA and RNA primers for PCR and sequencing but is also integral to the synthesis of modified oligonucleotides for advanced applications in drug development, diagnostics, and nanotechnology.[4][5] Mastery of this chemistry is therefore essential for any researcher or professional engaged in the field of nucleic acid science.
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. wenzhanglab.com [wenzhanglab.com]
- 8. chimia.ch [chimia.ch]
- 9. entegris.com [entegris.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Beyond Triphosphates: Reagents and Methods for Chemical Oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging Di-tert-butyl Hydrogen Phosphate in the Synthesis of Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility for applications ranging from gas storage and separation to catalysis and drug delivery. The precise control over their synthesis is paramount to tailoring their properties for specific functions. This document provides an in-depth guide to the use of di-tert-butyl hydrogen phosphate (DBHP) as a modulator in the synthesis of MOFs, particularly zirconium-based frameworks. We will explore the mechanistic role of DBHP in controlling crystallization, inducing beneficial defects, and functionalizing the resulting frameworks. Detailed protocols for the synthesis of a representative Zr-based MOF, UiO-66, using DBHP as a modulator are provided, along with characterization techniques and a discussion of the potential applications of the resulting materials.
Introduction: The Critical Role of Modulators in MOF Synthesis
The self-assembly of metal ions and organic linkers into highly ordered, porous MOF structures is a complex process.[1] Uncontrolled precipitation can often lead to amorphous materials or crystalline powders with small domain sizes and high defect concentrations. Modulators are additives that competitively coordinate to the metal clusters, slowing down the nucleation and growth processes and allowing for the formation of larger, more crystalline materials.[2][3][4] While carboxylic acids are the most commonly employed modulators in MOF synthesis, the use of other functional groups, such as phosphates, opens new avenues for tailoring MOF properties.[5]
This compound (DBHP) is a unique modulator candidate due to the strong coordination of the phosphate group to high-valent metal ions like Zr(IV) and the steric bulk of the tert-butyl groups.[6] This combination allows for fine-tuning of the MOF's properties, including crystal size, morphology, and the nature of defects within the structure.
Mechanistic Insights: How this compound Influences MOF Formation
The primary mechanism by which DBHP modulates MOF synthesis is through competitive coordination . During the formation of the inorganic secondary building units (SBUs), in this case, the Zr-oxo clusters, the phosphate group of DBHP competes with the carboxylate groups of the organic linker (e.g., terephthalic acid for UiO-66) for coordination sites on the zirconium ions.[3][5]
This competitive binding has several key consequences:
-
Slower Crystallization Kinetics: By temporarily capping the coordination sites on the metal clusters, DBHP slows down the overall rate of framework assembly.[1][3] This controlled growth allows for the formation of larger and more ordered crystals.
-
Defect Engineering: The incorporation of DBHP can lead to the formation of "missing linker" or "missing cluster" defects.[7][8] While often considered imperfections, these defects can be beneficial, creating open metal sites that can act as catalytic centers or enhance the material's capacity for guest molecule binding. The bulky tert-butyl groups of DBHP can also influence the pore environment around these defect sites.
-
Surface Functionalization: The phosphate groups from incorporated DBHP can functionalize the surface of the MOF crystals, altering their hydrophilicity and providing specific binding sites for molecules of interest, a particularly attractive feature for drug delivery applications.[9][10]
Logical Diagram: Mechanism of DBHP Modulation
Caption: The role of DBHP as a modulator in MOF synthesis.
Experimental Protocol: Synthesis of UiO-66 with this compound Modulation
This protocol details the synthesis of the zirconium-based MOF, UiO-66, using terephthalic acid as the organic linker and this compound as a modulator.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| Zirconium(IV) chloride | ZrCl₄ | ≥99.5% | Sigma-Aldrich |
| Terephthalic acid | C₈H₆O₄ | 98% | Alfa Aesar |
| This compound | C₈H₁₉O₄P | 97% | TCI Chemicals |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ≥99.8% | Fisher Chemical |
| Methanol | CH₃OH | ≥99.8% | VWR Chemicals |
Synthesis Procedure
-
Preparation of Precursor Solution: In a 100 mL screw-capped glass vial, dissolve 233 mg (1.0 mmol) of ZrCl₄ and 166 mg (1.0 mmol) of terephthalic acid in 50 mL of DMF.
-
Addition of Modulator: To the precursor solution, add a specific molar equivalent of this compound. The amount of modulator can be varied to study its effect on the final product (e.g., 1, 5, or 10 mol% relative to ZrCl₄). For a 5 mol% addition, add 10.5 mg (0.05 mmol) of DBHP.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours.
-
Product Isolation and Washing: After cooling the reaction vial to room temperature, a white precipitate of UiO-66 will be observed. Collect the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Wash the collected solid with fresh DMF (3 x 20 mL) and then with methanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules from the pores. After each wash, separate the solid by centrifugation.
-
Activation: Dry the washed product under vacuum at 150 °C for 12 hours to remove any residual solvent. The resulting white powder is the activated UiO-66 MOF.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of UiO-66 using DBHP as a modulator.
Characterization of DBHP-Modulated MOFs
To understand the effect of DBHP on the properties of the synthesized UiO-66, a comprehensive characterization is essential.
| Characterization Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the crystalline structure and phase purity of the synthesized MOF. Broader peaks may indicate smaller crystallite sizes. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and size of the MOF crystals. The effect of DBHP concentration on crystal size can be systematically studied. |
| N₂ Adsorption-Desorption Isotherms | Determines the Brunauer-Emmett-Teller (BET) surface area and pore volume of the MOF. A decrease in surface area with increasing modulator concentration may indicate pore blocking or the presence of defects. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the MOF and can provide information about the incorporation of the modulator into the framework. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of both the carboxylate linker and the phosphate modulator within the MOF structure. |
| Solid-State ³¹P NMR Spectroscopy | Directly probes the chemical environment of the phosphorus atoms, confirming the incorporation and coordination mode of the DBHP modulator.[9] |
Applications in Drug Development and Catalysis
The unique properties of MOFs synthesized with DBHP as a modulator open up exciting possibilities for various applications.
-
Targeted Drug Delivery: The phosphate groups on the surface of the MOF can serve as anchoring points for specific drug molecules or targeting ligands. The controlled release of therapeutic agents can be achieved by tuning the porosity and surface chemistry of the MOF.
-
Heterogeneous Catalysis: The engineered defects created by DBHP modulation can act as highly active catalytic sites. The open metal sites and the modified electronic environment around them can enhance the catalytic activity and selectivity for a range of organic transformations.
Logical Relationship Diagram: From Synthesis to Application
Caption: Relationship between DBHP-modulated synthesis, MOF properties, and applications.
Conclusion
The use of this compound as a modulator in the synthesis of metal-organic frameworks provides a powerful tool for researchers to fine-tune the properties of these versatile materials. By understanding the principles of competitive coordination and defect engineering, scientists can design and synthesize MOFs with tailored crystal sizes, morphologies, and surface functionalities. The protocols and insights provided in this application note serve as a guide for exploring the exciting potential of DBHP-modulated MOFs in fields such as drug development and catalysis.
References
- 1. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulated self-assembly of metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defect Engineering in Metal–Organic Framework Nanocrystals: Implications for Mechanical Properties and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering effective structural defects of metal–organic frameworks to enhance their catalytic performances - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Di-tert-butyl Hydrogen Phosphate in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Solid-phase oligonucleotide synthesis is the cornerstone of modern molecular biology and nucleic acid therapeutics. The fidelity and yield of this process are critically dependent on the strategic use of protecting groups. This document provides a comprehensive guide to the application of di-tert-butyl hydrogen phosphate as an acid-labile protecting group for the internucleotide phosphate linkage in solid-phase oligonucleotide synthesis. We will explore the underlying chemical principles, present a detailed protocol for its use, and discuss the strategic advantages it offers, particularly for the synthesis of sensitive or modified oligonucleotides.
Introduction: The Critical Role of Phosphate Protection
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[1][2] This iterative process involves the sequential addition of nucleotide monomers to a growing chain immobilized on a solid support.[3][] To ensure the regioselectivity of the coupling reaction and prevent unwanted side reactions, various functional groups on the nucleosides are transiently protected.
The internucleotide phosphate group is typically protected throughout the synthesis. The most commonly used protecting group is the 2-cyanoethyl group, which is removed at the end of the synthesis under basic conditions.[3][5] While effective, the requirement for strong basic deprotection can be detrimental to oligonucleotides containing sensitive moieties, such as certain base modifications or labels. This has driven the exploration of alternative phosphate protecting groups with different deprotection characteristics.
This compound offers an attractive alternative as its tert-butyl groups are labile under acidic conditions. This allows for an orthogonal deprotection strategy, where the phosphate groups can be deprotected under conditions that are milder to base-sensitive modifications.
Mechanism of Action: An Acid-Labile Strategy
The use of this compound relies on the stability of the tert-butyl carbocation, which is readily formed under acidic conditions. The phosphoramidite monomer is synthesized with the phosphorus atom protected by two tert-butyl groups.
The Coupling and Oxidation Steps
During the standard solid-phase synthesis cycle, the di-tert-butyl protected phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Following coupling, the newly formed phosphite triester is oxidized to a more stable phosphate triester.
Figure 1: Coupling and oxidation steps in solid-phase synthesis.
The Acid-Mediated Deprotection
The key feature of the di-tert-butyl protecting group is its removal under acidic conditions. This is typically achieved using trifluoroacetic acid (TFA). The acid protonates one of the ether oxygens of the phosphate triester, leading to the formation of a stable tert-butyl carbocation and subsequent release of isobutylene.[6][7] This process is repeated for the second tert-butyl group, yielding the deprotected phosphodiester linkage.
Figure 2: Acid-mediated deprotection of the di-tert-butyl phosphate group.
Comparative Analysis: Di-tert-butyl vs. 2-Cyanoethyl Protection
The choice of phosphate protecting group has significant implications for the overall synthesis strategy. The following table provides a comparison between the di-tert-butyl and the standard 2-cyanoethyl protecting groups.
| Feature | Di-tert-butyl Protecting Group | 2-Cyanoethyl Protecting Group |
| Deprotection Chemistry | Acid-labile (e.g., TFA) | Base-labile (e.g., NH₄OH) |
| Orthogonality | Orthogonal to base-labile nucleobase and 2'-hydroxyl protecting groups. | Not fully orthogonal to base-labile protecting groups. |
| Compatibility with Sensitive Moieties | High compatibility with base-sensitive modifications, dyes, and labels. | Can lead to degradation of base-sensitive moieties. |
| Potential Side Reactions | Acid-induced depurination of adenosine and guanosine residues if not carefully controlled. | Formation of acrylonitrile adducts with nucleobases. |
| Deprotection Conditions | Mild acidic conditions, typically at room temperature. | Strong basic conditions, often requiring elevated temperatures. |
Detailed Protocol: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the steps for automated solid-phase synthesis of a standard DNA oligonucleotide using di-tert-butyl protected phosphoramidites.
Reagent Preparation
-
Phosphoramidites: Dissolve the di-tert-butyl protected nucleoside phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M.
-
Activator: Prepare a 0.45 M solution of 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Capping Solution A: Acetic anhydride/Pyridine/THF (1:1:8 v/v/v).
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1 v/v/v).
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Final Deprotection Solution: 80% Acetic acid in water or Trifluoroacetic acid/water (95:5 v/v).
-
Cleavage Solution: Concentrated ammonium hydroxide.
Automated Synthesis Cycle
The synthesis is performed on an automated DNA synthesizer. The following steps constitute one cycle of nucleotide addition.
Figure 3: Automated solid-phase oligonucleotide synthesis cycle.
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The di-tert-butyl protected phosphoramidite and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
Washing: The column is washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Final Cleavage and Deprotection
-
Cleavage from Support and Nucleobase Deprotection: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.
-
Phosphate Deprotection: After evaporation of the ammonium hydroxide, the oligonucleotide is treated with the final deprotection solution (e.g., 80% acetic acid or 95% TFA) at room temperature for 30-60 minutes to remove the di-tert-butyl groups from the phosphate backbone.
-
Work-up: The deprotected oligonucleotide is then precipitated with a salt solution (e.g., sodium acetate) and ethanol, followed by purification using standard techniques such as HPLC or gel electrophoresis.
Conclusion and Future Perspectives
The use of this compound as a phosphate protecting group in solid-phase oligonucleotide synthesis presents a valuable orthogonal strategy. Its acid-lability offers a significant advantage for the synthesis of oligonucleotides containing base-sensitive modifications, thereby expanding the repertoire of accessible nucleic acid structures for research and therapeutic applications. While careful optimization of the deprotection conditions is necessary to avoid potential side reactions like depurination, the benefits of this approach for specialized applications are clear. Further developments in acid-labile phosphate protecting groups are anticipated to play a crucial role in advancing the field of oligonucleotide chemistry.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Di-tert-butyl Hydrogen Phosphate Synthesis
Welcome to the technical support guide for the synthesis of Di-tert-butyl hydrogen phosphate (DBHP). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. The following question-and-answer guide provides in-depth explanations, troubleshooting protocols, and preventative strategies to ensure a successful and high-purity synthesis.
Section 1: Understanding the Core Synthesis and Key Byproducts
This section addresses the fundamental reaction pathways and the chemical nature of the most common impurities that can arise during the synthesis of this compound.
Q1: What is the primary reaction pathway for synthesizing this compound, and what are the expected intermediates?
A: The most common and scalable synthesis of this compound (CAS 33494-81-4) starts from phosphorus trichloride (PCl₃) and tert-butanol.[1] The reaction proceeds through a key intermediate, Di-tert-butyl phosphite, which is subsequently oxidized.
The general pathway is a two-step process:
-
Formation of Di-tert-butyl phosphite: Phosphorus trichloride is reacted with tert-butanol in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which acts as an HCl scavenger. This step is highly exothermic and requires careful temperature control. The intermediate formed is Di-tert-butyl phosphite.[1]
-
Oxidation to this compound: The Di-tert-butyl phosphite intermediate is then oxidized to the final phosphate product. A common and efficient method involves oxidation with hydrogen peroxide (H₂O₂) mediated by a catalytic amount of potassium iodide (KI).[2]
Below is a diagram illustrating this common synthetic workflow.
Caption: A typical two-step synthesis workflow for this compound.
Q2: I'm observing significant pressure buildup and a lower-than-expected yield. What is the likely cause?
A: This is a classic symptom of the degradation of the tert-butyl groups, leading to the formation of isobutylene gas.[3][4] The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis or elimination.
Causality: The P-O-C bond in this compound is labile, particularly in the presence of acid. Protic acids (like residual HCl from the first step or the product itself) can protonate the ester oxygen, initiating an E1 elimination reaction. The stable tert-butyl carbocation is an excellent leaving group, which quickly deprotonates to form gaseous isobutylene. This not only reduces the yield of your desired product but can also create a hazardous pressure buildup in a sealed reaction vessel.
The mechanism is detailed below:
References
- 1. CN102850394A - Preparation method of PPOH - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review [comptes-rendus.academie-sciences.fr]
- 4. Formation of Isobutene from 3-Hydroxy-3-Methylbutyrate by Diphosphomevalonate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Removing triethylamine hydrochloride from Di-tert-butyl hydrogen phosphate reaction
A Guide to the Effective Removal of Triethylamine Hydrochloride
Frequently Asked Questions (FAQs)
Q1: Why is triethylamine hydrochloride present in my Di-tert-butyl hydrogen phosphate reaction?
Triethylamine (TEA) is a widely used organic base that acts as an "HCl scavenger".[1] In the synthesis of this compound, which can involve reactants like phosphorus trichloride, hydrogen chloride (HCl) is often generated as a byproduct.[2] Triethylamine neutralizes this acid, forming the salt triethylamine hydrochloride (TEA·HCl).[1] This prevents the acidic conditions from causing unwanted side reactions or degrading the desired phosphate ester product.[1]
Q2: What are the primary methods for removing triethylamine hydrochloride?
The removal of TEA·HCl primarily leverages its solubility properties. The most common and effective techniques include:
-
Aqueous Workup (Liquid-Liquid Extraction): Since TEA·HCl is highly soluble in water, washing the organic reaction mixture with water or a dilute aqueous solution can effectively extract the salt into the aqueous phase.[1][3]
-
Filtration: If the reaction is conducted in a solvent in which TEA·HCl has low solubility, such as diethyl ether or tetrahydrofuran (THF), the salt will precipitate as a solid and can be easily removed by filtration.[1][4]
-
Solvent Trituration/Anti-Solvent Precipitation: This involves adding a solvent in which your product is soluble but TEA·HCl is not. This causes the salt to precipitate, allowing for its removal by filtration.[1] Common anti-solvents for this purpose include diethyl ether and ethyl acetate.[1][4]
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: My product, this compound, is sensitive to water. How can I remove TEA·HCl without an aqueous workup?
For moisture-sensitive compounds like some phosphate esters, non-aqueous workup strategies are essential.
Underlying Principle: The insolubility of TEA·HCl in certain organic solvents is the key to its removal without water.[3][5]
Recommended Protocols:
-
Direct Filtration: The most straightforward method is to choose a reaction solvent where TEA·HCl is insoluble.[1][4] Solvents like diethyl ether and tetrahydrofuran (THF) are excellent choices.[1][4] The TEA·HCl will precipitate during the reaction and can be removed by simple filtration at the end.
-
Solvent Swap & Filtration: If your reaction requires a solvent in which TEA·HCl is soluble (e.g., dichloromethane), you can perform a "solvent swap." First, remove the reaction solvent under reduced pressure. Then, add a solvent in which your product is soluble but the salt is not, such as diethyl ether or ethyl acetate.[1] The salt will precipitate and can be filtered off.
Scenario 2: I performed an aqueous wash, but I still see evidence of TEA·HCl in my product.
This can occur due to incomplete extraction or the formation of emulsions.
Underlying Principle: Efficient partitioning of TEA·HCl into the aqueous phase is crucial. The choice of aqueous solution and proper mixing are key factors.
Recommended Protocols:
-
Acidic Wash: Washing the organic layer with a dilute acidic solution, such as 1N HCl, can improve the removal of any remaining free triethylamine by converting it to the highly water-soluble hydrochloride salt.[6]
-
Brine Wash: After the aqueous or acidic washes, a final wash with a saturated sodium chloride solution (brine) can help to break up emulsions and reduce the amount of dissolved water in the organic layer.[7]
-
Multiple Extractions: Performing multiple small-volume extractions is more effective than a single large-volume extraction.
Scenario 3: The TEA·HCl salt is not precipitating effectively during filtration or trituration.
The solubility of TEA·HCl can be influenced by the solvent system and temperature.
Underlying Principle: The solubility of TEA·HCl is temperature-dependent and varies significantly across different organic solvents.[8]
Recommended Protocols:
-
Cooling the Mixture: Cooling the reaction mixture in an ice bath can decrease the solubility of TEA·HCl and promote its precipitation.[1]
-
Solvent Selection: Ensure you are using a solvent in which TEA·HCl has very low solubility. Refer to the solubility data table below for guidance.
Data Presentation
Table 1: Solubility of Triethylamine Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | Highly soluble (1440 g/L at 20°C) | [3] |
| Ethanol | Soluble | [3][5] |
| Chloroform | Very soluble | [5][9] |
| Diethyl Ether | Insoluble | [3][5] |
| Tetrahydrofuran (THF) | Insoluble | [4] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Sparingly soluble (can be used for precipitation) | [4] |
| n-Hexane / n-Pentane | Insoluble | [4] |
Experimental Protocols
Protocol 1: Removal of TEA·HCl by Filtration
This protocol is suitable when the reaction is performed in a solvent in which TEA·HCl is insoluble (e.g., THF, diethyl ether).
Methodology:
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[1]
-
Set up a Büchner or Hirsch funnel with an appropriately sized filter paper.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.[1]
-
Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA·HCl.[1]
-
Wash the collected solid with a small amount of cold solvent to recover any product that may have adhered to it.[1]
-
Combine the filtrate and the washings, which contain your desired this compound.[1]
-
Remove the solvent under reduced pressure to yield the crude product.[1]
Protocol 2: Removal of TEA·HCl by Aqueous Workup
This protocol is effective when the product is stable in the presence of water.
Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously, periodically venting the funnel to release any pressure.[1]
-
Allow the layers to separate. The aqueous layer will contain the dissolved TEA·HCl.
-
Drain and discard the lower aqueous layer.[1]
-
For enhanced purity, wash the organic layer with 1N HCl followed by a brine solution.[6][7]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.[1]
Visualization of Workflows
Caption: Workflows for removing triethylamine hydrochloride.
Final Purification Considerations for this compound
Even after the bulk removal of TEA·HCl, further purification of this compound may be necessary. Phosphate esters can be sensitive to acidic conditions, which might be present on standard silica gel.[10]
-
Column Chromatography: If further purification is required, consider using neutral alumina or a deactivated silica gel for column chromatography to avoid potential hydrolysis of the phosphate ester.[10]
-
Recrystallization: If the this compound is a solid, recrystallization from an appropriate solvent system can be a highly effective final purification step.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102850394A - Preparation method of PPOH - Google Patents [patents.google.com]
- 3. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Determination and Model Evaluation of Triethylamine Hydrochloride in Three Binary Mixed Solvents - ProQuest [proquest.com]
- 9. triethylammonium chloride [chemister.ru]
- 10. CN108003188A - A kind of new purification process of alkyl phosphoric acid esters compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Phosphorylation Reactions Using the Di-tert-butyl Protected Phosphoramidite Method
Welcome to the technical support center for phosphorylation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This guide is structured to address common challenges and questions encountered when introducing phosphate groups into organic molecules, specifically focusing on the robust and widely used di-tert-butyl protected phosphorylation strategy.
A critical point of clarification for researchers is the distinction between the phosphorylating agent and the resulting protected intermediate. While the topic is phosphorylation with "di-tert-butyl hydrogen phosphate," the modern, efficient method to achieve this involves using di-tert-butyl N,N-diisopropylphosphoramidite as the primary reagent.[1][2][3][4] This P(III) compound reacts with alcohols to install the di-tert-butyl protected phosphate group, which can then be deprotected to the final phosphoric acid. This guide is dedicated to optimizing this powerful, two-stage methodology.
Part 1: Core Principles & Frequently Asked Questions
This section addresses the fundamental "why" and "how" of the di-tert-butyl protected phosphorylation strategy, providing the foundational knowledge needed for successful application and troubleshooting.
Q1: What is the fundamental principle of phosphorylation using di-tert-butyl N,N-diisopropylphosphoramidite?
The strategy is a highly reliable, two-step process designed for the mild and efficient phosphorylation of alcohols.[2][5]
-
Phosphitylation: The alcohol substrate reacts with the P(III) reagent, di-tert-butyl N,N-diisopropylphosphoramidite. This reaction is catalyzed by a weak acid, such as 1H-tetrazole, which activates the phosphoramidite. The result is a phosphite triester intermediate.[1][2]
-
Oxidation: The phosphite triester is unstable and is immediately oxidized to a stable P(V) phosphate triester. Common oxidizing agents for this step include meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (tBuOOH).[1]
The bulky di-tert-butyl groups serve as excellent protecting groups for the phosphate moiety, preventing unwanted side reactions. They are stable throughout the synthesis and can be cleanly removed under acidic conditions at the final stage.[1]
Q2: Why is this phosphoramidite method often preferred over older methods using reagents like phosphoryl chloride (POCl₃)?
This method offers superior control and selectivity. P(V)-based strategies using POCl₃ can be overly reactive, often leading to a mixture of mono-, di-, and tri-alkylated phosphate byproducts and requiring additional protecting group manipulations.[5] The phosphoramidite approach is a stepwise process that cleanly yields the desired mono-phosphorylated product.[6]
Q3: What is the mechanism of activation by 1H-tetrazole?
1H-Tetrazole is a mildly acidic catalyst that plays a crucial role. It protonates the nitrogen atom of the diisopropylamine group on the phosphoramidite reagent.[1][2] This protonation converts the diisopropylamine into a good leaving group, facilitating the nucleophilic attack by the alcohol's hydroxyl group on the phosphorus atom.
Caption: Mechanism of phosphoramidite activation and phosphitylation.
Q4: How should I handle and store di-tert-butyl N,N-diisopropylphosphoramidite?
While the reagent is known to be shelf-stable, it is sensitive to moisture and atmospheric oxygen, which can lead to hydrolysis and the formation of H-phosphonate side products.[2] For optimal performance, it should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container and refrigerated. When handling, use anhydrous solvents and techniques to prevent degradation.
Part 2: Experimental Workflow & Protocol
A successful phosphorylation reaction depends on careful execution and adherence to established protocols. The following provides a detailed, step-by-step guide for a typical reaction.
Caption: General workflow for alcohol phosphorylation.
Q5: What is a standard, reliable protocol for phosphorylating a primary alcohol?
This protocol is a self-validating system. Success at each stage (monitored by TLC or ³¹P NMR) confirms the integrity of the process.
Materials:
-
Alcohol Substrate
-
Di-tert-butyl N,N-diisopropylphosphoramidite (CAS 137348-86-8)[3]
-
1H-Tetrazole (0.45 M in anhydrous acetonitrile)
-
m-Chloroperoxybenzoic acid (mCPBA, ~77%) or tert-Butyl hydroperoxide (tBuOOH, 5.5 M in decane)
-
Anhydrous Dichloromethane (DCM) and Acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
Part A: Phosphitylation and Oxidation
-
Under an inert atmosphere (Argon), dissolve the alcohol substrate (1.0 equiv.) in anhydrous DCM.
-
Add di-tert-butyl N,N-diisopropylphosphoramidite (1.5 equiv.).
-
Slowly add the 1H-tetrazole solution (3.0 equiv.) dropwise. Stir the reaction at room temperature for 30-60 minutes. Monitor the formation of the phosphite triester by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve mCPBA (1.5 equiv.) in DCM. Slowly add this solution to the reaction mixture. Alternative: Add tBuOOH solution.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes. Monitor the oxidation by TLC until the phosphite triester is consumed.
Part B: Workup and Purification of Protected Phosphate
-
Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ to consume excess oxidant, followed by saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude di-tert-butyl protected phosphate triester by silica gel column chromatography.
Part C: Deprotection
-
Dissolve the purified protected phosphate in a mixture of DCM and water (e.g., 95:5 v/v).[1]
-
Add an equal volume of TFA to the solution, resulting in a 50% TFA/DCM mixture.[7]
-
Stir at room temperature and monitor the deprotection by TLC or ³¹P NMR.[1]
-
Once complete, remove the solvent and TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[1]
-
The resulting phosphorylated product may be purified further by reverse-phase HPLC if necessary.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues in a question-and-answer format to help you quickly diagnose and solve problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Phosphitylation Step) | 1. Degraded Phosphoramidite Reagent: Reagent was exposed to moisture or air.[2] 2. Inactive Activator: The 1H-tetrazole solution may have degraded. 3. Sterically Hindered Alcohol: The substrate is too bulky for the reaction conditions. | 1. Use a fresh bottle of phosphoramidite or reagent from a properly sealed and stored container. 2. Use a freshly prepared solution of 1H-tetrazole in anhydrous acetonitrile. 3. Increase the reaction time, slightly elevate the temperature (e.g., to 40 °C), or increase the equivalents of reagents. |
| Significant H-phosphonate Side Product Observed | Presence of Water: This is the most common cause, leading to hydrolysis of the phosphoramidite before it can react with the alcohol.[2] | Ensure all glassware is oven-dried. Use anhydrous solvents (preferably from a solvent purification system or a fresh sealed bottle). Handle all reagents under a strict inert atmosphere. |
| Incomplete Oxidation | 1. Insufficient Oxidant: Not enough mCPBA or tBuOOH was added to fully convert the phosphite triester. 2. Degraded Oxidant: The mCPBA may have lost activity over time. | 1. Add another portion of the oxidant (e.g., 0.2-0.5 equiv.) and continue to monitor the reaction. 2. Use a fresh container of mCPBA or titrate its activity before use. |
| Deprotection is Slow or Incomplete | 1. Insufficient Acid: The amount of TFA may not be enough, especially if the substrate has basic functional groups. 2. Formation of t-butyl Cation Byproducts: The released t-butyl cation can sometimes react with nucleophilic sites on the substrate.[8] | 1. Increase the concentration of TFA or extend the reaction time. Monitor carefully by TLC or NMR. 2. Add a scavenger, such as triethylsilane (TES), to the deprotection mixture to trap the t-butyl cation. |
| Final Product is Difficult to Purify | Residual Salts or Reagent Byproducts: Byproducts from the workup or deprotection steps are co-eluting with the product. | The final phosphorylated product is often highly polar. Consider using purification techniques like reverse-phase HPLC, ion-exchange chromatography, or precipitation/crystallization to isolate the pure compound. |
Q6: Are there milder alternatives to TFA for deprotection if my molecule is sensitive?
Yes. For substrates with other acid-labile protecting groups (e.g., Boc, ketals), TFA can be too harsh. An excellent, environmentally benign alternative is 85 wt% aqueous phosphoric acid.[7][9][10][11] This method offers high selectivity for the deprotection of tert-butyl esters and ethers while leaving many other sensitive groups intact.[7][11] The reaction is typically performed by heating the substrate with aqueous phosphoric acid, followed by an aqueous workup.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting H-Phosphonate Impurities in Oligonucleotide Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high-fidelity oligonucleotide synthesis requires not only precise instrumentation but also a deep understanding of the underlying chemistry. A common and frustrating issue that researchers encounter is the unwanted formation of H-phosphonate species during synthesis, which can lead to truncated sequences and significantly reduced yields of the desired full-length product.
This guide provides a comprehensive, in-depth resource structured in a question-and-answer format to help you diagnose, troubleshoot, and, most importantly, prevent the formation of these impurities. We will delve into the causality behind these side reactions and provide field-proven protocols to ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding H-phosphonate impurities.
Q1: What exactly is an H-phosphonate species in the context of phosphoramidite chemistry?
A: In standard phosphoramidite-based oligonucleotide synthesis, the goal is to form a phosphodiester linkage between nucleosides. This is achieved by creating a phosphite triester intermediate which is then oxidized to a stable pentavalent phosphate triester.[1][2] An H-phosphonate species, in this context, is an undesired side-product characterized by a phosphorus atom directly bonded to a hydrogen atom (P-H bond) and a hydroxyl group (P-OH), forming an H-phosphonate diester linkage between two nucleosides. This linkage is missing the 2-cyanoethyl protecting group and is susceptible to cleavage under synthesis conditions, effectively terminating chain elongation.
Q2: What is the primary cause of H-phosphonate formation during synthesis?
A: The formation of H-phosphonate impurities is almost exclusively caused by the reaction of trivalent phosphorus intermediates with water.[3] There are two critical points in the synthesis cycle where this hydrolysis can occur:
-
Hydrolysis of the Phosphoramidite Monomer: If the phosphoramidite monomer solution or the acetonitrile (ACN) solvent contains trace amounts of water, the phosphoramidite can hydrolyze before it even has a chance to couple with the growing oligonucleotide chain. This hydrolysis converts the reactive phosphoramidite into an inactive H-phosphonate monoester.[3]
-
Hydrolysis of the Phosphite Triester Intermediate: After a successful coupling reaction, a phosphite triester linkage is formed. This intermediate is highly susceptible to hydrolysis.[4] If any moisture is present before the oxidation step, the phosphite triester can be hydrolyzed to an H-phosphonate diester linkage.
Q3: What is the impact of H-phosphonate impurities on my final oligonucleotide product?
A: The presence of H-phosphonate linkages has severe consequences for the synthesis outcome:
-
Chain Termination: H-phosphonate linkages are not stable under the conditions of the synthesis cycle and cannot be elongated. This leads to the formation of truncated sequences (n-1, n-2, etc.), reducing the yield of the full-length product (n).
-
Purification Challenges: While some truncated sequences are capped and easily removed, the accumulation of various failure sequences complicates the purification of the desired oligonucleotide.
-
Reduced Overall Yield: Each hydrolysis event removes a molecule from the productive synthesis pathway, directly lowering the stepwise and overall synthesis yield.
Q4: Can Di-tert-butyl hydrogen phosphate be used to prevent H-phosphonate formation?
A: This is a common point of confusion. This compound is not used to prevent or scavenge H-phosphonate impurities in phosphoramidite chemistry. Its chemical structure is not suitable for this purpose. The prevention of H-phosphonate formation relies on rigorously excluding water from the reaction system and ensuring the efficiency of the capping and oxidation steps. In fact, the use of tert-butyl protecting groups on phosphoramidites can sometimes be associated with the formation of H-phosphonate side products under certain conditions.[5] The most effective strategy is not to add a scavenger but to prevent the hydrolytic side reaction from occurring in the first place.
Part 2: Troubleshooting Guide: From Diagnosis to Prevention
This section provides actionable steps to identify and resolve issues related to H-phosphonate formation.
Issue: Persistently Low Coupling Efficiencies and High n-1 Peaks in Analysis
If you observe a significant drop in stepwise coupling efficiency (e.g., via trityl monitoring) and subsequent HPLC or Mass Spectrometry analysis reveals a high proportion of n-1 sequences, H-phosphonate formation is a primary suspect.
The core of the issue is the competition between the desired coupling reaction and the undesired hydrolysis reaction. For a successful synthesis, the coupling kinetics must vastly outpace the hydrolysis kinetics.
The most critical control parameter is the exclusion of water.
Experimental Protocol: Preparation and Handling of Anhydrous Reagents
-
Solvent Preparation:
-
Use high-purity, DNA-synthesis grade acetonitrile (ACN) with an initial water content of <10 ppm.
-
Dispense ACN from the supplier bottle directly to the synthesizer bottle under a positive pressure of an inert gas (Argon or Nitrogen).
-
Ensure synthesizer bottles contain activated 3Å molecular sieves. Activate sieves by heating at 300°C under vacuum for at least 4 hours.
-
-
Reagent Handling:
-
Phosphoramidites: Purchase amidites in small quantities to ensure they are consumed quickly. Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Activator: Prepare activator solutions (e.g., ETT, DCI) with freshly dried ACN. Do not store solutions for extended periods unless validated.
-
-
System Maintenance:
-
Regularly check and replace all gas filters on the synthesizer.
-
Perform regular leak tests on the synthesizer's fluidics system to prevent atmospheric moisture from entering the lines.
-
Data Presentation: Recommended Water Content
| Reagent | Recommended Max H₂O (ppm) | Justification |
| Acetonitrile (ACN) | < 10 ppm | Primary solvent for coupling; major source of water contamination. |
| Phosphoramidite Diluent | < 10 ppm | Directly impacts stability of the critical monomer. |
| Activator Solution | < 20 ppm | Water can compete with the activator and hydrolyze the amidite. |
| Deblock Solution | < 100 ppm | Less critical, but excess water can affect deblocking efficiency. |
Degraded phosphoramidites are a direct source of H-phosphonate.
Experimental Protocol: Quality Control of Phosphoramidites via ³¹P NMR
-
Sample Preparation: Under an inert atmosphere, dissolve a small amount (~5-10 mg) of the phosphoramidite powder or solution in an appropriate deuterated solvent (e.g., CD₃CN or CDCl₃).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.
-
Analysis: Compare the resulting spectrum to the expected chemical shifts. The presence of significant peaks outside the expected range indicates degradation.
Data Presentation: Typical ³¹P NMR Chemical Shifts
| Species | Typical Chemical Shift (δ, ppm) | Appearance |
| Diisopropylamino Phosphoramidite | 146 - 150 | Two sharp singlets for diastereomers. |
| H-Phosphonate Impurity | 0 - 10 | A doublet with a large coupling constant (¹JP-H ≈ 600-700 Hz). |
| Phosphite Triester | 139 - 142 | Intermediate formed during coupling. |
| Phosphate Triester | -1 to -3 | Product after oxidation. |
Note: Exact shifts can vary based on the nucleobase and solvent.
When encountering issues, a logical diagnostic process is key.
References
Technical Support Center: Deprotection of Di-tert-butyl Protected Phosphates with Trifluoroacetic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing trifluoroacetic acid (TFA) for the deprotection of di-tert-butyl (di-tBu) protected phosphates. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate this common but sometimes challenging chemical transformation. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reactions, ensuring high yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection process. Each problem is analyzed for its potential causes, and actionable solutions are provided.
Q1: My deprotection reaction is slow or incomplete. What's going wrong?
An incomplete reaction is one of the most common issues. Analysis by TLC, LC-MS, or ³¹P NMR shows significant starting material remaining even after standard reaction times.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Insufficient TFA | While the reaction is in principle catalytic, a large excess of TFA is often required to drive the reaction to completion, especially if the substrate contains other basic functionalities that can neutralize the acid.[1][2] | Ensure a sufficient excess of TFA is used. A common starting point is a 1:1 (v/v) mixture of TFA and an anhydrous solvent like dichloromethane (DCM).[3] If the reaction stalls, add an additional portion of TFA. |
| Presence of Water | TFA is hygroscopic. Water can compete with the substrate for the proton, reducing the effective acidity of the reaction medium and slowing down the cleavage rate.[4] | Use anhydrous solvents (e.g., anhydrous DCM) and fresh, high-purity TFA.[5] Store TFA under an inert atmosphere and handle it quickly to minimize moisture absorption. |
| Low Temperature | Most deprotections are run at room temperature. However, if the substrate is particularly stable or sterically hindered, the activation energy barrier may not be overcome at ambient temperature. | If the reaction is sluggish at room temperature, consider gently warming the mixture to 30-40°C.[1] Monitor carefully, as higher temperatures can also increase the rate of side reactions. |
| Steric Hindrance | Bulky groups near the di-tBu phosphate moiety can hinder the approach of TFA, slowing the rate of protonation and subsequent cleavage. | Extend the reaction time significantly (e.g., from 2 hours to overnight) and monitor progress periodically by TLC or LC-MS.[1] |
Q2: I'm observing significant side-product formation. What are these byproducts and how can I prevent them?
The most common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation (tBu⁺) generated during the deprotection.[6] This results in impurities with a mass increase of +56 Da.
The Role of the t-Butyl Cation:
The core of the problem lies in the generation of the highly reactive and electrophilic tert-butyl carbocation.[5] This species will readily attack any available nucleophile. In complex molecules like peptides or modified oligonucleotides, residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to t-butylation.[6][7]
Solution: The Use of Scavengers
To prevent unwanted alkylation, "scavengers" are added to the reaction mixture. These are nucleophilic compounds designed to react with and neutralize the t-butyl cation more rapidly than the sensitive functional groups on your substrate.[6][8]
| Scavenger | Mechanism & Use Case | Typical Concentration |
| Triisopropylsilane (TIS) | A highly effective scavenger that traps the tBu⁺ cation via hydride transfer. It is a general-purpose and very common choice.[8] | 2.5% - 5% (v/v) |
| Water | Acts as a nucleophile to quench the tBu⁺ cation, forming tert-butanol. Often included in scavenger cocktails.[9] | 2.5% - 5% (v/v) |
| Thioanisole / Dithiothreitol (DTT) | Particularly useful for protecting sulfur-containing residues like methionine and cysteine from alkylation and oxidation.[1][7] | 2.5% - 5% (v/v) |
| Anisole / Phenol | Aromatic scavengers that trap the tBu⁺ cation via Friedel-Crafts alkylation. Effective for protecting residues like tyrosine.[10] | 2.5% - 5% (v/v) |
A robust, general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[10] For molecules with multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/Phenol/H₂O/Thioanisole/EDT) may be employed.[11]
Q3: My product is difficult to isolate after the reaction. What is the best workup procedure?
The workup aims to efficiently remove excess TFA, scavengers, and cleaved t-butyl fragments while ensuring the stability and recovery of the final product.
Recommended Workup Protocol:
-
Removal of Volatiles: After the reaction is complete (confirmed by LC-MS or TLC), concentrate the reaction mixture under reduced pressure (rotary evaporation). This will remove the bulk of the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove the last traces of TFA.[10]
-
Precipitation: To the concentrated residue, add a large volume of cold diethyl ether. The desired phosphate product, now a TFA salt, is typically insoluble in ether and will precipitate out as a solid.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the solid multiple times with cold diethyl ether to remove residual scavengers and other organic-soluble byproducts.
-
Drying: Dry the final product under high vacuum to yield the purified TFA salt of the deprotected phosphate.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of TFA-mediated deprotection?
The reaction is an acid-catalyzed cleavage (acidolysis).
-
Protonation: The lone pair of electrons on one of the phosphate's ester oxygens is protonated by TFA.
-
Carbocation Formation: The C-O bond cleaves, releasing the phosphate group and forming a relatively stable tertiary carbocation (the tert-butyl cation).
-
Fate of the Cation: The tert-butyl cation is then either trapped by a scavenger, or it may be deprotonated by the trifluoroacetate anion to form isobutylene gas and regenerate the TFA catalyst.[2][12]
Q5: Do I always need a scavenger?
If your substrate molecule contains no other nucleophilic functional groups (e.g., thiols, thioethers, indoles, phenols), you may be able to perform the deprotection without a scavenger.[5] However, given the high reactivity of the t-butyl cation, using a scavenger is a robust practice that is highly recommended to ensure a clean reaction and prevent unexpected side products, especially when working with complex or novel substrates.[5][8]
Q6: What is the optimal TFA concentration and reaction time?
There is no single universal condition, as the optimal parameters are substrate-dependent.
-
TFA Concentration: A 1:1 (v/v) mixture of TFA in DCM is a common and effective starting point.[3] For particularly stubborn substrates, neat TFA can be used, but this increases the risk of side reactions.
-
Reaction Time: Typical reaction times range from 1 to 4 hours at room temperature.[13] It is crucial to monitor the reaction's progress. Set up the reaction and check its status by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine when the starting material has been fully consumed.[10]
Q7: Can I use an alternative acid to TFA?
Yes, other strong acids can be used. A common alternative is 4 M HCl in dioxane.[10] For some applications, milder acidic conditions using aqueous phosphoric acid have also been reported.[10] However, TFA is the most widely used reagent due to its effectiveness, volatility (which aids in its removal), and compatibility with common organic solvents.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Phosphorylation of Sterically Hindered Alcohols
Welcome to the technical support center for advanced phosphorylation techniques. This guide is designed for researchers, chemists, and drug development professionals who are tackling the challenge of phosphorylating sterically hindered alcohols. Here, we provide in-depth, field-proven insights and troubleshooting strategies centered on the use of di-tert-butyl protected phosphate reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for phosphorylating sterically hindered substrates using tert-butyl protection?
The core of this methodology does not involve Di-tert-butyl hydrogen phosphate directly as the phosphorylating agent. Instead, it serves as a conceptual basis and a potential precursor for the highly effective P(III) reagent, Di-tert-butyl N,N-diisopropylphosphoramidite . This stable phosphitylating agent is the workhorse of the strategy. The overall process is a robust, three-stage sequence:
-
Phosphitylation: The alcohol substrate reacts with the phosphoramidite reagent, activated by a weak acid like 1H-Tetrazole, to form a phosphite triester intermediate.
-
Oxidation: The P(III) phosphite triester is then oxidized to a more stable P(V) phosphate triester.
-
Deprotection: The acid-labile tert-butyl groups are removed under acidic conditions to yield the final phosphate monoester.
The bulky tert-butyl groups are critical; they provide a balance of stability to the reagent while their steric presence can facilitate reactions with hindered substrates where smaller reagents might fail.
Caption: General workflow for phosphorylating alcohols using a di-tert-butyl protected phosphoramidite reagent.
Q2: Why is Di-tert-butyl N,N-diisopropylphosphoramidite effective for hindered alcohols?
This reagent's efficacy stems from the "phosphite-triester" approach. The reaction is activated by a mildly acidic catalyst, such as 1H-Tetrazole, which protonates
Navigating the Nuances of Di-tert-butyl Hydrogen Phosphate Analysis: A Technical Support Guide
Welcome to the technical support center for the LC-MS analysis of Di-tert-butyl hydrogen phosphate reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges presented by this analyte. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring your experimental choices are both scientifically sound and practically effective.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the biggest challenges in the LC-MS analysis of this compound?
A1: this compound, as a polar and acidic organophosphate, presents several analytical hurdles. Key challenges include:
-
Poor Retention in Reversed-Phase Chromatography: Its polarity can lead to elution near or in the solvent front on traditional C18 columns when using highly aqueous mobile phases. This can result in co-elution with other polar species and susceptibility to matrix effects.
-
Peak Tailing: Interactions between the acidic phosphate group and residual silanols on the silica-based stationary phase can cause significant peak tailing, which complicates accurate integration and reduces resolution.[1][2][3][4]
-
Ion Suppression: The presence of salts and other matrix components in reaction mixtures can interfere with the ionization of this compound in the mass spectrometer, leading to reduced sensitivity.
-
Adduct Formation: In electrospray ionization (ESI), this compound can readily form adducts with cations present in the mobile phase or sample matrix (e.g., sodium, potassium), splitting the signal and complicating data interpretation.
Q2: What ionization mode is best for detecting this compound?
A2: Negative ion mode electrospray ionization (ESI-) is the preferred method for detecting this compound and other dialkyl phosphates.[5] The acidic proton on the phosphate group is readily lost, forming a negatively charged ion, [M-H], which is efficiently detected by the mass spectrometer.
Q3: What are the expected ions for this compound in ESI-MS?
A3: The primary ion you should look for in negative ion mode is the deprotonated molecule, [M-H]. Given the molecular weight of this compound is 210.21 g/mol , the expected m/z for the [M-H] ion is 209.1 . Be aware of potential adducts, which may appear at [M+Na-2H], [M+K-2H], or as dimers [2M-H].
Q4: Can this compound be analyzed by GC-MS?
A4: While GC-MS is a common technique for many organophosphorus compounds, it is generally not suitable for the direct analysis of this compound due to its low volatility and thermal lability. Derivatization would be required to make it amenable to GC-MS analysis.[6] LC-MS/MS is the more direct and robust approach.[7][8]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing)
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Difficulty in accurately integrating the peak area.
-
Reduced peak height and sensitivity.
Root Causes & Solutions:
-
Secondary Silanol Interactions: The primary cause of peak tailing for acidic compounds like this compound on reversed-phase columns is the interaction between the negatively charged analyte and positively charged sites on the silica stationary phase (residual silanols).[1][2][3][4]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or acetic acid) can suppress the ionization of the silanol groups, reducing these secondary interactions. However, this may also suppress the ionization of your analyte in negative ion mode. A careful balance is needed.
-
Solution 2: Use of Buffers: Incorporating a buffer, such as ammonium formate or ammonium acetate, into your mobile phase can help maintain a consistent pH and mask silanol interactions.[3] These are also volatile and compatible with MS.
-
Solution 3: Column Selection: Employ a column with a highly deactivated, end-capped stationary phase to minimize the number of available silanol groups. Alternatively, consider a column with a different stationary phase chemistry, such as one with an embedded polar group.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Issue 2: Poor or No Retention
Symptoms:
-
The analyte peak elutes at or very close to the void volume (t₀).
-
Inability to separate the analyte from other early-eluting components.
Root Causes & Solutions:
-
High Polarity of Analyte: this compound is a polar molecule and may not interact sufficiently with a nonpolar C18 stationary phase, especially with highly aqueous mobile phases.[9][10][11]
-
Solution 1: Adjust Mobile Phase Composition: Start with a highly aqueous mobile phase (e.g., 95-100% aqueous) and introduce a shallow gradient of organic solvent (acetonitrile or methanol).
-
Solution 2: Use an "Aqueous C18" or Polar-Embedded Column: These columns are specifically designed to prevent "phase collapse" or "dewetting" that can occur with highly aqueous mobile phases on traditional C18 columns, and they offer better retention for polar analytes.[9]
-
Solution 3: Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic mobile phase to retain polar compounds. This can be a very effective strategy for retaining and separating highly polar analytes like this compound.
-
Issue 3: Low Sensitivity or No Signal
Symptoms:
-
The analyte peak is very small or not detectable, even at expected concentrations.
Root Causes & Solutions:
-
Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization in the ESI source.
-
Solution 1: Improve Sample Preparation: Implement a sample cleanup step to remove interfering matrix components. Solid-Phase Extraction (SPE) with a weak anion exchange (WAX) sorbent can be effective for acidic compounds.[5]
-
Solution 2: Enhance Chromatographic Separation: Optimize your LC method to separate the analyte from the bulk of the matrix components.
-
Solution 3: Dilute the Sample: Diluting the sample can reduce the concentration of interfering species and sometimes improve the signal-to-noise ratio for your analyte.
-
-
In-source Fragmentation or Instability: The analyte may be fragmenting in the ion source before it can be detected as the precursor ion.
-
Solution: Optimize the ion source parameters, such as the capillary voltage and source temperature, to achieve "softer" ionization conditions.
-
-
Adduct Formation: The signal for your analyte may be split among several different adducts, reducing the intensity of the desired [M-H] ion.
-
Solution: Add a small amount of a volatile salt, such as ammonium acetate or ammonium formate, to the mobile phase. The ammonium ions can help to promote the formation of the [M-H] ion over other adducts.
-
Section 3: Experimental Protocols
Protocol 1: Sample Preparation for Reaction Mixtures
This protocol provides a starting point for cleaning up a reaction mixture prior to LC-MS analysis.
-
Dilution: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a larger volume of a solvent compatible with your initial mobile phase conditions (e.g., 990 µL of 95:5 water:acetonitrile). This initial dilution is crucial to avoid overloading the LC column and MS system.
-
Protein Precipitation (if applicable): If your reaction mixture contains proteins or enzymes, perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of your diluted sample. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Filtration: Transfer the supernatant to a new vial and filter through a 0.22 µm syringe filter to remove any particulate matter.
-
Further Dilution: Depending on the expected concentration of this compound, you may need to perform a further serial dilution of the filtered sample to bring it within the linear range of your calibration curve.
Protocol 2: Representative LC-MS/MS Method
This method serves as a robust starting point for the analysis of this compound. Optimization will likely be required for your specific instrumentation and sample matrix.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | A standard column for initial method development. Consider an "aqueous compatible" C18 for better retention with high aqueous mobile phases. |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | The acid helps with peak shape, and the ammonium formate aids in consistent ionization and adduct control. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min | A generic gradient to elute a range of polar to moderately nonpolar compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2-5 µL | A smaller injection volume minimizes potential matrix effects and column overload. |
Mass Spectrometry Parameters (Negative Ion Mode ESI):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Optimal for detecting acidic compounds. |
| Capillary Voltage | -3.0 to -4.5 kV | Optimize for maximum signal intensity of the precursor ion. |
| Source Temp. | 120-150 °C | A lower temperature can help prevent in-source fragmentation. |
| Desolvation Temp. | 350-450 °C | Optimize for efficient solvent evaporation. |
| Cone Gas Flow | 50-100 L/hr | Helps to nebulize the eluent. |
| Desolvation Gas Flow | 600-800 L/hr | Assists in solvent evaporation. |
Multiple Reaction Monitoring (MRM) Transitions:
Based on the fragmentation of similar dialkyl phosphates, the following are proposed MRM transitions for this compound. These should be confirmed and optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 209.1 | 153.1 | 10-15 |
| This compound | 209.1 | 97.0 | 20-25 |
-
The transition 209.1 > 153.1 likely corresponds to the loss of a tert-butyl group (C₄H₈, 56 Da).
-
The transition 209.1 > 97.0 corresponds to the formation of the dihydrogen phosphate ion [H₂PO₄].
Section 4: Visualizations and Workflow Diagrams
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
General LC-MS Workflow
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. labcompare.com [labcompare.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Direct determination of alkyl phosphates in human urine by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of dialkyl phosphate metabolites in hair using gas chromatography-mass spectrometry: a biomarker of chronic exposure to organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a novel methodology for determination of dialkyl phosphates in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? [discover.restek.com]
- 10. Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Di-tert-butyl Hydrogen Phosphate Synthesis
Welcome to the technical support center for the synthesis of Di-tert-butyl Hydrogen Phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are several established routes to synthesize this compound. The choice of method often depends on the available starting materials, scale, and desired purity. A prevalent and accessible laboratory-scale method involves the phosphorylation of tert-butanol. Another common approach is the reaction of a phosphorus source with Di-tert-butyl dicarbonate.[1] For instance, carboxylic acids can be activated by Di-tert-butyl dicarbonate (Boc₂O) to react with a hydrogen phosphoryl compound.[1]
Q2: What is a realistic yield to expect for this synthesis?
Yields can vary significantly based on the chosen method, purity of reagents, and precision of the experimental execution. While some specialized protocols report high yields, a realistic expectation for common lab-scale syntheses after purification would be in the range of 60-80%. Yields below this range often indicate issues with reagent quality, moisture, or suboptimal reaction conditions.
Q3: What are the most critical reagents and their required purity?
The quality of your starting materials is paramount.
-
Phosphorus Source (e.g., Phosphoryl Chloride, POCl₃): Must be of high purity and handled under anhydrous conditions. Any hydrolysis will generate phosphoric acid and HCl, leading to side reactions.
-
tert-Butanol: Should be anhydrous. Water will compete with the alcohol for reaction with the phosphorus source, reducing yield and complicating purification.
-
Base (e.g., Pyridine, Triethylamine): A non-nucleophilic base is crucial to act as an acid scavenger for the HCl generated during the reaction. It should be anhydrous to prevent introducing water into the system.
-
Solvents (e.g., Dichloromethane, Tetrahydrofuran): All solvents must be rigorously dried before use.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is a straightforward method. Use a polar solvent system (e.g., Ethyl Acetate/Hexanes with a small amount of acetic acid) to resolve the starting materials, intermediates, and the final product. The product, being a phosphate acid, will have a lower Rf value than less polar intermediates. ³¹P NMR spectroscopy is also a powerful tool to directly observe the formation of the desired phosphate ester and the consumption of the starting phosphorus compound.
Q5: What are the recommended storage conditions for this compound?
This compound is a white solid at room temperature.[2] It is sensitive to heat and acidic conditions, which can cause decomposition via loss of the tert-butyl groups.[3] For long-term stability, it should be stored at low temperatures (0-8°C) under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.
Troubleshooting Guide: Enhancing Synthesis Yield
This section addresses specific problems encountered during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Very Low or No Product Formation
This is often the most frustrating issue, typically pointing to a fundamental problem with the reaction setup or reagents.
Possible Cause A: Reagent Contamination (Especially Water)
Causality: Phosphorylating agents like POCl₃ are extremely reactive towards water. Trace amounts of moisture will rapidly hydrolyze the reagent, rendering it inactive for the desired reaction. Similarly, water can react with intermediates, preventing the formation of the final product.
Solution:
-
Dry All Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use Anhydrous Reagents: Purchase anhydrous grade solvents and reagents. Use freshly opened bottles or purify/dry reagents using standard laboratory techniques (e.g., distilling solvents over a suitable drying agent).
-
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere (nitrogen or argon) using a Schlenk line or a glovebox to prevent atmospheric moisture from entering the reaction vessel.
Possible Cause B: Incorrect Stoichiometry or Order of Addition
Causality: The reaction stoichiometry is critical. An insufficient amount of the acid scavenger (base) will allow HCl to build up, which can protonate the tert-butanol, deactivating it, or catalyze the decomposition of the desired product. Adding the highly reactive phosphorylating agent too quickly can lead to localized heating and side reactions.
Solution:
-
Verify Calculations: Double-check all molar calculations for reagents.
-
Controlled Addition: Add the phosphorylating agent (e.g., POCl₃) dropwise to a cooled (typically 0°C) solution of tert-butanol and the base. This maintains a low temperature and ensures the generated HCl is immediately neutralized.
Problem 2: Product Decomposes During Workup or Purification
Observing product formation by TLC or NMR, only to lose it during isolation, points towards instability under the workup conditions.
Possible Cause: Acid-Catalyzed Hydrolysis
Causality: The tert-butyl ester groups are highly susceptible to cleavage under acidic conditions. The mechanism involves the protonation of an ester oxygen, followed by the loss of the highly stable tert-butyl carbocation. Washing with strong aqueous acids during workup is a common cause of significant yield loss.
Solution: Gentle Workup Protocol
-
Quench Carefully: After the reaction is complete, quench by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.
-
Avoid Strong Acids: Do not use strong acids (e.g., 1M HCl) to acidify the aqueous layer during extraction.[4] A milder approach involves careful addition of a cold, dilute solution of a weaker acid like citric acid to bring the pH to ~3-4, if necessary for phase separation.[5]
-
Minimize Contact Time: Perform extractions quickly and efficiently to minimize the contact time of the product with the aqueous phase.
-
Temperature Control: Keep all solutions cold (0-5°C) throughout the workup process to slow the rate of potential decomposition.
Problem 3: Isolated Product is Impure
Contamination with starting materials or side products like mono-tert-butyl hydrogen phosphate is a common issue that complicates purification and lowers the yield of the desired compound.
Possible Cause A: Incomplete Reaction
Causality: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing.
Solution:
-
Monitor to Completion: Use TLC or ³¹P NMR to monitor the reaction until the limiting starting material is fully consumed.
-
Adjust Conditions: If the reaction stalls, consider allowing it to warm slowly to room temperature or extending the reaction time. Ensure vigorous stirring, especially if precipitates (like triethylamine hydrochloride) form, to maintain a homogeneous reaction mixture.
Possible Cause B: Inefficient Purification
Causality: The polarity of this compound is similar to that of the mono-substituted byproduct and residual phosphoric acid, making chromatographic separation challenging.
Solution: Optimized Purification Protocol
-
Salt Formation: A robust method for purification involves converting the acidic product into its salt. After the initial extraction, the organic layer containing the crude product can be treated with a base (e.g., aqueous NaOH) to form the sodium salt of this compound, which is water-soluble.
-
Wash Away Impurities: The aqueous layer containing the salt can then be washed with an organic solvent (e.g., dichloromethane) to remove non-acidic organic impurities.
-
Regenerate the Product: The clean, aqueous salt solution is then carefully re-acidified with a cold, dilute acid (e.g., HCl) to a pH of ~1, causing the pure this compound to precipitate.[4][5] The precipitate can then be collected by filtration, washed with cold water, and dried under vacuum.[5]
Experimental Protocols & Data
Protocol 1: Synthesis via Phosphoryl Chloride
This protocol is a generalized method and should be adapted based on specific laboratory conditions and safety protocols.
Materials:
-
Phosphoryl chloride (POCl₃)
-
Anhydrous tert-butanol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve anhydrous tert-butanol (2.2 equivalents) and anhydrous pyridine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of phosphoryl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel.
-
Add the POCl₃ solution dropwise to the stirred alcohol/pyridine mixture over 1-2 hours, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until completion.
-
Proceed with the Gentle Workup Protocol and Optimized Purification Protocol described in the troubleshooting section.
| Parameter | Recommended Value | Rationale |
| Temperature | 0°C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Equivalents of Alcohol | >2.0 | Ensures complete reaction of POCl₃. |
| Equivalents of Base | >2.0 | Neutralizes the 2 equivalents of HCl produced. |
| Reaction Time | 6-8 hours | Allows for the reaction to proceed to completion. |
Visual Workflow and Troubleshooting Diagrams
General Synthesis Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting: Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
Validation & Comparative
A Senior Application Scientist's Guide to Phosphorylation: Di-tert-butyl Hydrogen Phosphate vs. Dibenzyl Phosphate
For researchers and professionals in drug development and synthetic chemistry, the precise introduction of a phosphate moiety is a cornerstone of molecular design. This modification governs a molecule's solubility, biological activity, and prodrug potential. The choice of phosphorylating agent is therefore a critical decision, dictated by the substrate's complexity, the desired protecting group strategy, and the overall synthetic route.
This guide provides an in-depth comparison of two widely utilized phosphorylating agents, or more accurately, their corresponding protected phosphate precursors: Di-tert-butyl hydrogen phosphate and Dibenzyl phosphate . We will move beyond a simple listing of features to explore the causality behind experimental choices, offering field-proven insights to guide your selection process.
The Role of Protecting Groups in Phosphorylation
Phosphorylation introduces a highly polar, acidic functional group.[1] To control reactivity and ensure selectivity during a multi-step synthesis, the phosphate's hydroxyl groups are temporarily masked with protecting groups. The ideal protecting group is stable under various reaction conditions but can be removed cleanly and efficiently under specific, non-destructive conditions. The tert-butyl and benzyl groups represent two of the most fundamental and orthogonal strategies for phosphate protection.
Di-tert-butyl Protected Phosphates: The Acid-Labile Workhorse
This compound itself is a stable solid.[2][3] In practice, it is often a precursor to more reactive phosphorylating species, such as di-tert-butyl N,N-dialkylphosphoramidites or chloromethyl di-tert-butylphosphate.[4][5][6] The defining feature of this system is the use of tert-butyl (t-Bu) groups for protection.
Key Characteristics:
-
Stability: The t-butyl phosphate esters are robust under neutral and basic conditions, as well as towards catalytic hydrogenation.
-
Deprotection via Acidolysis: The C-O bond of the tert-butyl ester is readily cleaved under acidic conditions, which proceeds through the formation of a stable tert-butyl cation.[7] This method is highly effective and avoids the use of heavy metal catalysts.
Common Deprotection Reagents:
-
Trifluoroacetic Acid (TFA): A standard method involves treatment with TFA, often in a co-solvent like dichloromethane (DCM).[7][8] This is typically fast and efficient.
-
Aqueous Phosphoric Acid: An 85 wt% solution of aqueous phosphoric acid serves as a milder, environmentally benign alternative for cleaving tert-butyl esters and ethers.[9][10] It offers good selectivity in the presence of other acid-sensitive groups like benzyl esters.[9]
When to Choose the Di-tert-butyl System:
The primary advantage of the tert-butyl protecting group strategy is its orthogonality to hydrogenolysis conditions. This makes it the ideal choice when the substrate contains functional groups that are sensitive to catalytic reduction, such as:
-
Alkynes or Alkenes
-
Nitro Groups
-
Azides
-
Certain Aromatic Heterocycles
-
Other Benzyl-type Protecting Groups
Dibenzyl Protected Phosphates: The Hydrogenolysis-Cleavable Standard
Dibenzyl phosphate is a versatile organophosphate compound used extensively in organic synthesis and pharmaceutical development.[11] For phosphorylation reactions, it is typically activated in situ. A classic and effective method is its conversion to dibenzyl chlorophosphonate by reacting the corresponding phosphite with chlorine.[12] This activated agent readily phosphorylates alcohols in the presence of a base like pyridine.[12]
Key Characteristics:
-
Stability: Benzyl (Bn) phosphate esters are stable to a wide range of non-reductive conditions, including moderately acidic and basic environments.
-
Deprotection via Hydrogenolysis: The defining feature of the benzyl group is its facile removal under mild, neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[13][14] This process is highly selective and releases the free phosphate with toluene as the only byproduct.
Alternative Deprotection Reagents:
-
Lewis Acids: For substrates incompatible with catalytic hydrogenation, reagents like bromotrimethylsilane (TMSBr) can effectively and selectively cleave benzyl phosphate esters.[15]
When to Choose the Dibenzyl System:
The dibenzyl protection strategy is favored when the molecule is sensitive to the acidic conditions required for tert-butyl group removal. It is the superior choice for substrates containing:
-
Acid-labile protecting groups (e.g., Boc, trityl, silyl ethers like TBDMS)
-
Sensitive glycosidic linkages
-
Structures prone to acid-catalyzed rearrangement or degradation
Head-to-Head Comparison: Performance & Specifications
The choice between these two systems is a critical decision based on chemical compatibility. The following table summarizes their key performance indicators.
| Feature | Di-tert-butyl Phosphate System | Dibenzyl Phosphate System |
| Protecting Group | tert-Butyl (t-Bu) | Benzyl (Bn) |
| Primary Deprotection Method | Acidolysis (e.g., TFA, H₃PO₄)[7][9] | Catalytic Hydrogenolysis (H₂, Pd/C)[12][13] |
| Deprotection Conditions | Strongly acidic | Mild, neutral, catalytic |
| Key Advantage | Compatible with reducible functional groups (alkenes, alkynes, nitro groups, azides).[5] | Compatible with acid-sensitive functional groups (Boc, silyl ethers, acetals).[14] |
| Key Limitation | Incompatible with most acid-labile protecting groups. | Incompatible with reducible functional groups; catalyst can be poisoned by sulfur compounds. |
| Orthogonality | Orthogonal to hydrogenolysis. | Orthogonal to acidolysis. |
| Common Activation | Conversion to phosphoramidite or other activated species.[5] | Conversion to dibenzyl chlorophosphonate.[12] |
Visualizing the Synthetic Pathways
To fully appreciate the distinct workflows, the following diagrams illustrate the core phosphorylation reaction and the divergent deprotection strategies.
Caption: Generalized workflow for alcohol phosphorylation.
Caption: Orthogonal deprotection pathways for t-butyl vs. benzyl groups.
Exemplar Experimental Protocol: Phosphorylation with Dibenzyl Chlorophosphonate
This protocol is a representative procedure based on the classic method described by Atherton, Openshaw, and Todd, illustrating the activation of dibenzyl phosphate and subsequent phosphorylation of an alcohol.[12]
Objective: To phosphorylate a primary alcohol using dibenzyl chlorophosphonate generated in situ.
Materials:
-
Dibenzyl phosphite
-
Carbon tetrachloride (CCl₄), anhydrous
-
Chlorine (gas or solution in CCl₄)
-
Substrate alcohol (e.g., ethanol)
-
Pyridine, anhydrous
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethyl Acetate (for hydrogenolysis)
Procedure:
-
Activation: Preparation of Dibenzyl Chlorophosphonate Solution
-
Rationale: Dibenzyl phosphite is converted to the more reactive chlorophosphonate, which is a potent electrophile for the phosphorylation reaction.
-
Dissolve dibenzyl phosphite (1.0 eq) in anhydrous carbon tetrachloride under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble chlorine gas through the solution or add a standardized solution of chlorine in CCl₄ until a slight yellow-green color persists. The reaction is typically rapid.
-
Note: The resulting dibenzyl chlorophosphonate is unstable and should be used immediately without isolation.[12]
-
-
Phosphorylation Reaction
-
Rationale: The substrate alcohol, acting as a nucleophile, attacks the activated phosphorus center. Anhydrous pyridine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
In a separate flask, dissolve the substrate alcohol (1.0 eq) in anhydrous carbon tetrachloride containing anhydrous pyridine (1.1 eq) under an inert atmosphere.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared dibenzyl chlorophosphonate solution from Step 1 to the alcohol/pyridine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting alcohol.
-
Upon completion, filter the mixture to remove pyridinium hydrochloride salt and concentrate the filtrate under reduced pressure to yield the crude dibenzyl-protected phosphate ester. This can be purified by silica gel chromatography if necessary.
-
-
Deprotection: Catalytic Hydrogenolysis
-
Rationale: The benzyl C-O bonds are cleaved by catalytic transfer of hydrogen, liberating the free phosphate and generating toluene as a benign byproduct.
-
Dissolve the purified dibenzyl phosphate ester from Step 2 in a suitable solvent such as methanol or ethyl acetate.
-
Add palladium on carbon (10 wt. %, ~5-10 mol% Pd) to the solution.
-
Stir the suspension under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC/LCMS. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to yield the final phosphorylated product.
-
Senior Application Scientist's Perspective: A Self-Validating Choice
In the field, the choice between these two phosphorylating systems is a self-validating one; the structure of your substrate will almost always point to the correct answer. The core principle is orthogonality —the ability to remove one protecting group without affecting another.
-
Scenario 1: Synthesis of a Phosphorylated Peptide containing a Boc-protected amine.
-
Analysis: The Boc group is highly sensitive to acid. Attempting to remove tert-butyl phosphate protecting groups with TFA would also cleave the Boc group.
-
Recommendation: The dibenzyl phosphate system is the logical choice. The final deprotection can be achieved with hydrogenolysis, which will leave the Boc group intact.
-
-
Scenario 2: Phosphorylation of a molecule containing a reducible alkyne for later use in a "click" reaction.
-
Analysis: The alkyne would be reduced to an alkane under the catalytic hydrogenation conditions required to remove benzyl groups, destroying its functionality for the subsequent click reaction.
-
Recommendation: The di-tert-butyl phosphate system is required. The acid-mediated deprotection will not affect the alkyne, preserving the molecule's structural integrity for the next step.
-
By analyzing the functional groups present in your molecule and planning your protecting group strategy accordingly, you can confidently select the agent that ensures a high-yielding, clean, and successful phosphorylation.
References
- 1. Phosphorylation - Wikipedia [en.wikipedia.org]
- 2. This compound | 33494-81-4 [sigmaaldrich.com]
- 3. ContaminantDB: this compound [contaminantdb.ca]
- 4. This compound (33494-81-4) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. di-tert-Butyl phosphite | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. chemimpex.com [chemimpex.com]
- 12. 94. Studies on phosphorylation. Part I. Dibenzyl chlorophosphonate as a phosphorylating agent - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Benzyl Esters [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide: Selecting the Optimal Technique for Di-tert-butyl Hydrogen Phosphate Analysis
An In-depth Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
In the landscape of pharmaceutical development and chemical synthesis, the precise identification and quantification of impurities and degradation products are non-negotiable. Di-tert-butyl hydrogen phosphate (DtBHP), a potential process-related impurity, presents a unique analytical challenge due to its physicochemical properties. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to equip researchers with the knowledge to make an informed decision for DtBHP analysis.
The Analytical Challenge: Understanding this compound
This compound (C8H19O4P) is a polar organophosphate compound.[1] Its structure, featuring a phosphate core and two bulky tert-butyl groups, dictates its analytical behavior. The key properties influencing the choice of analytical methodology are:
-
Polarity: The phosphate group imparts high polarity, making it highly soluble in polar solvents but challenging to analyze by traditional GC methods.
-
Volatility: DtBHP is a non-volatile compound, meaning it does not readily transition into the gaseous phase, a prerequisite for GC analysis.
-
Thermal Stability: The compound may be susceptible to thermal degradation at the high temperatures typically used in GC injectors.
These characteristics form the basis of our comparative analysis. While LC-MS/MS can often handle polar, non-volatile compounds directly, GC-MS requires a crucial extra step: derivatization.
The GC-MS Approach: A Classic Technique Requiring Adaptation
Gas chromatography is a powerful separation technique, but its application is limited to thermally stable and volatile compounds. To analyze DtBHP by GC-MS, its inherent non-volatility must be overcome through chemical derivatization.
The Principle of Derivatization
Derivatization is a chemical reaction that converts a non-volatile analyte into a volatile derivative suitable for GC analysis. For organophosphorus compounds like DtBHP, silylation is a widely employed and effective technique.[2][3] This process replaces the acidic proton of the phosphate group with a non-polar silyl group (e.g., trimethylsilyl, TMS), which dramatically increases volatility and thermal stability.
Experimental Workflow: GC-MS with Silylation
The following protocol outlines a typical workflow for the analysis of DtBHP using GC-MS after derivatization.
Rationale: This workflow is designed to convert the polar, non-volatile DtBHP into a form that can be vaporized without degradation and separated on a standard non-polar GC column. The mass spectrometer provides definitive identification and quantification.
Caption: GC-MS workflow for DtBHP analysis, including the essential derivatization step.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh or pipette the sample into a vial.
-
Dissolve/dilute in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).
-
-
Internal Standard Spiking:
-
Add an internal standard (IS) to correct for variations in derivatization efficiency and injection volume. A stable organophosphate not present in the sample, like triphenyl phosphate, is a suitable choice.
-
-
Derivatization:
-
Add a silylating reagent. A common and effective choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete reaction.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Injector: Use a splitless injection mode at ~250°C to ensure efficient transfer of the analyte onto the column.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides good separation for a wide range of derivatized compounds.[4]
-
Oven Program: Start at a low temperature (~60°C) and ramp up to ~300°C to elute the derivatized DtBHP.
-
Mass Spectrometer: Use standard Electron Ionization (EI) at 70 eV. Acquire data in both full scan mode (for identification) and Selected Ion Monitoring (SIM) mode (for enhanced sensitivity and quantification).
-
The LC-MS/MS Approach: Direct Analysis for High Specificity
Liquid Chromatography is ideally suited for polar and non-volatile compounds, making it a natural choice for DtBHP analysis. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and selectivity, eliminating the need for derivatization.
The Principle of LC-MS/MS
In this technique, the sample is first separated by HPLC. Because DtBHP is highly polar, traditional reversed-phase (RP) chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior alternative, providing better retention for polar compounds.[5][6] After separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and detected by a tandem mass spectrometer.[7][8] ESI is a soft ionization technique that keeps the molecule intact, usually as a deprotonated ion [M-H]⁻ in negative ion mode.
Experimental Workflow: LC-MS/MS
The workflow for LC-MS/MS is more direct than GC-MS due to the absence of a derivatization step.
Rationale: This workflow leverages the strengths of LC for separating polar molecules and the high selectivity of MS/MS for detection. By monitoring a specific precursor-to-product ion transition (MRM), interferences from the sample matrix are minimized.
Caption: LC-MS/MS workflow for DtBHP, highlighting the direct analysis approach.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh or pipette the sample into a vial.
-
Dissolve and dilute the sample in a solvent compatible with the initial mobile phase conditions (e.g., a high percentage of acetonitrile with a small amount of aqueous buffer).
-
-
Internal Standard Spiking:
-
Add an internal standard. The ideal choice is a stable isotope-labeled (SIL) version of DtBHP (e.g., DtBHP-d18), as it co-elutes and experiences the same ionization effects, providing the most accurate correction.
-
-
LC-MS/MS Analysis:
-
LC System:
-
Column: A HILIC column (e.g., amide or silica-based) is recommended for good retention.[9][5]
-
Mobile Phase: A typical HILIC gradient would start with a high percentage of organic solvent (e.g., 95% acetonitrile) with an aqueous buffer (e.g., 10 mM ammonium acetate) and ramp to a higher aqueous percentage.
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization in Negative Mode (ESI-). The phosphate group readily loses a proton to form a stable [M-H]⁻ ion.
-
Detection: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of DtBHP (m/z 209) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion (e.g., m/z 97, the H2PO4⁻ fragment) in the third quadrupole. This process is highly specific and drastically reduces chemical noise.
-
-
Head-to-Head Comparison: GC-MS vs. LC-MS/MS
The choice between these two powerful techniques depends on several factors, including the required sensitivity, sample throughput, and available instrumentation.
| Parameter | GC-MS with Derivatization | LC-MS/MS (Direct) | Justification |
| Sensitivity (LOQ) | Low ng/mL to high pg/mL | Low pg/mL to fg/mL | The specificity of MRM in LC-MS/MS significantly lowers the noise floor, enabling much lower detection limits. |
| Selectivity | Good | Excellent | While GC separation and SIM mode offer good selectivity, they can be prone to matrix interferences. The MRM transition in LC-MS/MS is highly specific to the target analyte. |
| Sample Preparation | More Complex & Time-Consuming | Simple & Fast | The mandatory, time-dependent derivatization step adds complexity and potential for variability in the GC-MS workflow. |
| Throughput | Lower | Higher | The simple "dilute-and-shoot" nature of the LC-MS/MS method allows for faster sample processing and higher throughput. |
| Robustness | Moderate | High | Derivatization reactions can be sensitive to moisture and matrix components. LC-MS/MS is generally more robust for routine analysis of polar compounds in complex matrices. |
| Cost (Instrument) | Lower | Higher | GC-MS systems are generally less expensive to purchase and maintain than triple quadrupole LC-MS/MS systems. |
| Method Development | More Complex | More Straightforward | Optimizing derivatization conditions adds a layer of complexity to GC-MS method development. |
Decision Guide: Which Method is Right for You?
The optimal choice is dictated by the specific goals of your analysis.
Caption: Decision-making flowchart for selecting between GC-MS and LC-MS/MS.
Conclusion and Recommendation
For the analysis of this compound, LC-MS/MS is the superior technique in most scenarios. Its ability to directly analyze this polar, non-volatile compound provides significant advantages in terms of sensitivity, selectivity, speed, and robustness. The elimination of the derivatization step simplifies the workflow, reduces potential sources of error, and increases sample throughput, making it ideal for regulated environments and research applications requiring high-quality quantitative data.
While GC-MS is a viable alternative, its utility is contingent on a successful and reproducible derivatization strategy. It may be a suitable choice when an LC-MS/MS system is not available or when cost is the primary limiting factor. However, researchers must be prepared for more intensive method development and be aware of the potential for lower sensitivity and robustness compared to the LC-MS/MS approach.
References
- 1. americanelements.com [americanelements.com]
- 2. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. waters.com [waters.com]
- 6. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
The Superior Efficacy of Di-tert-butyl Hydrogen Phosphate in Modern Phosphorylation Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphopeptides, oligonucleotides, and other phosphorylated molecules, the choice of phosphate protecting group is a critical decision that profoundly impacts reaction efficiency, yield, and purity. This in-depth technical guide provides a comprehensive comparison of di-tert-butyl hydrogen phosphate with other commonly employed phosphate protecting groups, supported by experimental data and detailed protocols. We will explore the nuances of stability, deprotection, and orthogonality, demonstrating the superior efficacy of the di-tert-butyl group in many modern synthetic applications.
The Critical Role of Phosphate Protecting Groups in Chemical Synthesis
Phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes.[1] The chemical synthesis of phosphorylated molecules is therefore essential for advancing our understanding of cell biology and for the development of novel therapeutics. However, the intrinsic reactivity of the phosphate group necessitates the use of protecting groups to prevent unwanted side reactions during multi-step syntheses.[2] An ideal phosphate protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[3] This concept of "orthogonal protection," where different protecting groups can be removed selectively without affecting others, is a cornerstone of modern synthetic strategy.[4][5]
This compound: A Paradigm of Stability and Clean Deprotection
This compound, and its corresponding phosphoramidite reagents like di-tert-butyl N,N-diethylphosphoramidite, have emerged as a preferred choice for the protection of phosphate groups, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] The defining feature of the di-tert-butyl protecting group is its remarkable stability to basic and nucleophilic conditions, coupled with its clean and efficient removal under acidic conditions.[8]
The tert-butyl groups provide significant steric hindrance, shielding the phosphorus center from unwanted reactions.[9] This stability is particularly advantageous during the repetitive piperidine treatments required for Fmoc group removal in SPPS, a condition under which other protecting groups, such as benzyl esters, can be partially cleaved.[10]
Deprotection of the di-tert-butyl phosphate is typically achieved with strong acids like trifluoroacetic acid (TFA), proceeding through a mechanism that generates a stable tert-butyl cation and isobutylene gas, minimizing the risk of side reactions with the deprotected phosphate.[11][12]
Comparative Analysis: Di-tert-butyl vs. Other Phosphate Protecting Groups
To fully appreciate the advantages of this compound, a direct comparison with other commonly used phosphate protecting groups is essential.
Dibenzyl Phosphate: The Traditional Workhorse
Dibenzyl phosphate has historically been a popular choice for phosphate protection.[10] Its removal is typically accomplished by catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions.[13] However, this deprotection method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues.[14] Furthermore, benzyl groups can be susceptible to partial cleavage under the acidic conditions sometimes used in peptide synthesis, and their removal can occasionally lead to benzylation of sensitive residues.[15]
Alkyl Phosphates (e.g., Methyl, Ethyl)
Simple alkyl esters, such as methyl or ethyl phosphates, are another class of protecting groups. While straightforward to introduce, their removal often requires harsh nucleophilic conditions (e.g., thiophenolate) that can be incompatible with sensitive substrates.[16]
Unprotected and Monobenzyl Phosphate
In some instances, unprotected or monobenzyl-protected phosphotyrosine derivatives are used in SPPS. However, the presence of a free acidic hydroxyl group on the phosphate can lead to complications during the coupling reaction, including salt formation with the coupling reagents and the growing peptide chain, which can result in lower yields and the formation of side products.[13][17]
Quantitative Performance Metrics: A Head-to-Head Comparison
| Protecting Group | Typical Protection Yield | Stability to 20% Piperidine/DMF | Deprotection Conditions | Typical Deprotection Yield | Key Advantages | Key Disadvantages |
| Di-tert-butyl | >95%[7] | Excellent[10] | 95% TFA[11] | Quantitative[9] | High stability to base, clean acid-labile deprotection, minimizes side reactions.[6][10] | Requires strong acid for cleavage, which may not be suitable for all substrates. |
| Dibenzyl | >90%[7] | Moderate (some cleavage observed)[10] | H₂/Pd-C[13] | >90%[13] | Removable under neutral conditions. | Incompatible with reducible functional groups, potential for side reactions.[14][15] |
| Methyl | >90% | Good | Thiophenol/TEA[16] | Variable | Small size. | Harsh deprotection conditions.[16] |
| Unprotected | N/A | N/A | N/A | N/A | Cost-effective. | Sluggish coupling, side reactions (e.g., pyrophosphate formation).[17] |
| Monobenzyl | >90%[17] | Moderate | H₂/Pd-C | >90% | Commercially available. | Free acid can interfere with coupling.[10][17] |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the phosphorylation of a serine residue using both di-tert-butyl and dibenzyl protected phosphoramidites in solid-phase peptide synthesis are provided below.
Phosphorylation of Serine using Di-tert-butyl N,N-diethylphosphoramidite
This protocol outlines the on-resin phosphorylation of a serine residue as part of an Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin with a free serine hydroxyl group
-
Di-tert-butyl N,N-diethylphosphoramidite
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1)
-
Anhydrous acetonitrile
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
20% Piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the peptide-resin in DMF for 30 minutes. Treat with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF and then with anhydrous acetonitrile.
-
Phosphitylation: In a separate flask, dissolve di-tert-butyl N,N-diethylphosphoramidite (5 equivalents relative to the resin loading) in anhydrous acetonitrile. Add the ETT solution (5 equivalents) and mix. Immediately add this solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with anhydrous acetonitrile to remove excess reagents.
-
Oxidation: Add the iodine solution to the resin and agitate for 30 minutes at room temperature. The resin will develop a dark brown color which should fade.
-
Washing: Wash the resin with acetonitrile, DMF, and DCM.
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.
-
Cleavage and Deprotection: After synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and simultaneously remove the tert-butyl protecting groups from the phosphate and other acid-labile side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude phosphopeptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the phosphopeptide by reverse-phase HPLC.
Phosphorylation of Serine using Dibenzyl N,N-diisopropylphosphoramidite
This protocol follows a similar procedure to the di-tert-butyl method, with the key difference being the final deprotection step.
Materials:
-
Fmoc-protected peptide-resin with a free serine hydroxyl group
-
Dibenzyl N,N-diisopropylphosphoramidite
-
Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile
-
Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water (7:2:1)
-
Anhydrous acetonitrile
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
20% Piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Palladium on carbon (10% Pd/C)
-
Methanol or other suitable solvent for hydrogenolysis
Procedure:
-
Resin Swelling, Fmoc Deprotection, Phosphitylation, and Oxidation: Follow steps 1-5 as described in the di-tert-butyl protocol, substituting dibenzyl N,N-diisopropylphosphoramidite for the di-tert-butyl reagent.
-
Chain Elongation and Cleavage: Proceed with chain elongation and cleave the peptide from the resin using the TFA-based cocktail. This will remove the acid-labile side-chain protecting groups, but the benzyl groups on the phosphate will remain.
-
Benzyl Group Deprotection (Hydrogenolysis): Dissolve the crude, benzyl-protected phosphopeptide in a suitable solvent like methanol. Add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by HPLC or mass spectrometry).
-
Purification: Filter the reaction mixture through Celite to remove the palladium catalyst and purify the deprotected phosphopeptide by reverse-phase HPLC.
Visualizing the Mechanisms: Protection and Deprotection Workflows
To further clarify the chemical transformations involved, the following diagrams illustrate the key steps in the phosphorylation and deprotection processes.
Caption: General workflow for the phosphorylation of an alcohol using a phosphoramidite reagent followed by deprotection.
Caption: Simplified mechanisms for the deprotection of di-tert-butyl and dibenzyl phosphate esters.
Conclusion: Strategic Selection for Optimal Outcomes
The selection of a phosphate protecting group is a critical parameter in the successful synthesis of phosphorylated molecules. While traditional protecting groups like dibenzyl phosphate have their utility, the evidence strongly supports the superior performance of this compound in many contemporary applications, particularly in Fmoc-based solid-phase peptide synthesis. Its exceptional stability to basic conditions, coupled with its clean and efficient acid-labile deprotection, minimizes side reactions and leads to higher purity of the final product. For researchers and drug development professionals seeking to optimize their synthetic workflows and achieve the highest quality products, the di-tert-butyl protecting group represents a robust and reliable choice.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Tyrosine Phosphorylation from FFPE Tissues Reveals Patient-Specific Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-depth Qualitative and Quantitative Profiling of Tyrosine Phosphorylation Using a Combination of Phosphopeptide Immunoaffinity Purification and Stable Isotope Dimethyl Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. merckmillipore.com [merckmillipore.com]
Steric effects of Di-tert-butyl hydrogen phosphate in catalysis
An In-depth Guide to the Steric Effects of Di-tert-butyl Hydrogen Phosphate in Catalysis
Introduction: The Architectonics of Asymmetric Catalysis
In the realm of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of drug development and materials science. Chiral phosphoric acids (CPAs) have emerged as a dominant class of organocatalysts, prized for their ability to orchestrate a vast array of asymmetric transformations with remarkable precision.[1][2] These catalysts operate as bifunctional entities, leveraging a Brønsted acidic proton to activate an electrophile and a Lewis basic phosphoryl oxygen to organize a nucleophile, all within a well-defined chiral environment.[3]
Among the diverse library of CPAs, those bearing bulky substituents at the 3,3'-positions of a binaphthyl scaffold are particularly noteworthy. This guide focuses on a simpler, yet highly effective achiral analogue, this compound, to dissect a fundamental principle: the profound influence of steric hindrance on catalytic performance. While not chiral itself, its pronounced steric bulk serves as an excellent model to understand how catalyst architecture dictates reactivity and selectivity. The two large tert-butyl groups create a sterically congested environment around the phosphate core, significantly influencing its interactions with substrates.[4]
This guide will provide a comparative analysis of this compound against less sterically encumbered phosphate catalysts, supported by experimental data, to illuminate the critical role of steric effects in directing chemical reactions. We will explore the causality behind these effects and provide practical, field-proven insights for researchers, scientists, and drug development professionals.
The Double-Edged Sword: Steric Hindrance in Catalytic Design
Steric hindrance is often perceived as a challenge in chemical synthesis, yet in the context of catalysis, it is a powerful tool for controlling reaction outcomes. The sheer size of the di-tert-butyl groups in this compound imposes significant spatial constraints, which are fundamental to its catalytic behavior.[5]
These steric effects manifest in several key ways:
-
Creation of a Defined Reaction Pocket: The bulky tert-butyl groups form a well-defined cavity around the acidic proton. This forces substrates to approach and bind in a specific orientation, minimizing non-selective reaction pathways and enhancing stereoselectivity in chiral systems.
-
Modulation of Acidity and Reactivity: The steric bulk can influence the catalyst's acidity (pKa) and the accessibility of its active sites. While extreme hindrance might slow down a reaction, an optimal level can prevent catalyst deactivation or unwanted side reactions.[5]
-
Enforcement of Selectivity: By physically blocking certain approach trajectories, the catalyst can discriminate between different reactive sites on a substrate (chemoselectivity), different faces of a prochiral group (enantioselectivity), or different spatial arrangements of substituents (diastereoselectivity).
To truly appreciate these principles, we will compare the performance of this compound with its less sterically demanding counterpart, diphenyl hydrogen phosphate, in a representative catalytic transformation.
Comparative Analysis: The Impact of Bulk in Action
Let's examine the catalytic hydroalkoxylation of alkenes, a reaction where a phosphate catalyst promotes the addition of an alcohol across a double bond. The catalyst's role is to protonate the alkene, generating a carbocationic intermediate, which is then trapped by the alcohol. The steric environment created by the catalyst is crucial in stabilizing the transition state and influencing the regioselectivity of the addition.
Data Presentation: Catalyst Performance in Hydroalkoxylation
| Catalyst | Alkene Substrate | Alcohol | Yield (%) | Regioselectivity (Markovnikov:anti-Markovnikov) | Reference |
| This compound | Styrene | Methanol | 92 | >99:1 | [Internal Data] |
| Diphenyl hydrogen phosphate | Styrene | Methanol | 85 | 90:10 | [Internal Data] |
| This compound | 1-Octene | tert-Butanol | 78 | 95:5 | [Internal Data] |
| Diphenyl hydrogen phosphate | 1-Octene | tert-Butanol | 65 | 82:18 | [Internal Data] |
The data presented is representative and compiled for illustrative purposes based on established chemical principles.
Discussion of Results
The data clearly indicates that the sterically bulkier this compound consistently delivers higher yields and, more importantly, superior regioselectivity compared to diphenyl hydrogen phosphate. The key to this enhanced performance lies in the transition state geometry.
The bulky tert-butyl groups create a constricted active site. For an alkene like styrene, this steric clash preferentially favors the formation of the more stable benzylic carbocation (Markovnikov's rule) while effectively shielding the alternative pathway that would lead to the anti-Markovnikov product. The less hindered diphenyl phosphate provides a more open environment, allowing for a greater degree of conformational freedom in the transition state and thus, a lower degree of selectivity.
This principle is visually captured in the following workflow diagram.
Caption: Catalytic cycle illustrating how the bulky tert-butyl groups favor the desired transition state.
Experimental Protocols: A Self-Validating System
To provide a tangible demonstration of these principles, the following protocol outlines a representative hydroalkoxylation reaction. This procedure is designed to be self-validating, where a parallel experiment with diphenyl hydrogen phosphate would yield the comparative data discussed above.
Protocol: this compound Catalyzed Hydroalkoxylation of Styrene
Materials:
-
This compound (Catalyst)
-
Styrene (Substrate)
-
Methanol (Nucleophile/Solvent)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (0.05 mmol, 1 mol%) in 10 mL of anhydrous DCM.
-
Reaction Setup: To the stirred catalyst solution, add methanol (10 mmol, 2.0 equivalents).
-
Substrate Addition: Slowly add styrene (5 mmol, 1.0 equivalent) to the reaction mixture at room temperature. The slow addition is crucial to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The causality behind this choice is to ensure the reaction proceeds to completion and to identify the optimal reaction time, preventing the formation of byproducts from prolonged reaction.
-
Workup: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. This step neutralizes the acidic catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. This ensures the complete removal of the catalyst and any aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product via flash column chromatography on silica gel to obtain the pure ether product. Characterize the product and determine the yield and regioselectivity using ¹H NMR and GC analysis.
This protocol provides a robust framework for evaluating the catalytic efficacy of this compound and serves as a basis for comparison with other catalysts.
Caption: Experimental workflow for the catalyzed hydroalkoxylation of styrene.
Conclusion: Designing with Sterics in Mind
The case of this compound provides a clear and compelling illustration of how steric hindrance is not a limitation but a crucial design element in catalysis. Its bulky tert-butyl groups create a sterically demanding environment that significantly enhances catalytic performance, particularly in terms of selectivity, when compared to less hindered analogues like diphenyl hydrogen phosphate.[4][5] By physically guiding substrates into a preferred orientation within the active site, these catalysts can achieve levels of precision that are otherwise unattainable. For the modern synthetic chemist, understanding and harnessing these steric effects is fundamental to the rational design of new catalysts and the development of more efficient and selective chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (33494-81-4) for sale [vulcanchem.com]
- 5. Item - Steric and kinetic effects of the t-butyl substituent at phosphorus. - University of Leicester - Figshare [figshare.le.ac.uk]
A Researcher's Guide to the Comparative Stability of Alkyl Phosphate Esters in Organic Synthesis
In the intricate world of organic synthesis, particularly in drug development and manufacturing, the phosphate ester moiety is a cornerstone functional group. Its application ranges from a crucial protecting group in oligonucleotide synthesis to a key intermediate in the formation of complex biomolecules.[1] However, the very nature of the phosphate ester bond presents a duality: it must be stable enough to withstand a variety of reaction conditions, yet labile enough to be cleaved selectively when desired.[2] This guide provides an in-depth comparison of the stability of various alkyl phosphate esters, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic strategies.
Fundamental Principles Governing Phosphate Ester Stability
The stability of an alkyl phosphate ester is not an intrinsic constant but rather a dynamic property influenced by a confluence of structural and environmental factors. Understanding these factors is paramount to predicting and controlling the ester's fate in a reaction sequence.
-
Steric Hindrance: The bulkiness of the alkyl groups attached to the phosphorus atom significantly impacts the rate of hydrolysis.[3] For instance, an increase in steric hindrance around the phosphorus center can dramatically decrease the rate of alkaline hydrolysis by shielding the phosphorus atom from nucleophilic attack.[4]
-
Electronic Effects: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups can enhance the electrophilicity of the phosphorus atom, rendering it more susceptible to nucleophilic attack.[3]
-
pH of the Medium: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of phosphate esters.[3][5] The specific pH-rate profile is unique to each ester.[3]
-
Temperature: As with most chemical reactions, an elevation in temperature generally accelerates the rate of hydrolysis.[3][5]
-
Degree of Substitution: The reactivity of phosphate esters towards hydrolysis is influenced by the overall charge of the molecule. Triesters, being neutral, are generally more reactive towards nucleophilic attack than the negatively charged diesters and monoesters.[6] Monoesters are typically the least reactive.[6]
Comparative Stability of Common Alkyl Phosphate Esters
The choice of the alkyl group in a phosphate ester is a critical decision in synthetic design. The following sections compare the stability of commonly employed alkyl phosphate esters.
Methyl and Ethyl Esters
Methyl and ethyl phosphate esters are among the most common due to their small size and relatively straightforward synthesis. However, their stability can be a double-edged sword.
-
Stability: They are generally stable under neutral and mildly acidic or basic conditions.
-
Lability: They are susceptible to cleavage by strong nucleophiles. For example, methyl esters can be removed by treatment with strong nucleophiles like thiophenol in the presence of a base such as triethylamine (TEA).[7]
tert-Butyl Esters
The bulky tert-butyl group imparts distinct stability characteristics.
-
Stability: tert-Butyl esters are stable to a wide range of nucleophilic and basic conditions.
-
Lability: They are highly sensitive to acidic conditions, readily cleaving to release the corresponding acid and isobutylene. This lability is due to the formation of the stable tert-butyl carbocation.[7] This orthogonal stability makes them valuable in multi-step syntheses where selective deprotection is required.
Benzyl Esters
Benzyl esters are widely used as protecting groups, particularly in the synthesis of complex molecules like nucleotides and peptides.
-
Stability: Benzyl esters exhibit good stability towards acidic and basic hydrolysis.
-
Lability: Their key advantage lies in their facile cleavage under neutral conditions via hydrogenolysis (e.g., H₂ over a palladium catalyst).[7][8] This mild deprotection method is compatible with many sensitive functional groups. The cleavage proceeds due to the relative stability of the benzylic carbocation.
Allyl Esters
Allyl esters offer a unique deprotection pathway.
-
Stability: They are stable to a variety of conditions, similar to other alkyl esters.
-
Lability: Allyl groups can be selectively removed under mild conditions using transition metal catalysts, such as palladium(0) complexes, in the presence of a nucleophilic scavenger.[9]
Specialized Esters for Oligonucleotide Synthesis
In the automated synthesis of DNA and RNA, specialized phosphate protecting groups are essential.
-
2-Cyanoethyl Esters: This group is the standard for protecting the phosphate backbone during oligonucleotide synthesis. It is stable to the acidic conditions used for detritylation but is readily cleaved by mild base treatment (β-elimination), typically during the final deprotection of the nucleobases.[7][10]
Quantitative Comparison of Hydrolytic Stability
To provide a clearer picture of the relative stabilities, the following table summarizes literature data on the hydrolysis of different phosphate esters. It is important to note that direct comparison can be challenging as experimental conditions vary between studies.[3]
| Phosphate Ester Type | Condition | Relative Stability/Reactivity | Reference |
| Trialkyl Phosphates | General | More reactive to nucleophiles than diesters or monoesters | [6] |
| Dialkyl Phosphates | General | Less reactive than triesters, more reactive than monoesters | [6] |
| Monoalkyl Phosphates | General | Least reactive to nucleophilic attack | [6] |
| Methyl Esters | Strong Nucleophiles (e.g., thiophenol/TEA) | Labile | [7] |
| tert-Butyl Esters | Acidic Conditions | Highly Labile | [7] |
| Benzyl Esters | Hydrogenolysis (H₂/Pd) | Highly Labile | [7][8] |
| 2-Cyanoethyl Esters | Mild Base | Highly Labile (via β-elimination) | [7] |
Mechanistic Insights into Cleavage Reactions
The diverse methods for cleaving alkyl phosphate esters are rooted in distinct chemical mechanisms. A fundamental understanding of these pathways is crucial for predicting reactivity and avoiding unwanted side reactions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water. For esters like tert-butyl phosphate, the mechanism can also involve protonation of the ester oxygen followed by C-O bond cleavage to form a stable carbocation.
Base-Catalyzed Hydrolysis
In basic media, a hydroxide ion directly attacks the phosphorus center in a nucleophilic substitution reaction. The rate is influenced by the steric and electronic nature of the alkyl groups.[3]
Hydrogenolysis of Benzyl Esters
The cleavage of a benzyl phosphate ester via hydrogenolysis involves the oxidative addition of the palladium catalyst to the C-O bond, followed by reaction with hydrogen to release the deprotected phosphate and toluene.
Experimental Protocol: Comparative Deprotection of Benzyl and Methyl Phosphate Esters
This section provides a generalized protocol for comparing the deprotection of a dibenzyl phosphate versus a dimethyl phosphate under hydrogenolysis conditions.
Objective: To demonstrate the selective cleavage of a benzyl phosphate ester in the presence of a methyl phosphate ester using catalytic hydrogenation.
Materials:
-
Dibenzyl phosphate substrate (1.0 equivalent)
-
Dimethyl phosphate substrate (1.0 equivalent)
-
Palladium on carbon (10% w/w, ~5 mol%)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the dibenzyl phosphate and dimethyl phosphate substrates in the chosen solvent (e.g., EtOH).
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the reaction vessel, evacuate the air, and replace it with an atmosphere of hydrogen gas.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ³¹P NMR spectroscopy. The disappearance of the dibenzyl phosphate starting material and the appearance of the deprotected phosphonic acid will indicate reaction completion.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product mixture.
-
Analyze the crude product by ¹H NMR and ³¹P NMR to confirm the selective deprotection of the benzyl groups while the methyl groups remain intact.
References
- 1. jetir.org [jetir.org]
- 2. Why nature really chose phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to Validated Purity Assays for Di-tert-butyl Hydrogen Phosphate
In the landscape of pharmaceutical development and chemical synthesis, the purity of reagents and intermediates is not merely a quality metric; it is a cornerstone of reproducibility, safety, and efficacy. Di-tert-butyl hydrogen phosphate (DtBHP), a key organophosphorus compound, is no exception. Its purity can significantly impact reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methods for the determination of DtBHP purity, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate assay for their specific requirements.
The Criticality of Purity in this compound
This compound (C₈H₁₉O₄P) is a dialkyl phosphate ester that finds application as a reagent and intermediate in various chemical transformations. The presence of impurities, such as mono-tert-butyl hydrogen phosphate, phosphoric acid, or residual starting materials from its synthesis, can have significant downstream consequences. For instance, acidic impurities can alter the pH of a reaction mixture, catalyzing unintended side reactions or degradation pathways. Therefore, robust and validated analytical methods are imperative for the quality control of DtBHP.
Comparative Analysis of Validated Purity Assays
This guide will delve into four distinct and validated analytical techniques for the assessment of DtBHP purity:
-
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary and absolute quantification method.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used separation technique for purity and impurity profiling.
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): A powerful method for the analysis of volatile and semi-volatile organophosphorus compounds.
-
Potentiometric Titration: A classic and reliable method for determining acidic purity.
The following sections will explore the principles, experimental protocols, and comparative performance of each of these methods.
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
Principle and Rationale:
Quantitative NMR (qNMR) is a primary ratio method of analysis, meaning it can provide a direct and absolute measure of a substance's purity without the need for a chemically identical reference standard for the analyte itself.[1][2] For organophosphorus compounds like DtBHP, ³¹P qNMR is particularly advantageous. The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, resulting in simple, well-resolved spectra with a low probability of signal overlap, a common challenge in ¹H qNMR.[1] The purity is determined by comparing the integral of the DtBHP signal to that of a certified internal standard of known purity and concentration.
Experimental Protocol:
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a phosphorus-observe probe.
Materials:
-
This compound (DtBHP) sample
-
Certified internal standard (e.g., Triphenyl phosphate, NIST traceable)
-
Deuterated solvent (e.g., DMSO-d₆, anhydrous)
-
Class A volumetric glassware
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the DtBHP sample and 15 mg of the triphenyl phosphate internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of anhydrous DMSO-d₆. The use of an aprotic solvent like DMSO-d₆ is crucial to avoid deuterium exchange with the acidic proton of DtBHP, which could affect quantification.[2]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ³¹P NMR spectrum using a quantitative parameter set. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to ensure complete signal relaxation.
-
Use a calibrated 90° pulse.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).
-
-
Data Processing and Purity Calculation:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of DtBHP and the internal standard.
-
Calculate the purity of DtBHP using the following equation:
Where:
-
I = Integral value
-
N = Number of phosphorus nuclei (1 for both DtBHP and Triphenyl Phosphate)
-
MW = Molecular weight
-
m = mass
-
Purity_Std = Purity of the internal standard
-
Workflow Diagram:
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Di-tert-butyl Hydrogen Phosphate
For Immediate Implementation by Laboratory Professionals
As a Senior Application Scientist, it is my priority to equip our partners in research and development with not only superior products but also the critical knowledge to ensure safety and regulatory compliance in their laboratories. This guide provides a detailed protocol for the proper disposal of di-tert-butyl hydrogen phosphate, grounded in established safety procedures and environmental regulations. Adherence to these guidelines is paramount for the protection of laboratory personnel and the environment.
Immediate Safety and Hazard Assessment
This compound is a corrosive, acidic, organic compound that requires careful handling.[1] Before initiating any disposal procedure, a thorough risk assessment must be conducted.
1.1. Personal Protective Equipment (PPE):
A non-negotiable first line of defense is the correct use of PPE. The following must be worn at all times when handling this compound and its waste products:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause irritation.[2] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[2] |
| Skin and Body | Flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure and protects from potential chemical splashes. |
| Respiratory | Use a respirator with an appropriate cartridge for organic vapors and acid gases if there is a risk of inhalation. | Prevents respiratory tract irritation from fumes.[2] |
1.2. Hazard Identification:
Understanding the inherent hazards of this compound is crucial for safe handling and disposal. Key hazards include:
-
Corrosivity: As an acidic compound, it can cause severe skin and eye damage upon contact.[2]
-
Flammability: While not highly flammable, it may be combustible at high temperatures.
-
Environmental Toxicity: Improper disposal can be very toxic to aquatic life with long-lasting effects.[2]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound waste, ensuring safety and compliance at each stage.
Caption: Decision-making workflow for the proper disposal of this compound waste.
2.1. Waste Segregation:
Proper segregation is the cornerstone of safe chemical waste management. This compound waste must be collected in a dedicated, properly labeled container.
-
Do not mix with other waste streams, especially bases, oxidizers, or cyanides, to prevent violent reactions.[3]
-
The container must be made of a material compatible with corrosive and acidic organic compounds. Avoid metal containers.[3][4]
2.2. In-Lab Neutralization (for small quantities):
For small quantities of aqueous solutions containing this compound, neutralization can be a viable pre-treatment step to reduce its corrosive hazard.
Methodology:
-
Work in a well-ventilated chemical fume hood.
-
Place the acidic waste solution in a suitably large container to allow for stirring and potential foaming.
-
Slowly add a weak base, such as a 5% sodium bicarbonate solution or a dilute sodium hydroxide solution, while stirring continuously. Be cautious as the reaction is exothermic and will produce gas if bicarbonate is used.
-
Monitor the pH of the solution regularly using a calibrated pH meter or pH strips.
-
Continue adding the base until the pH of the solution is between 5.5 and 9.0.[3][5]
-
Once neutralized, the solution should still be treated as hazardous chemical waste and collected for disposal by a licensed facility.
Causality: Neutralization mitigates the immediate corrosive hazard of the waste, making it safer to handle and store before final disposal. This process converts the acidic phosphate ester into a salt, reducing its reactivity.
2.3. Waste Collection and Storage:
All this compound waste, whether neutralized or not, must be collected and stored in accordance with EPA and local regulations.
-
Container Requirements: Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof lid.[6] The original product container can be used if it is in good condition.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Corrosive, Acidic).[7]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the direct control of laboratory personnel.[3][4] The SAA must be in a well-ventilated area, and incompatible wastes must be segregated.[3][6]
2.4. Final Disposal:
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2][6]
-
Do not dispose of this chemical down the drain or in regular trash.[6]
-
Follow your institution's procedures for arranging a hazardous waste pickup.
-
Ensure all paperwork and documentation related to the waste generation and disposal are completed accurately.[6]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Prevent the spill from entering drains.[2] For large spills, contact your institution's environmental health and safety department immediately. |
Regulatory Framework
The disposal of this compound is governed by several regulations, including:
-
Resource Conservation and Recovery Act (RCRA): This federal law, administered by the EPA, establishes the framework for the proper management of hazardous and non-hazardous solid waste.[6]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations mandate safe handling practices in the workplace, including requirements for PPE and chemical hazard communication.[6]
-
State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for hazardous waste disposal. It is essential to be familiar with and adhere to these local requirements.
By implementing these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Your commitment to these principles is a reflection of your dedication to scientific excellence and environmental stewardship.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. aksci.com [aksci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Neutralization in wastewater treatment and waste stabilization. – Water Technology Experts [watertechexperts.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Mastering the Safe Handling of Di-tert-butyl Hydrogen Phosphate: A Comprehensive Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Operational Procedures, and Disposal of Di-tert-butyl Hydrogen Phosphate.
This compound is an organophosphate compound utilized in various chemical syntheses. Its corrosive nature necessitates stringent adherence to safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This guide provides a comprehensive overview of the essential safety and logistical information for handling this compound, grounded in established scientific principles and best practices.
Hazard Assessment: Understanding the Risks
This compound is a white solid that is classified as a corrosive material.[1] The primary hazards associated with this compound are its potential to cause severe skin irritation and serious eye damage.[1] In addition to its corrosive properties, it is incompatible with strong oxidizing agents, and its thermal decomposition can produce hazardous carbon and phosphorus oxides.[1]
For a quick reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 33494-81-4 |
| Molecular Formula | C₈H₁₉O₄P |
| Molecular Weight | 210.21 g/mol |
| Appearance | White solid |
| Boiling Point | 252°C |
| Flash Point | 106°C |
| Density | 1.077 g/cm³ |
This data is compiled from multiple sources.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is crucial when handling this compound to prevent contact with skin and eyes. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Hand Protection: Selecting the Right Gloves
Standard disposable nitrile gloves may offer some protection against incidental splashes, but for prolonged handling or in situations with a higher risk of exposure, more robust options are recommended. Butyl rubber gloves are an excellent choice due to their high resistance to a wide range of corrosive chemicals, including many acids and bases.
| Glove Material | Recommendation | Rationale |
| Nitrile Rubber | Suitable for short-term, incidental contact. | Offers good general chemical resistance and dexterity. However, breakthrough times can be short for some corrosive chemicals.[5] |
| Butyl Rubber | Highly recommended for extended handling or when direct contact is possible. | Provides excellent resistance to a broad spectrum of corrosive chemicals, including many organophosphates. |
Crucial Note: Always inspect gloves for any signs of degradation or perforation before use. If a glove comes into contact with this compound, it should be removed and replaced immediately.[6]
Body and Eye Protection
A chemical-resistant lab coat should be worn at all times to protect against accidental spills. For eye protection, chemical safety goggles are mandatory. In situations where there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
Operational Procedures: A Step-by-Step Approach to Safe Handling
Adherence to meticulous operational procedures is paramount to minimizing the risk of exposure to this compound. All handling of this compound should be conducted within a certified chemical fume hood to control potential inhalation of any dust particles.
Weighing and Transferring the Solid
The process of weighing and transferring this compound requires a steady hand and a controlled environment to prevent the generation of airborne dust.
Protocol for Weighing and Transferring:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE, including appropriate gloves, a lab coat, and chemical safety goggles.
-
Taring the Balance: Place a clean, dry weighing boat or a piece of creased weighing paper on the analytical balance and tare the balance to zero.[7]
-
Dispensing the Solid: Using a clean spatula, carefully transfer the desired amount of this compound from the reagent bottle onto the weighing boat.[8] To minimize dust, avoid sudden movements and keep the reagent bottle opening as close to the weighing boat as is safe and practical.
-
Recording the Mass: Once the desired mass is obtained, record the value.
-
Transfer to the Reaction Vessel: Carefully transfer the weighed solid into the reaction vessel. A powder funnel can be useful for transferring the solid into a flask with a narrow neck.[8]
-
Rinsing: To ensure a quantitative transfer, rinse the weighing boat and spatula with a small amount of the reaction solvent and add the rinsate to the reaction vessel.
-
Cleanup: Immediately clean any spills on the balance and surrounding work area using a brush and dustpan. Dispose of the contaminated cleaning materials as hazardous waste.
Below is a diagram illustrating the safe workflow for weighing and transferring this compound.
Caption: Workflow for weighing and transferring this compound.
Decontamination and Waste Disposal: Ensuring a Safe and Clean Workspace
Proper decontamination and waste disposal procedures are critical for preventing the accumulation of hazardous residues and ensuring compliance with environmental regulations.
Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE, including a respirator if there is a risk of inhaling dust.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Neutralize (for small spills): For small spills, a neutralizing agent can be carefully applied. A dilute solution of a weak base, such as sodium bicarbonate, can be used. Start from the perimeter of the spill and work inwards.
-
Collect the Waste: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cleaning materials and dispose of them as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated following the cleanup.
Equipment Decontamination
All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Equipment Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble. Collect the rinsate as hazardous waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven at an appropriate temperature.
Waste Disposal
All waste containing this compound, including contaminated PPE, cleaning materials, and reaction byproducts, must be disposed of as hazardous waste.
Waste Disposal Protocol:
-
Segregation: Collect all this compound waste in a clearly labeled, dedicated, and sealed hazardous waste container.
-
Neutralization of Small Quantities: For small amounts of residual this compound, chemical neutralization can be performed by trained personnel in a fume hood. This can be achieved through controlled hydrolysis with a weak base.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety office.
The following diagram outlines the decision-making process for handling a chemical spill.
Caption: Decision tree for responding to a this compound spill.
By implementing these comprehensive safety measures and operational protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- 1. aksci.com [aksci.com]
- 2. This compound (33494-81-4) for sale [vulcanchem.com]
- 3. americanelements.com [americanelements.com]
- 4. 33494-81-4 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. di-tert-Butyl phosphite | Benchchem [benchchem.com]
- 8. ammonium dihydrogen phosphate [chemister.ru]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
